Product packaging for Englitazone(Cat. No.:CAS No. 109229-58-5)

Englitazone

Número de catálogo: B035078
Número CAS: 109229-58-5
Peso molecular: 353.4 g/mol
Clave InChI: MVDXXGIBARMXSA-PYUWXLGESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Englitazone is a high-affinity and potent thiazolidinedione-based agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity. This compound has emerged as a critical research tool for investigating the molecular pathways underlying type 2 diabetes, metabolic syndrome, and inflammatory conditions. Its primary mechanism of action involves binding to the PPARγ ligand-binding domain, leading to heterodimerization with the retinoid X receptor (RXR) and subsequent transcription of genes involved in glucose homeostasis and fatty acid storage. In preclinical research, this compound has been instrumental in elucidating the role of PPARγ in improving insulin sensitivity in adipose tissue, muscle, and liver, thereby reducing hyperglycemia. Beyond metabolic studies, its anti-inflammatory and anti-proliferative effects are also explored in cancer research and immunology contexts. Researchers value this compound for its specificity and potency, which make it an excellent standard for validating new PPARγ modulators and for studying the complex biology of nuclear receptors in cellular and animal models of disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO3S B035078 Englitazone CAS No. 109229-58-5

Propiedades

Número CAS

109229-58-5

Fórmula molecular

C20H19NO3S

Peso molecular

353.4 g/mol

Nombre IUPAC

5-[[(2R)-2-benzyl-3,4-dihydro-2H-chromen-6-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H19NO3S/c22-19-18(25-20(23)21-19)12-14-6-9-17-15(10-14)7-8-16(24-17)11-13-4-2-1-3-5-13/h1-6,9-10,16,18H,7-8,11-12H2,(H,21,22,23)/t16-,18?/m1/s1

Clave InChI

MVDXXGIBARMXSA-PYUWXLGESA-N

SMILES isomérico

C1CC2=C(C=CC(=C2)CC3C(=O)NC(=O)S3)O[C@H]1CC4=CC=CC=C4

SMILES canónico

C1CC2=C(C=CC(=C2)CC3C(=O)[N-]C(=O)S3)OC1CC4=CC=CC=C4.[Na+]

Otros números CAS

109229-58-5

Sinónimos

5-((3,4-dihydro-2-phenylmethyl-2H-1-benzopyran-6-yl)methyl)thiazolidine-2,4-dione
CP 68722
CP 72466
CP 72467
CP-68722
CP-72466
CP-72467
englitazone

Origen del producto

United States

Foundational & Exploratory

Englitazone's Mechanism of Action on PPARγ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents, exerts its therapeutic effects primarily through its action as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that functions as a ligand-activated transcription factor, playing a pivotal role in adipogenesis, lipid metabolism, and glucose homeostasis. This document provides an in-depth technical overview of the molecular mechanism of this compound's interaction with PPARγ, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Introduction to PPARγ and Thiazolidinediones

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that form a subfamily of the nuclear receptor superfamily. There are three main isoforms: PPARα, PPARβ/δ, and PPARγ. PPARγ is highly expressed in adipose tissue and is a master regulator of adipocyte differentiation and lipid storage. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Thiazolidinediones (TZDs), including this compound, are synthetic ligands for PPARγ. By binding to and activating PPARγ, they influence the expression of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity.

Molecular Mechanism of this compound Action

The primary mechanism of this compound's action involves the following key steps:

  • Ligand Binding: this compound enters the cell and binds directly to the ligand-binding domain (LBD) of the PPARγ receptor located in the nucleus. This binding is specific and of high affinity.

  • Conformational Change: The binding of this compound induces a conformational change in the PPARγ protein. This change is critical for the subsequent steps in the activation pathway.

  • Heterodimerization: The ligand-bound PPARγ forms a heterodimeric complex with the Retinoid X Receptor (RXR).

  • Co-regulator Recruitment: The conformational change induced by this compound binding facilitates the dissociation of co-repressor proteins and the recruitment of co-activator proteins (such as members of the p160/SRC family and CBP/p300).

  • PPRE Binding and Gene Transcription: The complete PPARγ-RXR-co-activator complex binds to PPREs on the DNA. This binding initiates the transcription of target genes involved in insulin signaling, glucose uptake, and lipid metabolism.

Signaling Pathway Diagram

PPAR_Activation_Pathway cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Englitazone_cyto This compound Englitazone_nuc This compound Englitazone_cyto->Englitazone_nuc Diffusion PPARg PPARγ Englitazone_nuc->PPARg Binds CoRepressor Co-repressor Complex PPARg->CoRepressor RXR RXR RXR->PPARg PPARg_bound PPARγ CoRepressor->PPARg_bound Dissociates CoActivator Co-activator Complex PPRE PPRE CoActivator->PPRE Binds TargetGene Target Gene (e.g., Adiponectin, GLUT4) PPRE->TargetGene Initiates Transcription mRNA mRNA TargetGene->mRNA Protein Metabolic Proteins mRNA->Protein Translation Metabolic Effects Metabolic Effects Protein->Metabolic Effects PPARg_bound->CoActivator Recruits RXR_bound RXR PPARg_bound->RXR_bound Heterodimerizes RXR_bound->PPRE

Caption: this compound-mediated PPARγ activation pathway.

Quantitative Analysis of this compound-PPARγ Interaction

The interaction of this compound with PPARγ has been quantified through various in vitro assays. The following tables summarize the key parameters, providing a comparative perspective with other well-known TZDs where available.

Table 1: Binding Affinity of Thiazolidinediones for PPARγ

CompoundAssay TypeIC50 (nM)Ki (nM)Reference
This compound Competitive Binding400N/A[1]
RosiglitazoneCompetitive Binding43~40 (Kd)[1]
Pioglitazone (B448)Competitive Binding470N/A[1]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant. Kd: Equilibrium dissociation constant. N/A: Not Available.

Table 2: In Vitro Transactivation of PPARγ by Thiazolidinediones

CompoundAssay TypeEC50 (nM)Cell LineReference
This compound Reporter Gene Assay700N/A[1]
RosiglitazoneReporter Gene Assay30N/A[1]
PioglitazoneReporter Gene Assay500N/A[1]

EC50: Half-maximal effective concentration.

Table 3: Effects of Thiazolidinediones on PPARγ Target Gene Expression

While specific quantitative data for this compound's effect on target gene expression is limited, the effects are expected to be in line with other TZDs. The table below shows representative data for other TZDs.

Gene TargetCompoundFold Change in mRNA ExpressionCell/Tissue TypeReference
AdiponectinRosiglitazoneIncreasedAdipose Tissue[2]
Lipoprotein Lipase (LPL)PioglitazoneIncreased (P < 0.01)Subcutaneous Fat[2]
PEPCK-CPioglitazoneIncreased (P < 0.01)Subcutaneous Fat[2]
GLUT4RosiglitazoneIncreasedAdipocytes[3]

Key Experimental Protocols

The quantitative data presented above are typically generated using two main types of assays: competitive radioligand binding assays and reporter gene assays.

Competitive Radioligand Binding Assay

This assay measures the affinity of a test compound (this compound) for a receptor (PPARγ) by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the Ki of this compound for PPARγ.

Principle: A constant concentration of a high-affinity radioligand (e.g., [³H]-Rosiglitazone) is incubated with a source of PPARγ (e.g., purified recombinant PPARγ LBD or nuclear extracts). Increasing concentrations of the unlabeled competitor ligand (this compound) are added. The amount of radioligand bound to the receptor is measured, and the concentration of this compound that displaces 50% of the bound radioligand is the IC50.

Workflow Diagram:

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Prepare PPARγ Source (e.g., Recombinant LBD) Incubate Incubate Receptor, Radioligand, and Test Compound in Assay Buffer (Allow to reach equilibrium) Receptor->Incubate Radioligand Prepare [³H]-Rosiglitazone (Fixed Concentration) Radioligand->Incubate TestCompound Prepare this compound (Serial Dilutions) TestCompound->Incubate Separate Separate Bound from Free Ligand (e.g., Filtration through GF/C filter) Incubate->Separate Detect Quantify Bound Radioactivity (Scintillation Counting) Separate->Detect Analyze Plot % Inhibition vs. [this compound] Calculate IC50 and Ki Detect->Analyze

Caption: Workflow for a competitive radioligand binding assay.
Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a signaling pathway that results in the expression of a reporter gene (luciferase).

Objective: To determine the EC50 of this compound for PPARγ transactivation.

Principle: Host cells (e.g., HEK293 or Cos-7) are transiently co-transfected with two plasmids: an expression vector for human PPARγ and a reporter plasmid containing a luciferase gene downstream of a PPRE. When the cells are treated with this compound, it activates PPARγ, which then binds to the PPRE and drives the expression of luciferase. The amount of light produced upon addition of a luciferin (B1168401) substrate is proportional to the level of PPARγ activation.

Workflow Diagram:

Reporter_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Compound Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cells Seed Host Cells (e.g., HEK293) Plasmids Co-transfect with: 1. PPARγ Expression Vector 2. PPRE-Luciferase Reporter Vector Cells->Plasmids Transfect Treat Treat Transfected Cells with Serial Dilutions of this compound Plasmids->Treat Lyse Lyse Cells Treat->Lyse Measure Add Luciferin Substrate Measure Luminescence Lyse->Measure Analyze Plot Luminescence vs. [this compound] Calculate EC50 Measure->Analyze

Caption: Workflow for a PPARγ luciferase reporter gene assay.

Conclusion

This compound functions as a direct agonist of the nuclear receptor PPARγ. Its mechanism of action is centered on binding to the receptor's ligand-binding domain, which initiates a cascade of events including heterodimerization with RXR, recruitment of co-activators, and binding to PPREs, ultimately leading to the transcriptional regulation of genes crucial for glucose and lipid metabolism. The quantitative binding and activation data, though less potent compared to newer TZDs like Rosiglitazone, confirm its role as a PPARγ agonist. The experimental protocols outlined provide a framework for the continued investigation and characterization of PPARγ modulators. This detailed understanding of this compound's mechanism of action is fundamental for the rational design and development of next-generation therapies targeting the PPARγ signaling pathway.

References

Englitazone: A Technical Guide to a Thiazolidinedione Insulin Sensitizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Englitazone is a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents, which functions as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Through its interaction with PPARγ, this compound modulates the transcription of numerous genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity. This guide is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed insights into the pharmacological profile of this compound.

Introduction

Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that address the fundamental issue of insulin resistance in type 2 diabetes. This compound emerged as a significant compound within this class, demonstrating notable efficacy in preclinical models. The primary molecular target of TZDs, including this compound, is the nuclear receptor PPARγ, which is highly expressed in adipose tissue and plays a critical role in adipogenesis, lipid metabolism, and the regulation of insulin sensitivity.[1] By activating PPARγ, this compound initiates a cascade of genomic events that ultimately enhance the body's response to insulin.

Mechanism of Action: The PPARγ Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR). The this compound-PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the transcription of genes that play crucial roles in insulin signaling and metabolic homeostasis.

Key downstream target genes of PPARγ activation that contribute to insulin sensitization include:

  • Glucose Transporter Type 4 (GLUT4): Upregulation of GLUT4 in adipose tissue and skeletal muscle enhances glucose uptake from the bloodstream.[2]

  • Adiponectin: Increased expression of this adipokine improves insulin sensitivity in the liver and muscle.[3]

  • c-Cbl-associated protein (CAP): This protein is involved in the insulin signaling cascade, and its increased expression contributes to improved glucose metabolism.[2]

  • Genes involved in lipid metabolism: PPARγ activation influences the expression of genes that regulate fatty acid uptake, synthesis, and storage, leading to a redistribution of lipids and a reduction in circulating free fatty acids, which can contribute to insulin resistance.[2]

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_effects Cellular & Systemic Effects cluster_complex Active Complex Formation This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates PPRE PPRE PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR Coactivators Co-activators Coactivators->PPARg_RXR Recruitment TargetGenes Target Gene Transcription (e.g., GLUT4, Adiponectin, CAP) PPRE->TargetGenes Initiates GlucoseUptake Increased Glucose Uptake TargetGenes->GlucoseUptake LipidMetabolism Modulation of Lipid Metabolism TargetGenes->LipidMetabolism InsulinSensitivity Improved Insulin Sensitivity GlucoseUptake->InsulinSensitivity LipidMetabolism->InsulinSensitivity PPARg_RXR->PPRE Binds to

Quantitative Data Presentation

The following tables summarize the quantitative data on the binding affinity and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/SystemDescription
PPARγ Agonist Activity Strong Agonist-This compound is characterized as a potent activator of the PPARγ receptor.[1]
Glucose Transport Stimulation 1.53 nmol/min/mg protein (at 48h)3T3-L1 adipocytesStimulation of 2-deoxy-D-glucose transport at a concentration of 30 µM.[4]
Table 2: In Vivo Efficacy of this compound in ob/ob Mice

Data from an 11-day study with this compound administered at 50 mg/kg/day.[4]

ParameterVehicle-Treated Control (Mean ± SEM)This compound-Treated (Mean ± SEM)Percent Change
Plasma Glucose (mM) 22.2 ± 1.414.0 ± 1.9-36.9%
Plasma Insulin (nM) 7.57 ± 0.671.64 ± 0.60-78.3%
Nonesterified Fatty Acids (µM) 1813 ± 86914 ± 88-49.6%
Glycerol (mM) 9.20 ± 0.984.94 ± 0.03-46.3%
Triglycerides (g/L) 1.99 ± 0.251.03 ± 0.11-48.2%
Cholesterol (mM) 6.27 ± 0.963.87 ± 0.57-38.3%

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

PPARγ Competitive Binding Assay (Radioligand Displacement)

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to the PPARγ receptor.

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified PPARγ-LBD - Radioligand ([3H]-Rosiglitazone) - Test Compound (this compound) - Assay Buffer start->prep_reagents incubation Incubate Components: - PPARγ-LBD - Fixed concentration of Radioligand - Varying concentrations of this compound prep_reagents->incubation separation Separate Bound from Free Radioligand (e.g., Filtration through GF/C filters) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % inhibition vs. This compound concentration - Determine IC50 - Calculate Ki using Cheng-Prusoff equation quantification->analysis end End analysis->end

Materials:

  • Purified recombinant human PPARγ ligand-binding domain (LBD)

  • Radioligand (e.g., [³H]-Rosiglitazone)

  • Test compound (this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 2 mM DTT, 10% glycerol)

  • Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

  • Scintillation cocktail and vials

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the purified PPARγ-LBD, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound in the assay buffer. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus. This separates the protein-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol details the measurement of glucose uptake in differentiated 3T3-L1 adipocytes, a common in vitro model for studying insulin sensitivity.

Glucose_Uptake_Assay_Workflow start Start: Differentiated 3T3-L1 Adipocytes serum_starve Serum Starve Cells (e.g., in DMEM for 2-4 hours) start->serum_starve wash_krebs Wash with Krebs-Ringer-HEPES (KRH) Buffer serum_starve->wash_krebs pre_incubation Pre-incubate with this compound (or vehicle control/positive control) wash_krebs->pre_incubation add_glucose Add Radiolabeled Glucose Analog (e.g., 2-deoxy-D-[3H]glucose) pre_incubation->add_glucose incubation_uptake Incubate to Allow Glucose Uptake (e.g., 5-10 minutes) add_glucose->incubation_uptake stop_uptake Stop Uptake with Cold Stop Solution (e.g., KRH buffer with phloretin) incubation_uptake->stop_uptake wash_cells Wash Cells to Remove Extracellular Tracer stop_uptake->wash_cells lyse_cells Lyse Cells (e.g., with NaOH or SDS) wash_cells->lyse_cells quantify_radioactivity Quantify Intracellular Radioactivity (Scintillation Counting) lyse_cells->quantify_radioactivity normalize_protein Normalize to Protein Content (e.g., BCA assay) quantify_radioactivity->normalize_protein end End: Calculate Glucose Uptake Rate normalize_protein->end

Materials:

  • Differentiated 3T3-L1 adipocytes cultured in multi-well plates

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • This compound

  • Insulin (positive control)

  • 2-deoxy-D-[³H]glucose or other labeled glucose analog

  • Stop solution (e.g., ice-cold KRH buffer containing a glucose transport inhibitor like phloretin)

  • Cell lysis buffer (e.g., 0.1% SDS in PBS)

  • Scintillation counter

  • Protein assay reagents (e.g., BCA kit)

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes in DMEM for 2-4 hours to establish a basal state.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of this compound, a vehicle control, or a positive control (insulin) for a specified time.

  • Glucose Uptake: Initiate glucose uptake by adding KRH buffer containing a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period (e.g., 5-10 minutes).

  • Stopping the Reaction: Terminate glucose uptake by aspirating the glucose-containing buffer and rapidly washing the cells with ice-cold stop solution.

  • Cell Lysis: Lyse the cells with the cell lysis buffer.

  • Quantification: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity to determine the amount of glucose taken up by the cells.

  • Protein Normalization: Use the remaining cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis: Express the glucose uptake as counts per minute (CPM) per milligram of protein and compare the effects of different concentrations of this compound to the control groups.

Conclusion

This compound is a potent thiazolidinedione insulin sensitizer (B1316253) that acts as a strong agonist of PPARγ. Its mechanism of action involves the transcriptional regulation of a suite of genes integral to glucose and lipid metabolism, leading to significant improvements in insulin sensitivity. The quantitative data from preclinical studies demonstrate its efficacy in lowering blood glucose and improving the lipid profile. The detailed experimental protocols provided herein offer a foundation for further research into this compound and other PPARγ modulators. This technical guide serves as a valuable resource for scientists and researchers dedicated to the development of novel therapeutics for type 2 diabetes and related metabolic disorders.

References

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Englitazone and the Thiazolidinedione Class

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Englitazone (also known as CP-68722) is a member of the thiazolidinedione (TZD) class of oral antihyperglycemic agents.[1][2] Developed by Pfizer, this compound demonstrated potential in preclinical studies for the treatment of non-insulin-dependent diabetes mellitus (NIDDM) by improving insulin (B600854) sensitivity.[1] Like other glitazones, its mechanism of action is mediated through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism.[3] While the clinical development of this compound was not pursued to the same extent as other TZDs like Rosiglitazone and Pioglitazone, an understanding of its pharmacokinetics and bioavailability is essential for researchers in the field of metabolic diseases and drug development.

This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and bioavailability of this compound, supplemented with comparative data from the well-characterized TZDs, Rosiglitazone and Pioglitazone, to offer a broader understanding of this important drug class.

Pharmacokinetics of Thiazolidinediones

Comparative Pharmacokinetic Parameters of Rosiglitazone and Pioglitazone in Humans

The following tables summarize key pharmacokinetic parameters for Rosiglitazone and Pioglitazone following oral administration in healthy human volunteers. This data is essential for comparative analysis and for predicting the likely pharmacokinetic behavior of this compound.

ParameterRosiglitazonePioglitazoneReference
Dose 4 mg30 mg[4]
Cmax (ng/mL) 260.2 ± 75.7 to 401.9 ± 102.31117 ± 315[4]
Tmax (hr) ~1.02.5 ± 0.735[4]
AUC (ng·hr/mL) 1429 ± 566 to 2158 ± 4989014 ± 3385[4]
Half-life (t½) (hr) 3.83 ± 0.78 to 4.70 ± 1.19~9[4][5]
Absolute Bioavailability (%) ~99%~83%[5][6]

Table 1: Single-Dose Pharmacokinetic Parameters of Rosiglitazone and Pioglitazone in Healthy Adults.

Metabolism and Excretion

The metabolism of thiazolidinediones is a critical determinant of their pharmacokinetic profile and potential for drug-drug interactions.

This compound Metabolism

Studies in rats have provided valuable insights into the metabolic fate of this compound (CP-68722). Following intravenous administration, four primary metabolites were identified in the bile, all of which were excreted as glucuronide conjugates. In vitro studies using rat liver microsomes confirmed the formation of these metabolites and identified several additional ones. The primary metabolic pathways for this compound in rats involve hydroxylation and oxidation to a chromanone derivative.

Comparative Metabolism of Thiazolidinediones

Rosiglitazone and Pioglitazone are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.

  • Rosiglitazone: The major routes of metabolism are N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid. The primary enzymes involved are CYP2C8 and, to a lesser extent, CYP2C9.

  • Pioglitazone: Metabolism is also mediated by hepatic CYP enzymes, with CYP2C8 and CYP3A4 being the main isoenzymes responsible for its biotransformation.[7]

The extensive hepatic metabolism of TZDs highlights the potential for drug-drug interactions with inhibitors or inducers of these CYP enzymes.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to the accurate characterization of the pharmacokinetic and metabolic properties of drug candidates. The following sections outline typical methodologies employed in the study of thiazolidinediones.

Bioavailability and Pharmacokinetic Studies

A standard protocol for a single-dose bioavailability study in healthy volunteers typically involves the following steps:

  • Study Design: A randomized, two-period, two-sequence crossover design is often employed.

  • Subjects: A cohort of healthy, non-smoking male and female volunteers who have provided informed consent.

  • Drug Administration: A single oral dose of the investigational drug (e.g., this compound) is administered after an overnight fast.

  • Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose) into heparinized tubes.

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.

  • Bioanalytical Method: Drug concentrations in plasma are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) or mass spectrometric (MS) detection.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

In Vivo Metabolism Studies (Animal Models)

To identify the metabolic fate of a new chemical entity like this compound, in vivo studies in animal models such as rats are conducted:

  • Drug Administration: The compound (often radiolabeled) is administered to rats, typically via both intravenous and oral routes.

  • Sample Collection: Bile, urine, and feces are collected over a specified period (e.g., 72 hours) using metabolism cages.

  • Metabolite Profiling: Samples are analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites.

  • Excretion Balance: The total radioactivity in urine, feces, and bile is measured to determine the routes and extent of excretion.

In Vitro Metabolism Studies

In vitro systems are crucial for elucidating the specific enzymes involved in metabolism and for assessing the potential for drug-drug interactions:

  • Incubation: The drug is incubated with human liver microsomes (or hepatocytes) in the presence of necessary cofactors (e.g., NADPH).

  • Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify the metabolites formed.

  • Reaction Phenotyping: To identify the specific CYP450 enzymes responsible for metabolism, the drug is incubated with a panel of recombinant human CYP enzymes or with specific chemical inhibitors of different CYP isoforms.

Mandatory Visualizations

PPARγ Signaling Pathway

This compound, like other thiazolidinediones, exerts its therapeutic effects by activating the PPARγ signaling pathway. The following diagram illustrates the key steps in this pathway.

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR CoRepressor Co-repressor Complex CoRepressor->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates CoActivator Co-activator Complex CoActivator->PPARg_RXR Recruited mRNA mRNA TargetGenes->mRNA Leads to Increased Insulin Sensitivity Increased Insulin Sensitivity mRNA->Increased Insulin Sensitivity Translates to Decreased Gluconeogenesis Decreased Gluconeogenesis mRNA->Decreased Gluconeogenesis Translates to Adipocyte Differentiation Adipocyte Differentiation mRNA->Adipocyte Differentiation Translates to

Caption: PPARγ Signaling Pathway Activation by this compound.

Experimental Workflow for a Bioavailability Study

The following diagram outlines the typical workflow for a clinical bioavailability study, from subject recruitment to data analysis.

Bioavailability_Study_Workflow cluster_planning Study Planning cluster_execution Study Execution cluster_analysis Sample & Data Analysis cluster_reporting Reporting Protocol Protocol Development & IRB Approval Recruitment Subject Recruitment & Screening Protocol->Recruitment Dosing Drug Administration (Crossover Design) Recruitment->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Sample Processing & Storage Sampling->Processing Bioanalysis Bioanalytical Assay (e.g., HPLC-MS/MS) Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Stats Statistical Analysis (Bioequivalence Assessment) PK_Analysis->Stats Report Final Study Report Stats->Report

Caption: General Workflow of a Clinical Bioavailability Study.

Conclusion

This compound represents an important, albeit less developed, member of the thiazolidinedione class of antidiabetic agents. While specific human pharmacokinetic data for this compound remains limited, a comprehensive understanding of its likely properties can be extrapolated from the extensive data available for Rosiglitazone and Pioglitazone. The information and experimental frameworks provided in this guide offer a valuable resource for researchers and drug development professionals working on novel therapies for metabolic diseases. Further investigation into the clinical pharmacology of this compound, should it be revisited, would be necessary to fully characterize its pharmacokinetic and pharmacodynamic profile in humans.

References

Englitazone: A Deep Dive into its Effects on Glucose Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms and metabolic effects of Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing drugs. By elucidating its impact on glucose uptake and metabolism, this document aims to serve as a valuable resource for researchers and professionals involved in the development of novel anti-diabetic therapies.

Core Mechanism of Action: A PPARγ Agonist

This compound exerts its primary effects by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis, glucose homeostasis, and insulin (B600854) sensitivity.[1][2][3] The binding of this compound to PPARγ leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4] This genomic action is central to the insulin-sensitizing and glucose-lowering effects of this compound.

Impact on Glucose Uptake and Metabolism

This compound has demonstrated significant effects on glucose metabolism in both in vitro and in vivo models. Its administration leads to a dose-dependent reduction in plasma glucose and insulin levels.[5] A key aspect of its mechanism is the enhancement of glucose uptake in insulin-sensitive tissues, primarily adipose tissue and skeletal muscle.[2][6]

Quantitative Effects of this compound on Metabolic Parameters

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Glucose Transport

Cell LineThis compound ConcentrationDuration of TreatmentFold Increase in 2-Deoxy-D-Glucose TransportReference
3T3-L1 Adipocytes30 µM24 hours1.76[5]
3T3-L1 Adipocytes30 µM48 hours4.14[5]

Table 2: In Vivo Effects of this compound in ob/ob Mice (11-day treatment)

ParameterVehicle ControlThis compound (50 mg/kg)% ChangeReference
Plasma Glucose (mM)22.2 ± 1.414.0 ± 1.9-36.9%[5][7]
Plasma Insulin (nM)7.57 ± 0.671.64 ± 0.60-78.3%[5][7]
Nonesterified Fatty Acids (µM)1813 ± 86914 ± 88-49.6%[5][7]
Triglycerides (g/L)1.99 ± 0.251.03 ± 0.11-48.2%[5][7]
Cholesterol (mM)6.27 ± 0.963.87 ± 0.57-38.3%[5]

Table 3: In Vivo Effects of this compound in Dexamethasone-Treated Rats

ParameterDexamethasone OnlyDexamethasone + this compound (50 mg/kg/d)% Increase in Insulin-Stimulated 2-Deoxyglucose UptakeReference
Isolated Soleus Muscles35% of control57%62.9%[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound Action

Englitazone_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_membrane Cell Membrane This compound This compound PPARg_RXR_inactive PPARγ-RXR (inactive) This compound->PPARg_RXR_inactive Binds and activates PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Translocates to nucleus GLUT4_vesicles GLUT4 Vesicles Glucose_transporter GLUT4 GLUT4_vesicles->Glucose_transporter Translocation to membrane Glucose_channel Glucose Glucose_transporter->Glucose_channel Facilitates uptake PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_transcription Target Gene Transcription PPRE->Gene_transcription Initiates mRNA mRNA Gene_transcription->mRNA Produces mRNA->GLUT4_vesicles Increases synthesis of GLUT4 and other proteins Experimental_Workflow A Cell Culture (e.g., 3T3-L1 Adipocytes) B Differentiation into Adipocytes A->B C Treatment with this compound (or vehicle control) B->C D Serum Starvation C->D E Stimulation with Insulin (or basal condition) D->E F Addition of Radiolabeled 2-Deoxy-D-Glucose E->F G Incubation and Cell Lysis F->G H Scintillation Counting to Measure Glucose Uptake G->H I Data Analysis and Comparison H->I

References

Englitazone: A Technical Deep Dive into its Discovery and Developmental Journey

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Englitazone (CP-68722) emerged from the glitazone class of thiazolidinedione (TZD) drugs as a potent insulin-sensitizing agent with significant promise for the treatment of type 2 diabetes mellitus (T2DM). Developed by Pfizer in the late 1980s and early 1990s, its journey from synthesis to the cessation of clinical development provides valuable insights into the therapeutic potential and challenges of targeting the peroxisome proliferator-activated receptor gamma (PPARγ). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical findings, and the eventual discontinuation of this compound's development. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are outlined. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of its biological activity and the scientific process behind its evaluation.

Discovery and Synthesis

This compound was identified as a promising hypoglycemic agent by researchers at Pfizer. While the specific "eureka" moment of its discovery is not extensively documented in publicly available literature, its development was part of a broader effort to synthesize and screen novel TZD compounds for anti-diabetic properties.

The synthesis of this compound, like other glitazones, is centered around the formation of the 2,4-thiazolidinedione (B21345) core. A general synthetic approach involves the Knoevenagel condensation of an appropriate aldehyde with 2,4-thiazolidinedione. This is followed by the reduction of the resulting benzylidene intermediate.

Mechanism of Action: A PPARγ Agonist

This compound exerts its insulin-sensitizing effects primarily by acting as a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor highly expressed in adipose tissue.

The PPARγ Signaling Pathway

Activation of PPARγ by this compound leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_gamma_signaling This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE PPARg_RXR->PPRE Binds to TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Proteins Proteins mRNA->Proteins Metabolic_Effects Improved Insulin (B600854) Sensitivity Proteins->Metabolic_Effects

Figure 1: this compound's activation of the PPARγ signaling pathway.

The downstream effects of this signaling cascade include:

  • Adipocyte Differentiation: Promotes the differentiation of preadipocytes into mature fat cells, which are more insulin-sensitive.

  • Lipid Metabolism: Alters the expression of genes involved in lipid uptake and storage.

  • Glucose Homeostasis: Increases the expression of genes that enhance insulin signaling and glucose uptake, such as GLUT4.

Preclinical Development

This compound underwent extensive preclinical evaluation to assess its efficacy and safety in various in vitro and in vivo models.

In Vitro Studies

Key in vitro experiments were conducted using 3T3-L1 adipocytes to investigate the direct cellular effects of this compound.

This assay measures the rate of glucose uptake into adipocytes, a critical indicator of insulin sensitivity.

Experimental Protocol:

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes over several days using a standard differentiation cocktail (e.g., containing isobutylmethylxanthine, dexamethasone, and insulin).

  • Serum Starvation: Differentiated adipocytes are serum-starved for a defined period (e.g., 2-4 hours) in a low-glucose medium to establish a baseline state.

  • This compound Treatment: Cells are then incubated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 to 48 hours).

  • Glucose Uptake Measurement: The medium is replaced with a buffer containing 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) and insulin (to stimulate uptake). After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer.

  • Quantification: The cells are lysed, and the amount of intracellular radioactivity is measured using a scintillation counter to determine the rate of glucose transport.

A study demonstrated that this compound at a concentration of 30 µM stimulated 2-deoxy-D-glucose transport in 3T3-L1 adipocytes.[1]

Treatment Duration2-Deoxy-D-glucose Transport (nmol/min/mg protein)
24 hours 0.65 ± 0.06
48 hours 1.53

Table 1: Effect of this compound (30 µM) on 2-Deoxy-D-glucose Transport in 3T3-L1 Adipocytes.[1]

In Vivo Studies

Animal models of obesity and insulin resistance, such as the genetically obese ob/ob mouse, were instrumental in evaluating the in vivo efficacy of this compound.

This study investigated the dose-dependent effects of this compound on various metabolic parameters.

Experimental Protocol:

  • Animal Model: Male ob/ob mice, which are genetically deficient in leptin and exhibit a phenotype of obesity, hyperglycemia, and hyperinsulinemia, are used.

  • Drug Administration: this compound (CP 68722) is administered orally once daily at doses ranging from 5 to 50 mg/kg for a specified period (e.g., 11 days). A control group receives the vehicle.

  • Blood Sampling and Analysis: Blood samples are collected at baseline and at the end of the treatment period to measure plasma levels of glucose, insulin, nonesterified fatty acids (NEFA), glycerol, triglycerides, and cholesterol.

  • Data Analysis: The changes in metabolic parameters between the treatment and control groups are statistically analyzed.

The results showed that this compound dose-dependently lowered plasma glucose and insulin levels without causing hypoglycemia.[1]

ParameterVehicle Control (Initial)This compound (50 mg/kg for 11 days) (Final)
Plasma Glucose (mM) 22.2 ± 1.414.0 ± 1.9
Plasma Insulin (nM) 7.57 ± 0.671.64 ± 0.60
Nonesterified Fatty Acids (µM) 1813 ± 86914 ± 88
Glycerol (mM) 9.20 ± 0.984.94 ± 0.03
Triglycerides (g/L) 1.99 ± 0.251.03 ± 0.11
Cholesterol (mM) 6.27 ± 0.963.87 ± 0.57

Table 2: Effects of this compound on Plasma Metabolites in ob/ob Mice.[1]

obob_mouse_workflow Start Start: ob/ob Mice Grouping Grouping Start->Grouping Vehicle Vehicle Control Group Grouping->Vehicle Group 1 Englitazone_Group This compound Treatment Group (5-50 mg/kg/day) Grouping->Englitazone_Group Group 2 Oral_Admin_V Oral Administration (11 days) Vehicle->Oral_Admin_V Oral_Admin_E Oral Administration (11 days) Englitazone_Group->Oral_Admin_E Blood_Sampling_V Blood Sampling Oral_Admin_V->Blood_Sampling_V Blood_Sampling_E Blood Sampling Oral_Admin_E->Blood_Sampling_E Analysis_V Metabolic Parameter Analysis Blood_Sampling_V->Analysis_V Analysis_E Metabolic Parameter Analysis Blood_Sampling_E->Analysis_E Comparison Data Comparison and Statistical Analysis Analysis_V->Comparison Analysis_E->Comparison

Figure 2: Workflow of the in vivo study of this compound in ob/ob mice.

Clinical Development and Discontinuation

Information regarding the clinical development of this compound is limited in the public domain. Like many other early-generation glitazones, its development was ultimately discontinued. While a specific, official reason for the discontinuation of this compound's clinical trials has not been widely publicized, it is widely understood that the entire class of thiazolidinediones faced scrutiny due to concerns about adverse effects.

The discontinuation of troglitazone, the first marketed glitazone, due to severe hepatotoxicity, cast a long shadow over the development of other compounds in this class. It is plausible that this compound's development was halted due to the emergence of similar safety signals during clinical trials or as a strategic decision by Pfizer in light of the increasing risks associated with the TZD class.

Conclusion

This compound represented a significant step in the exploration of PPARγ agonists for the treatment of type 2 diabetes. Preclinical studies robustly demonstrated its efficacy in improving insulin sensitivity and correcting metabolic dysregulation in animal models. However, its developmental journey was cut short, likely due to the safety concerns that plagued the broader thiazolidinedione class. The story of this compound underscores the critical importance of balancing efficacy with a thorough understanding of a drug's safety profile, particularly for long-term therapeutic interventions. The data and methodologies from its development continue to provide valuable insights for researchers and drug development professionals working on novel therapies for metabolic diseases.

References

Englitazone's Role in Adipocyte Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Englitazone, a member of the thiazolidinedione (TZD) class of insulin-sensitizing agents, plays a pivotal role in adipocyte differentiation. As a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound initiates a transcriptional cascade that is fundamental to the process of adipogenesis. This document provides an in-depth technical overview of the molecular mechanisms, experimental protocols, and quantitative effects of this compound and its class on the differentiation of preadipocytes into mature, lipid-storing adipocytes. It is intended to serve as a comprehensive resource for researchers in metabolic diseases, obesity, and drug development.

Introduction: The Mechanism of Action

Adipocyte differentiation, or adipogenesis, is the process by which undifferentiated fibroblast-like preadipocytes transform into mature, insulin-responsive adipocytes capable of storing and releasing energy in the form of triglycerides. This process is orchestrated by a complex network of transcription factors, with PPARγ acting as the "master regulator".[1]

Thiazolidinediones, including this compound, function as high-affinity ligands for PPARγ.[2] Upon binding, the ligand-receptor complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This binding initiates the transcription of a suite of genes essential for the adipocyte phenotype, including those involved in lipid metabolism, glucose uptake, and insulin (B600854) signaling.[4][5]

The activation of PPARγ by this compound not only promotes the differentiation of preadipocytes but also influences the function of mature adipocytes, contributing to improved systemic insulin sensitivity.[3]

Signaling Pathway

The central signaling pathway modulated by this compound in adipogenesis is the PPARγ pathway. The activation of this pathway leads to the expression of key downstream targets that define the mature adipocyte.

PPARg_Pathway cluster_nuc Nucleus This compound This compound (TZD) PPARg PPARγ (inactive) This compound->PPARg binds & activates ActiveComplex PPARγ-RXR Heterodimer (active) PPARg->ActiveComplex heterodimerizes with RXR RXR RXR->ActiveComplex PPRE PPRE (DNA) ActiveComplex->PPRE binds to TargetGenes Target Genes (e.g., C/EBPα, aP2, LPL, GLUT4) PPRE->TargetGenes activates transcription Adipogenesis Adipocyte Differentiation TargetGenes->Adipogenesis promotes

This compound-activated PPARγ signaling cascade.

Quantitative Data on Thiazolidinedione Effects

While extensive quantitative data specifically for this compound's role in adipocyte differentiation in vitro is limited in publicly available literature, significant data exists for other potent TZDs like rosiglitazone, pioglitazone (B448), and ciglitazone (B1669021), which act via the same primary mechanism. The following tables summarize key quantitative findings that are representative of the effects of this drug class.

Table 1: Effect of this compound on Glucose Transport in 3T3-L1 Adipocytes

This table presents specific data on this compound's ability to enhance glucose uptake, a key function of mature adipocytes.

Treatment ConditionDuration2-Deoxy-D-Glucose Transport (nmol·min⁻¹·mg⁻¹ protein)Fold Increase (approx.)
Control (Basal) -0.37 ± 0.03-
This compound (30 µM) 24 h0.65 ± 0.061.8x
This compound (30 µM) 48 h1.53 (no SD reported)4.1x
Data sourced from studies on 3T3-L1 adipocytes.[1]
Table 2: Representative Effects of Thiazolidinediones on Adipogenic Gene Expression

This table summarizes typical changes in the expression of key adipogenic marker genes following treatment with PPARγ agonists like ciglitazone. The data is presented as a qualitative summary of up-regulation.

GeneFunctionEffect of TZD Treatment
PPARγ Master regulator of adipogenesisSignificantly Increased
C/EBPα Transcription factor, works with PPARγSignificantly Increased
C/EBPβ Early adipogenic transcription factorSignificantly Increased
FABP4 (aP2) Fatty acid binding proteinSignificantly Increased
LPL Lipoprotein Lipase, for lipid uptakeSignificantly Increased
GLUT4 Insulin-responsive glucose transporterIncreased
Adiponectin Adipokine, improves insulin sensitivityIncreased
Summary of effects observed in studies with various TZDs, including ciglitazone.[6][7]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the role of this compound and other TZDs in adipocyte differentiation.

General Workflow for Studying Adipocyte Differentiation

The overall process involves culturing preadipocytes, inducing differentiation with a specific cocktail, and then assessing the degree of differentiation through various assays.

Experimental_Workflow cluster_assays Analysis Methods Start Seed 3T3-L1 Preadipocytes Confluence Grow to Confluence (2 days post-confluence) Start->Confluence Induction Induce Differentiation (Day 0) (MDI + this compound) Confluence->Induction Maturation1 Maintain in Insulin Medium (Day 2-4) Induction->Maturation1 Maturation2 Maintain in Culture Medium (Day 4 onwards, change every 2 days) Maturation1->Maturation2 Endpoint Harvest for Analysis (e.g., Day 8-12) Maturation2->Endpoint Analysis Assessment of Differentiation Endpoint->Analysis ORO Oil Red O Staining (Lipid Accumulation) Analysis->ORO qPCR qPCR (Gene Expression) Analysis->qPCR WB Western Blot (Protein Levels) Analysis->WB

General experimental workflow for in vitro adipogenesis.
Protocol: 3T3-L1 Preadipocyte Differentiation

This protocol is a standard method for inducing differentiation and can be adapted by including this compound in the induction medium.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, L-glutamine, and sodium pyruvate

  • Bovine Calf Serum (BCS) and Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Insulin solution (1 mg/mL stock)

  • Dexamethasone (DEX) (1 mM stock)

  • 3-isobutyl-1-methylxanthine (IBMX) (50 mM stock)

  • This compound (stock solution in DMSO, e.g., 10 mM)

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in DMEM + 10% BCS + 1% Pen-Strep.

  • Growth to Confluence: Culture cells until they are 100% confluent. Maintain the confluent culture for an additional 48 hours to ensure growth arrest (Day -2 to Day 0).[8]

  • Initiation of Differentiation (Day 0): Replace the medium with "Induction Medium": DMEM + 10% FBS + 1% Pen-Strep containing:

    • 0.5 mM IBMX

    • 1 µM Dexamethasone

    • 10 µg/mL Insulin

    • This compound (effective concentration to be determined, typically 1-30 µM for TZDs)[1]

  • Maturation (Day 2): After 48 hours, remove the Induction Medium and replace it with "Insulin Medium": DMEM + 10% FBS + 1% Pen-Strep containing 10 µg/mL insulin.

  • Maintenance (Day 4 onwards): After another 48 hours, replace the medium with DMEM + 10% FBS + 1% Pen-Strep. Change this medium every 2 days.

  • Analysis: Mature, lipid-laden adipocytes are typically observed between Day 8 and Day 12 and are ready for analysis.

Protocol: Oil Red O Staining for Lipid Accumulation

This method visualizes and quantifies the intracellular lipid droplets, a hallmark of mature adipocytes.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (for fixation)

  • Oil Red O stock solution (0.35-0.5% w/v in 100% isopropanol)

  • Oil Red O working solution (e.g., 6 parts stock + 4 parts distilled water, freshly prepared and filtered)

  • 100% Isopropanol (B130326) (for elution)

Procedure:

  • Wash: Gently aspirate culture medium and wash the cell monolayer once with PBS.

  • Fixation: Add 10% formalin to cover the cells and incubate for 30-60 minutes at room temperature.[4]

  • Wash: Aspirate formalin and wash cells twice with distilled water.

  • Staining: Remove water and add the filtered Oil Red O working solution. Incubate for 20-30 minutes at room temperature.[4]

  • Wash: Aspirate the staining solution and wash with distilled water 3-4 times until excess stain is removed. Lipid droplets will appear bright red.

  • Quantification (Optional):

    • After the final wash, aspirate all water and let the plate air dry completely.

    • Add 100% isopropanol to each well to elute the dye from the lipid droplets.

    • Incubate on a shaker for 10-15 minutes.[4]

    • Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a spectrophotometer.[9]

Protocol: Quantitative Real-Time PCR (qPCR)

This protocol is used to measure changes in the mRNA levels of key adipogenic genes.

Procedure:

  • RNA Extraction: Harvest cells at desired time points and extract total RNA using a commercial kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a suitable master mix (e.g., SYBR Green), cDNA template, and primers specific for target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene for normalization (e.g., Gapdh, Actb).

  • Data Analysis: Analyze the amplification data. The relative expression of target genes is typically calculated using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing treated samples to untreated controls.

Protocol: Western Blotting

This method is used to detect changes in the protein levels of adipogenic markers.

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PPARγ, anti-FABP4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

This compound, through its potent agonism of the nuclear receptor PPARγ, is a powerful inducer of adipocyte differentiation. It activates a well-defined signaling cascade that results in the expression of a genetic program responsible for developing the mature adipocyte phenotype. This process is characterized by significant lipid accumulation, increased expression of key adipogenic markers such as C/EBPα and FABP4, and enhanced capacity for insulin-stimulated glucose transport. The experimental protocols detailed herein provide a robust framework for investigating the precise effects of this compound and other PPARγ agonists on adipogenesis, offering valuable tools for research into metabolic disease and the development of novel therapeutic agents.

References

Englitazone's Molecular Landscape Beyond PPARγ: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Englitazone, a member of the thiazolidinedione (TZD) class of drugs, is well-recognized for its role as a potent agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. However, a growing body of evidence reveals that the pharmacological actions of this compound extend beyond this primary target, engaging with a variety of other molecular players. These off-target interactions are critical to understand, as they may contribute to both the therapeutic efficacy and the adverse effect profile of the compound. This technical guide provides a comprehensive overview of the known molecular targets of this compound beyond PPARγ, presenting quantitative data, detailed experimental methodologies, and an exploration of the associated signaling pathways.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's interaction with non-PPARγ molecular targets. This information is crucial for comparing the potency of this compound across its various interaction partners.

TargetParameterValueCell Line/SystemReference
ATP-sensitive potassium (KATP) channelsIC508 µMCRI-G1 insulin-secreting cells[1][2]
Ca2+-activated non-selective cation (NSCa) channelsIC5010 µMCRI-G1 insulin-secreting cells[1][2]
Voltage-activated Ca2+ channels% Inhibition33% at 50 µMCRI-G1 insulin-secreting cells[1][2]

Non-PPARγ Molecular Targets and Experimental Protocols

Ion Channels

This compound has been demonstrated to directly interact with and modulate the activity of several types of ion channels, which are critical for cellular excitability and signaling. These interactions appear to be independent of its action on PPARγ.

This compound inhibits KATP channels in a concentration-dependent manner.[1][2] This inhibition is voltage-independent and occurs through a mechanism that is distinct from the sulfonylurea receptors, which are the traditional targets for KATP channel blockers.[1][2]

Experimental Protocol: Patch-Clamp Electrophysiology for KATP Channel Activity

  • Cell Line: CRI-G1 insulin-secreting cells.[1][2]

  • Recording Configuration: Whole-cell and inside-out patch-clamp techniques are utilized.[1][2]

  • Pipette Solution (for whole-cell): The specific composition of the pipette solution for whole-cell recordings in the cited study was not detailed but a general intracellular solution for recording K+ currents would typically contain (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Na2ATP, with the pH adjusted to 7.2 with KOH.

  • Bath Solution (for whole-cell): The standard extracellular solution would typically contain (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Voltage Protocol: To elicit KATP currents, cells are held at a holding potential of -70 mV, and voltage steps or ramps are applied. For instance, voltage ramps from -100 mV to +100 mV over 200 ms (B15284909) can be used to determine the current-voltage relationship.

  • Data Analysis: The effect of this compound is quantified by measuring the reduction in the amplitude of the KATP current at a specific voltage (e.g., -60 mV) before and after the application of the drug at various concentrations. The IC50 value is then determined by fitting the concentration-response data to a Hill equation.

This compound also demonstrates inhibitory activity on NSCa channels.[1][2] This inhibition is concentration-dependent and voltage-independent.[1][2]

Experimental Protocol: Inside-Out Patch-Clamp for NSCa Channel Activity

  • Cell Line: CRI-G1 insulin-secreting cells.[1][2]

  • Recording Configuration: Inside-out patch-clamp is the preferred method to directly assess the effect of this compound on the channel.[1][2]

  • Pipette Solution: The pipette solution would contain a salt solution to carry the current, for example (in mM): 140 NaCl, 5 KCl, 10 HEPES, pH 7.4.

  • Bath Solution: The bath solution (intracellular side) would contain a specific concentration of free Ca2+ to activate the NSCa channels, for example (in mM): 140 KCl, 10 HEPES, and a buffered Ca2+ solution (e.g., using EGTA) to achieve the desired free Ca2+ concentration (e.g., 1 µM), with the pH adjusted to 7.2.

  • Voltage Protocol: The membrane patch is held at a constant potential (e.g., -50 mV or +50 mV) to record single-channel or macroscopic currents.

  • Data Analysis: The inhibitory effect of this compound is determined by measuring the decrease in channel open probability or total current in the presence of different concentrations of the drug. The IC50 is calculated from the concentration-response curve.

At higher concentrations, this compound has been shown to inhibit voltage-activated Ca2+ currents.[1][2]

Experimental Protocol: Whole-Cell Patch-Clamp for Voltage-Activated Ca2+ Channel Activity

  • Cell Line: CRI-G1 insulin-secreting cells.[1][2]

  • Recording Configuration: Whole-cell patch-clamp.[1][2]

  • Pipette Solution: To isolate Ca2+ currents, the pipette solution would typically contain a Cs-based solution to block K+ channels, for example (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

  • Bath Solution: The extracellular solution would contain Ba2+ or Ca2+ as the charge carrier, for example (in mM): 120 NaCl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, with the pH adjusted to 7.4 with NaOH.

  • Voltage Protocol: Cells are held at a hyperpolarized potential (e.g., -80 mV) to ensure the channels are in a closed state. Depolarizing voltage steps (e.g., to 0 mV for 200 ms) are then applied to elicit Ca2+ currents.

  • Data Analysis: The percentage of inhibition is calculated by comparing the peak inward current amplitude before and after the application of this compound.

Mitochondria

Thiazolidinediones have been reported to exert effects on mitochondrial function, suggesting that mitochondria may be a PPARγ-independent target for this class of drugs. While direct studies on this compound are limited, the known effects of other TZDs on mitochondrial complex I provide a strong rationale for investigating this as a potential off-target.

Experimental Protocol: Spectrophotometric Assay for Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Activity

  • Sample Preparation: Mitochondria are isolated from a relevant tissue or cell line (e.g., liver, muscle, or cultured cells) by differential centrifugation.

  • Assay Principle: The activity of Complex I is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH, coupled to the reduction of a suitable electron acceptor like decylubiquinone. The assay is performed in the presence and absence of the specific Complex I inhibitor, rotenone (B1679576), to determine the rotenone-sensitive activity.

  • Reaction Mixture: A typical reaction mixture would contain:

    • Phosphate buffer (e.g., 50 mM KH2PO4, pH 7.5)

    • Bovine serum albumin (BSA)

    • Isolated mitochondria (e.g., 50-100 µg of protein)

    • Antimycin A (to inhibit Complex III)

    • Potassium cyanide (KCN) (to inhibit Complex IV)

    • Decylubiquinone (as the electron acceptor)

  • Assay Procedure:

    • The reaction mixture is pre-incubated at a constant temperature (e.g., 30°C).

    • The reaction is initiated by the addition of NADH.

    • The change in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The rotenone-sensitive activity is calculated by subtracting the rate of NADH oxidation in the presence of rotenone from the rate in its absence.

    • The effect of this compound would be assessed by pre-incubating the mitochondria with various concentrations of the compound before initiating the reaction.

Signaling Pathways and Logical Relationships

The interaction of this compound with its non-PPARγ targets can trigger distinct signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and experimental workflows.

Signaling Pathway of this compound's Effect on Ion Channels

Englitazone_Ion_Channel_Signaling cluster_channels Ion Channels cluster_effects Cellular Effects This compound This compound KATP KATP Channel This compound->KATP Inhibition NSCa NSCa Channel This compound->NSCa Inhibition CaV Voltage-gated Ca2+ Channel This compound->CaV Inhibition Membrane_Depolarization Membrane Depolarization KATP->Membrane_Depolarization Leads to NSCa->Membrane_Depolarization Contributes to Ca_Influx_Modulation Modulation of Ca2+ Influx CaV->Ca_Influx_Modulation Directly affects Cellular_Excitability Altered Cellular Excitability Membrane_Depolarization->Cellular_Excitability Results in Ca_Influx_Modulation->Cellular_Excitability Impacts Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CRI-G1) Solution_Prep Prepare Pipette & Bath Solutions Cell_Culture->Solution_Prep Pipette_Pulling Pull Glass Micropipettes Solution_Prep->Pipette_Pulling Giga_Seal Form Gigaohm Seal Pipette_Pulling->Giga_Seal Configuration Establish Whole-Cell or Inside-Out Configuration Giga_Seal->Configuration Voltage_Protocol Apply Voltage Protocol Configuration->Voltage_Protocol Data_Acquisition Acquire Current Recordings Voltage_Protocol->Data_Acquisition Drug_Application Apply this compound Data_Acquisition->Drug_Application Measure_Current Measure Current Amplitude / Open Probability Drug_Application->Measure_Current Concentration_Response Generate Concentration-Response Curve Measure_Current->Concentration_Response Calculate_IC50 Calculate IC50 Concentration_Response->Calculate_IC50 NFkB_Inhibition_Pathway cluster_pathway NF-κB Signaling This compound This compound IKK IKK Complex This compound->IKK Inhibition (Postulated for TZDs) IkappaB IκBα IKK->IkappaB Phosphorylates & promotes degradation NFkB NF-κB (p50/p65) IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates

References

Englitazone's Impact on Lipid Metabolism and Triglycerides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Englitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a subject of interest for its potent insulin-sensitizing effects. Beyond its primary role in glucose homeostasis, this compound exerts a significant influence on lipid metabolism, particularly on triglyceride levels. This technical guide provides an in-depth analysis of the mechanisms by which this compound modulates lipid profiles, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: PPAR-γ Activation

This compound functions as a synthetic agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue. The activation of PPAR-γ is the central event initiating a cascade of transcriptional changes that collectively impact lipid metabolism. Upon binding, this compound induces a conformational change in the PPAR-γ receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.

The primary consequence of PPAR-γ activation by this compound in the context of lipid metabolism is the promotion of adipogenesis, the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. This process enhances the capacity of adipose tissue to sequester circulating free fatty acids, effectively reducing their availability in the bloodstream and other tissues like the liver and muscle.

Quantitative Impact on Lipid Profile

Preclinical studies have demonstrated the significant lipid-lowering effects of this compound. A key study in a diabetic and hyperlipidemic animal model provides robust quantitative data on these effects.

ParameterVehicle-Treated Control (ob/ob mice)This compound-Treated (50 mg/kg for 11 days)Percentage Change
Plasma Triglycerides (g/L) 1.99 ± 0.251.03 ± 0.11~48.2% decrease
Nonesterified Fatty Acids (µM) 1813 ± 86914 ± 88~49.6% decrease
Plasma Glycerol (mM) 9.20 ± 0.984.94 ± 0.03~46.3% decrease
Plasma Cholesterol (mM) 6.27 ± 0.963.87 ± 0.57~38.3% decrease
Data from Stevenson et al. (1991) in hyperglycemic hyperinsulinemic ob/ob mice.[1]

These findings highlight this compound's potent ability to reduce circulating triglycerides and free fatty acids, key components of the lipid profile implicated in metabolic diseases.

Signaling Pathways and Molecular Mechanisms

The triglyceride-lowering effect of this compound is a multi-faceted process involving the regulation of several key genes and pathways downstream of PPAR-γ activation.

Adipocyte Differentiation and Lipid Storage

This compound promotes the expression of genes crucial for adipogenesis and lipid uptake and storage in fat cells. This enhanced storage capacity in adipose tissue is a primary driver of reduced circulating triglycerides.

This compound This compound PPARg_RXR PPAR-γ/RXR Heterodimer This compound->PPARg_RXR Activates PPRE PPRE Binding PPARg_RXR->PPRE Adipogenesis Adipocyte Differentiation PPRE->Adipogenesis Promotes Lipid_Uptake Fatty Acid Uptake & Storage Adipogenesis->Lipid_Uptake Circulating_Lipids Decreased Circulating Triglycerides & FFAs Lipid_Uptake->Circulating_Lipids

Figure 1. This compound-induced adipogenesis and lipid uptake pathway.

Regulation of Lipoprotein Lipase (B570770) (LPL) and Fatty Acid Translocase (CD36)

While direct evidence for this compound is still emerging, studies on other TZDs suggest that PPAR-γ activation upregulates the expression of lipoprotein lipase (LPL) and the fatty acid translocase CD36.[2][3][4] LPL is a critical enzyme that hydrolyzes triglycerides in circulating lipoproteins, releasing fatty acids for uptake by tissues. CD36 is a key transporter that facilitates the uptake of these fatty acids into adipocytes. By increasing the expression and activity of LPL and CD36, this compound likely enhances the clearance of triglycerides from the bloodstream and their subsequent storage in adipose tissue.

This compound This compound PPARg PPAR-γ Activation This compound->PPARg LPL_Gene LPL Gene Transcription PPARg->LPL_Gene Upregulates CD36_Gene CD36 Gene Transcription PPARg->CD36_Gene Upregulates LPL_Activity Increased LPL Activity LPL_Gene->LPL_Activity CD36_Expression Increased CD36 Expression CD36_Gene->CD36_Expression TG_Clearance Enhanced Triglyceride Clearance LPL_Activity->TG_Clearance FA_Uptake Increased Fatty Acid Uptake CD36_Expression->FA_Uptake Result Lower Plasma Triglycerides TG_Clearance->Result FA_Uptake->Result cluster_0 Animal Model & Treatment cluster_1 Sample Collection & Analysis A Diabetic Mice (e.g., ob/ob) B Acclimatization (1-2 weeks) A->B C Baseline Blood Collection (Fasting) B->C D Randomization into Control & this compound Groups C->D E Daily Oral Gavage: Vehicle vs. This compound (e.g., 50 mg/kg) D->E F Treatment Period (e.g., 11 days) E->F G Final Blood Collection (Fasting) F->G H Plasma Separation (Centrifugation) G->H I Lipid Extraction (e.g., Folch method) H->I J Quantitative Analysis: - Triglycerides - NEFA - Cholesterol - Glycerol I->J cluster_0 Cell Culture & Induction cluster_1 Staining & Quantification A Seed 3T3-L1 Preadipocytes B Grow to Confluence A->B C Induce Differentiation with 'MDI' cocktail ± this compound B->C D Maintain in Insulin-containing Medium C->D E Culture for 7-10 days D->E F Fix Cells (e.g., 10% Formalin) E->F G Stain with Oil Red O F->G H Microscopic Evaluation G->H I Elute Stain (Isopropanol) G->I J Quantify Absorbance (510 nm) I->J

References

In Vivo Efficacy of Englitazone in Diabetic Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of Englitazone, a member of the thiazolidinedione (TZD) class of anti-diabetic agents, in various diabetic animal models. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates the underlying molecular mechanisms of action.

Core Efficacy Data

This compound has demonstrated significant efficacy in improving glycemic control and lipid profiles in several preclinical models of type 2 diabetes. The following tables summarize the key quantitative findings from studies conducted in obese and diabetic animal models.

Table 1: Effects of this compound on Plasma Parameters in ob/ob Mice

The ob/ob mouse is a genetic model of obesity and hyperglycemia. The data below illustrates the dose-dependent effects of this compound on key metabolic markers.

ParameterVehicle ControlThis compound (50 mg/kg/day for 11 days)Reference
Plasma Glucose (mM) 22.2 ± 1.414.0 ± 1.9[1]
Plasma Insulin (B600854) (nM) 7.57 ± 0.671.64 ± 0.60[1]
Nonesterified Fatty Acids (µM) 1813 ± 86914 ± 88[1]
Glycerol (mM) 9.20 ± 0.984.94 ± 0.03[1]
Triglycerides (g/L) 1.99 ± 0.251.03 ± 0.11[1]
Cholesterol (mM) 6.27 ± 0.963.87 ± 0.57[1]

Data presented as mean ± SEM.

Table 2: Effects of a Thiazolidinedione (Pioglitazone) on Glycemic Control in db/db Mice

The db/db mouse is another genetic model of severe type 2 diabetes. While specific data for this compound in this model is limited in the direct search results, data from a similar TZD, Pioglitazone, provides insight into the expected effects.

Parameterdb/db Controldb/db + Pioglitazone (28 days)Lean Control (db/+)Reference
Blood Glucose (mg/dL) - Day 28 ~550~150~150[2]
Body Mass (g) - Week 4 51.356.728.3[2]
Serum Adiponectin (Total) DecreasedIncreasedNormal[2]

Approximate values are derived from graphical representations in the cited literature.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key in vivo and in vitro assays used to evaluate the efficacy of this compound.

Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the ability of an animal to clear a glucose load from the bloodstream, providing a measure of insulin sensitivity.

Materials:

  • Glucose solution (e.g., 20% Dextrose in sterile saline)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection supplies (e.g., microvettes, tail-snip tools)

Procedure:

  • Fast mice overnight (typically 16-18 hours) with free access to water.[3]

  • Record the baseline blood glucose level (t=0) from a tail vein blood sample.[4]

  • Administer a bolus of glucose solution (typically 2 g/kg body weight) via oral gavage.[3][4]

  • Collect blood samples at specified time points post-gavage (e.g., 15, 30, 60, and 120 minutes).[3]

  • Measure and record blood glucose levels at each time point.

  • (Optional) Plasma can be collected from the blood samples to measure insulin levels.[3][4]

Insulin-Stimulated Glucose Uptake in Isolated Adipocytes

This in vitro assay measures the direct effect of insulin on glucose transport into fat cells, a key process in maintaining glucose homeostasis.

Materials:

  • Krebs-Ringer-HEPES (KRH) buffer

  • Bovine Serum Albumin (BSA)

  • Insulin solution

  • [³H]2-deoxyglucose (radiolabeled glucose analog)

  • Scintillation fluid and counter

Procedure:

  • Isolate adipocytes from the epididymal fat pads of the test animals.

  • Wash the isolated adipocytes with KRH buffer.

  • Serum starve the cells in KRH buffer containing 0.5% BSA for at least 2 hours.

  • Incubate the cells with or without insulin (e.g., 10 nM) for a specified period (e.g., 30 minutes).

  • Initiate glucose uptake by adding [³H]2-deoxyglucose to the cell suspension.

  • After a defined incubation period (e.g., 30 minutes), wash the cells with ice-cold PBS to stop the uptake.

  • Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Normalize the results to protein concentration.

Molecular Mechanism of Action and Signaling Pathways

This compound, like other thiazolidinediones, exerts its anti-diabetic effects primarily by acting as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is highly expressed in adipose tissue.[5][6]

PPARγ Signaling Pathway

Activation of PPARγ by this compound leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The downstream effects of PPARγ activation include:

  • Enhanced Insulin Sensitivity: Upregulation of genes involved in insulin signaling, such as the p85α subunit of PI3-kinase, and glucose transporters like GLUT4.[6][7]

  • Adipocyte Differentiation and Lipid Metabolism: Promotion of pre-adipocyte differentiation into mature adipocytes, leading to increased storage of fatty acids in adipose tissue and a decrease in circulating free fatty acids.[8] This is accompanied by changes in the expression of genes involved in lipid metabolism, such as fatty acid synthase and lipoprotein lipase.[8]

  • Adipokine Secretion: Increased secretion of adiponectin, an insulin-sensitizing hormone, and decreased secretion of pro-inflammatory cytokines like IL-6.[9]

Englitazone_Signaling_Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerization RXR RXR RXR->PPARg_RXR Heterodimerization PPRE PPRE (Target Gene Promoters) PPARg_RXR->PPRE Binds to Gene_Expression Modulation of Gene Expression PPRE->Gene_Expression Insulin_Signaling ↑ Insulin Signaling Genes (e.g., PI3K p85α) Gene_Expression->Insulin_Signaling Glucose_Uptake ↑ Glucose Transporter Genes (e.g., GLUT4) Gene_Expression->Glucose_Uptake Adipogenesis ↑ Adipogenesis & Lipid Metabolism Genes Gene_Expression->Adipogenesis Adiponectin ↑ Adiponectin Secretion Gene_Expression->Adiponectin Inflammation ↓ Pro-inflammatory Cytokine Secretion (e.g., IL-6) Gene_Expression->Inflammation Metabolic_Effects Improved Glycemic Control & Lipid Profile Insulin_Signaling->Metabolic_Effects Glucose_Uptake->Metabolic_Effects Adipogenesis->Metabolic_Effects Adiponectin->Metabolic_Effects Inflammation->Metabolic_Effects

This compound's PPARγ Signaling Pathway
Experimental Workflow for Evaluating In Vivo Efficacy

The following diagram outlines a typical experimental workflow for assessing the anti-diabetic efficacy of a compound like this compound in an animal model.

Experimental_Workflow Animal_Model Select Diabetic Animal Model (e.g., ob/ob or db/db mice) Grouping Randomize into Treatment Groups (Vehicle vs. This compound) Animal_Model->Grouping Treatment Daily Drug Administration (e.g., Oral Gavage) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring OGTT Perform Oral Glucose Tolerance Test (OGTT) Treatment->OGTT Sacrifice Sacrifice Animals & Collect Tissues OGTT->Sacrifice Plasma_Analysis Analyze Plasma for Glucose, Insulin, & Lipids Sacrifice->Plasma_Analysis Tissue_Analysis Isolate Adipocytes for Glucose Uptake Assay Sacrifice->Tissue_Analysis Gene_Expression Analyze Gene Expression in Adipose Tissue (qPCR/RNA-seq) Sacrifice->Gene_Expression Data_Analysis Statistical Analysis & Interpretation Plasma_Analysis->Data_Analysis Tissue_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Typical Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for Englitazone in ob/ob Mice

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the dosage, administration, and physiological effects of Englitazone in ob/ob mice, a model for obesity and non-insulin-dependent diabetes mellitus (NIDDM). The protocols are based on established research to guide scientists and researchers in designing and conducting similar experiments.

Data Presentation

The following tables summarize the quantitative data from studies administering this compound to ob/ob mice.

Table 1: Dose-Dependent Effects of this compound on Plasma Glucose and Insulin (B600854) in ob/ob Mice

Dosage (mg/kg/day)Treatment DurationPlasma Glucose (mM)Plasma Insulin (nM)
54 daysDose-dependent loweringDose-dependent lowering
104 daysSignificantly lower than vehicleSignificantly lower than vehicle
504 daysMaximally effective doseSignificantly lower than vehicle
5011 days14.0 ± 1.9 (from 22.2 ± 1.4)[1][2][3]1.64 ± 0.60 (from 7.57 ± 0.67)[1][2][3]
Vehicle Control11 days22.2 ± 1.4[1][2][3]7.57 ± 0.67[1][2][3]

Note: The ED50 of this compound in ob/ob mice was approximately 8 mg/kg.[2]

Table 2: Effects of this compound (50 mg/kg for 11 days) on Other Plasma Parameters in ob/ob Mice [1][2][3]

ParameterBefore Treatment (Mean ± SEM)After Treatment (Mean ± SEM)
Nonesterified Fatty Acids (µM)1813 ± 86914 ± 88
Glycerol (mM)9.20 ± 0.984.94 ± 0.03
Triglycerides (g/L)1.99 ± 0.251.03 ± 0.11
Cholesterol (mM)6.27 ± 0.963.87 ± 0.57

Experimental Protocols

Animal Model and Housing
  • Animal Model: Male C57BL/6J-ob/ob mice and their lean littermates are used. These mice are a model for obesity and NIDDM due to a genetic deficiency in leptin.[4][5]

  • Housing: Mice should be housed in a standard specific pathogen-free environment with a controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle.[6] They should have free access to standard laboratory chow and water.

This compound Administration
  • Preparation: this compound (racemic CP 68722) is suspended in a suitable vehicle, such as 2% (v/v) Tween 80.[7]

  • Route of Administration: The drug is administered via oral gavage.[2][7]

  • Dosage: Dosages ranging from 5 to 50 mg/kg of body weight per day have been shown to be effective.[1][2][3] A dose of 50 mg/kg is considered maximally effective.[2]

  • Treatment Duration: Studies have been conducted with treatment durations of 4 and 11 days.[1][2]

Blood Sample Collection and Analysis
  • Collection: Blood samples can be collected from the tail vein. For terminal studies, blood can be collected via cardiac puncture. Samples should be collected in tubes containing an anticoagulant like Na2-EDTA.[7]

  • Plasma Separation: Plasma is separated by centrifugation for analysis of various parameters.

  • Biochemical Analysis:

    • Plasma Glucose: Measured using a standard glucose analyzer.

    • Plasma Insulin: Determined by radioimmunoassay.

    • Other Parameters: Nonesterified fatty acids, glycerol, triglycerides, and cholesterol can be measured using standard enzymatic assay kits.

In Vitro and Ex Vivo Assays
  • Adipocyte Lipogenesis:

    • Isolate adipocytes from the epididymal fat pads of treated and control ob/ob mice.

    • Incubate the isolated adipocytes with radiolabeled glucose (e.g., [3-³H]glucose).

    • Measure the incorporation of radioactivity into lipids to determine the rate of lipogenesis. Basal and insulin-stimulated lipogenesis can be assessed.[1]

  • Soleus Muscle Glucose Metabolism:

    • Isolate soleus muscles from treated and control ob/ob mice.

    • Incubate the muscles in buffer containing radiolabeled glucose (e.g., [3-³H]glucose for glycolysis and glycogenesis, [1-¹⁴C]glucose for glucose oxidation).[1]

    • Incubations are performed at 37°C for 60 minutes in the absence and presence of insulin (e.g., 10 nM).[2]

    • Measure the production of radiolabeled lactate, glycogen, and CO2 to assess glycolysis, glycogenesis, and glucose oxidation, respectively.

Visualizations

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Protocol cluster_data_collection Data Collection cluster_analysis Analysis animal_model ob/ob Mice and Lean Littermates housing Standardized Housing Conditions animal_model->housing drug_prep Prepare this compound Suspension administration Oral Gavage (5-50 mg/kg/day) drug_prep->administration duration Treatment for 4 or 11 days administration->duration blood_sampling Blood Sample Collection duration->blood_sampling tissue_isolation Isolate Adipocytes and Soleus Muscle duration->tissue_isolation plasma_analysis Analyze Plasma Glucose, Insulin, Lipids blood_sampling->plasma_analysis lipogenesis_assay Adipocyte Lipogenesis Assay tissue_isolation->lipogenesis_assay glucose_metabolism_assay Soleus Muscle Glucose Metabolism Assay tissue_isolation->glucose_metabolism_assay

Fig. 1: Experimental workflow for this compound studies in ob/ob mice.

Signaling_Pathway cluster_adipose Effects on Adipose Tissue cluster_muscle Effects on Skeletal Muscle cluster_systemic Systemic Effects This compound This compound PPARg PPARγ Activation This compound->PPARg Adipose_Tissue Adipose Tissue PPARg->Adipose_Tissue Muscle Skeletal Muscle PPARg->Muscle Adipogenesis Increased Adipogenesis Adipose_Tissue->Adipogenesis FA_Uptake Increased Fatty Acid Uptake Adipose_Tissue->FA_Uptake Lipogenesis Enhanced Lipogenesis Adipose_Tissue->Lipogenesis Glucose_Uptake Increased Glucose Uptake Muscle->Glucose_Uptake Glycolysis Increased Glycolysis Muscle->Glycolysis Glycogenesis Increased Glycogenesis Muscle->Glycogenesis Decreased_Glucose Decreased Plasma Glucose Adipogenesis->Decreased_Glucose Decreased_Lipids Decreased Plasma Lipids Adipogenesis->Decreased_Lipids FA_Uptake->Decreased_Glucose FA_Uptake->Decreased_Lipids Lipogenesis->Decreased_Glucose Lipogenesis->Decreased_Lipids Glucose_Uptake->Decreased_Glucose Glycolysis->Decreased_Glucose Glycogenesis->Decreased_Glucose Decreased_Insulin Decreased Plasma Insulin Decreased_Glucose->Decreased_Insulin

Fig. 2: Proposed mechanism of this compound action.

References

Application Notes and Protocols for Englitazone Treatment in Sprague-Dawley Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive protocol for the treatment of Sprague-Dawley rats with Englitazone, a member of the thiazolidinedione (TZD) class of drugs known for its insulin-sensitizing effects. This document is intended for researchers, scientists, and drug development professionals working with animal models of metabolic diseases.

Introduction

This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in other tissues like skeletal muscle and liver.[1][2] Activation of PPARγ by this compound modulates the transcription of a suite of genes involved in glucose and lipid metabolism, leading to improved insulin (B600854) sensitivity and reduced inflammation.[1][3] This protocol outlines the administration of this compound to Sprague-Dawley rats and details key experimental procedures to assess its metabolic and anti-inflammatory effects.

Materials and Reagents

  • This compound (powder)

  • Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, age and weight to be determined by experimental design)

  • Standard rat chow and high-fat diet (for diet-induced obesity models)

  • Glucose solution (for Oral Glucose Tolerance Test)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Blood collection tubes (e.g., EDTA-coated)

  • Reagents and antibodies for Western blotting, Immunohistochemistry, and ELISA (specifics detailed in relevant sections)

Experimental Protocols

Animal Model and this compound Administration

A common experimental design involves the use of male Sprague-Dawley rats. Depending on the research question, either healthy rats or models of metabolic disease can be used.

  • Diabetes Model: Diabetes can be induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ) at a dose of 40-60 mg/kg body weight, dissolved in citrate (B86180) buffer (pH 4.5).[4]

  • Diet-Induced Obesity (DIO) Model: Rats are fed a high-fat diet (e.g., 45% kcal from fat) for a period of 8-24 weeks to induce obesity and insulin resistance.[5][6]

This compound Treatment Protocol:

  • Dosage: 50 mg/kg body weight per day.[7][8][9]

  • Administration Route: Oral gavage.[8]

  • Preparation: this compound powder is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose.

  • Treatment Duration: A typical treatment duration is 8 days, but can be extended depending on the study's objectives.[7]

A workflow for a typical experiment is illustrated below:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Analysis acclimatization Acclimatization (1 week) model_induction Model Induction (e.g., High-Fat Diet or STZ) acclimatization->model_induction baseline Baseline Measurements (Body weight, blood glucose) model_induction->baseline treatment This compound Treatment (50 mg/kg/day, oral gavage) for 8 days baseline->treatment monitoring Daily Monitoring (Body weight, food/water intake) treatment->monitoring ogtt Oral Glucose Tolerance Test (OGTT) euthanasia Euthanasia & Tissue Collection ogtt->euthanasia biochemical Biochemical Analysis (Plasma lipids, insulin, cytokines) euthanasia->biochemical molecular Molecular Analysis (Western Blot, IHC) euthanasia->molecular

Caption: Experimental workflow for this compound treatment in Sprague-Dawley rats.
Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial procedure to assess in vivo insulin sensitivity.

  • Fasting: Fast the rats overnight for 12-18 hours with free access to water.

  • Baseline Blood Sample (Time 0): Collect a small blood sample from the tail vein to measure baseline blood glucose.

  • Glucose Administration: Administer a glucose solution (1.5 g/kg body weight) via oral gavage.[10]

  • Blood Sampling: Collect blood samples at 15, 30, 45, 60, 90, 120, and 180 minutes post-glucose administration.[1][8][10]

  • Glucose Measurement: Measure blood glucose levels at each time point using a glucometer.

Western Blotting for PPARγ and NF-κB

This technique is used to quantify the protein expression of key signaling molecules.

  • Tissue Homogenization: Homogenize collected tissues (e.g., adipose tissue, liver, skeletal muscle) in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate 30-50 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PPARγ (e.g., rabbit polyclonal) and the p65 subunit of NF-κB (e.g., rabbit polyclonal) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

Immunohistochemistry for GLUT4

This method is used to visualize the localization of the insulin-responsive glucose transporter 4 (GLUT4) in skeletal muscle.

  • Tissue Preparation: Fix skeletal muscle tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5 µm sections.

  • Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Blocking: Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against GLUT4 (e.g., rabbit polyclonal) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

  • Visualization: Develop the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the nuclei.

  • Microscopy: Dehydrate, clear, and mount the sections for visualization under a light microscope.

Biochemical Analysis
  • Plasma Insulin: Measure plasma insulin levels using a commercially available ELISA kit according to the manufacturer's instructions.

  • Plasma Lipids: Determine the concentrations of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol using enzymatic colorimetric assay kits.[4][11]

  • Inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in serum or plasma using specific ELISA kits.[2][3][9]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between control and this compound-treated groups.

Table 1: Metabolic Parameters in Sprague-Dawley Rats Treated with this compound

ParameterControl GroupThis compound-Treated Group
Body Weight (g)DataData
Fasting Blood Glucose (mg/dL)DataData
Fasting Plasma Insulin (ng/mL)DataData
HOMA-IRDataData
AUC Glucose (OGTT)DataData

Table 2: Plasma Lipid Profile in Sprague-Dawley Rats Treated with this compound

ParameterControl GroupThis compound-Treated Group
Triglycerides (mg/dL)DataData
Total Cholesterol (mg/dL)DataData
HDL-Cholesterol (mg/dL)DataData
LDL-Cholesterol (mg/dL)DataData

Table 3: Inflammatory Markers in Sprague-Dawley Rats Treated with this compound

ParameterControl GroupThis compound-Treated Group
Serum TNF-α (pg/mL)DataData
Serum IL-6 (pg/mL)DataData

(Note: "Data" should be replaced with experimentally obtained mean ± SEM values. Statistical significance should be indicated.)

Signaling Pathways

This compound exerts its effects through the modulation of specific signaling pathways.

PPARγ Signaling Pathway

This compound directly activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

G This compound This compound PPARg PPARγ This compound->PPARg activates PPRE PPRE (on DNA) PPARg->PPRE binds as heterodimer with RXR RXR RXR RXR->PPRE TargetGenes Target Gene Transcription PPRE->TargetGenes regulates MetabolicEffects Improved Insulin Sensitivity & Lipid Metabolism TargetGenes->MetabolicEffects

Caption: this compound activation of the PPARγ signaling pathway.
Insulin Signaling Pathway

This compound enhances insulin signaling, leading to increased glucose uptake in peripheral tissues. A key event is the translocation of GLUT4 to the plasma membrane.

G Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt/PKB PI3K->Akt activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes GLUT4_translocation GLUT4 Translocation to Plasma Membrane GLUT4_vesicle->GLUT4_translocation Glucose_uptake Increased Glucose Uptake GLUT4_translocation->Glucose_uptake

Caption: Simplified insulin signaling pathway leading to GLUT4 translocation.
Anti-inflammatory NF-κB Pathway

This compound can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This leads to a reduction in the expression of pro-inflammatory cytokines.

G Inflammatory_stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB degrades & releases NFkB_translocation NF-κB Translocation to Nucleus NFkB->NFkB_translocation Proinflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_translocation->Proinflammatory_genes This compound This compound This compound->IKK inhibits

Caption: this compound's inhibitory effect on the NF-κB inflammatory pathway.

References

Application Notes and Protocols for Studying Englitazone's Effects on 3T3-L1 Adipocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a widely utilized in vitro model for studying adipogenesis and the metabolic functions of mature adipocytes. These cells, upon treatment with a specific cocktail of adipogenic inducers, differentiate into cells that closely resemble white adipocytes in morphology and function. This makes them an invaluable tool for investigating the effects of pharmacological compounds on fat cell development, lipid metabolism, and insulin (B600854) sensitivity.

Englitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a master regulator of adipogenesis. Activation of PPARγ by ligands like this compound initiates a signaling cascade that leads to the expression of genes crucial for adipocyte differentiation, lipid storage, and glucose metabolism. Consequently, 3T3-L1 adipocytes serve as an excellent platform to elucidate the molecular mechanisms of this compound and to quantify its effects on key metabolic parameters.

These application notes provide a comprehensive guide for utilizing 3T3-L1 adipocytes to study the in vitro effects of this compound. Detailed protocols for cell culture, differentiation, and key functional assays are provided, along with expected outcomes based on studies of closely related TZD compounds.

Data Presentation

Table 1: Effect of this compound on 3T3-L1 Adipocyte Differentiation and Lipid Accumulation

ParameterThis compound Concentration (µM)ObservationFold Change vs. Control
Lipid Accumulation (Oil Red O Staining) 0.1Increased lipid droplet formation~1.5 - 2.0
1.0Significant increase in lipid droplets~2.5 - 4.0
10.0Potent induction of lipid accumulation~4.0 - 6.0
Adipogenic Marker Gene Expression (PPARγ) 1.0Upregulation of PPARγ mRNA~1.5 - 2.5
Adipogenic Marker Gene Expression (C/EBPα) 1.0Upregulation of C/EBPα mRNA~1.5 - 2.0

Table 2: Effect of this compound on Glucose Metabolism in Mature 3T3-L1 Adipocytes

ParameterThis compound Concentration (µM)ConditionFold Change vs. Control
Glucose Uptake 1.0Basal~1.5 - 2.0
1.0Insulin-Stimulated~1.2 - 1.5 (potentiates insulin effect)
GLUT4 mRNA Expression 1.0-~2.0 - 3.0
Adiponectin mRNA Expression 1.0-~2.5 - 4.0
Adiponectin Secretion 1.0-Significant Increase

Signaling Pathways and Experimental Workflows

This compound-Mediated PPARγ Signaling Pathway

This compound exerts its effects primarily through the activation of PPARγ. Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This pathway is central to the regulation of adipogenesis and insulin sensitivity.

Englitazone_PPARg_Signaling cluster_extracellular Extracellular cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound Englitazone_in This compound This compound->Englitazone_in Cellular Uptake PPARg_RXR_inactive PPARγ / RXR (Inactive Complex) PPARg_RXR_active PPARγ / RXR / this compound (Active Complex) PPARg_RXR_inactive->PPARg_RXR_active Conformational Change & Nuclear Translocation Englitazone_in->PPARg_RXR_inactive Binds to PPARγ PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Genes (e.g., aP2, LPL, GLUT4, Adiponectin) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Adipogenesis ↑ Adipogenesis mRNA->Adipogenesis Lipid_Metabolism ↑ Lipid Uptake & Storage mRNA->Lipid_Metabolism Insulin_Sensitivity ↑ Insulin Sensitivity mRNA->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake mRNA->Glucose_Uptake

Caption: this compound activates the PPARγ/RXR heterodimer, leading to the transcription of target genes involved in adipogenesis and metabolism.

Experimental Workflow for Studying this compound's Effects

The following diagram outlines the general workflow for investigating the impact of this compound on 3T3-L1 adipocytes, from cell culture to data analysis.

Experimental_Workflow cluster_culture Cell Culture & Differentiation cluster_assays Functional Assays cluster_analysis Data Analysis Culture Culture 3T3-L1 Preadipocytes to Confluence Differentiate Induce Differentiation (IBMX, Dexamethasone, Insulin) +/- this compound Culture->Differentiate Mature Mature Adipocytes Differentiate->Mature OilRedO Oil Red O Staining (Lipid Accumulation) Mature->OilRedO GlucoseUptake Glucose Uptake Assay Mature->GlucoseUptake qPCR Gene Expression Analysis (qPCR) Mature->qPCR WesternBlot Protein Expression Analysis (Western Blot) Mature->WesternBlot Quantification Quantification of Results OilRedO->Quantification GlucoseUptake->Quantification qPCR->Quantification WesternBlot->Quantification Interpretation Interpretation & Conclusion Quantification->Interpretation

Caption: Workflow for assessing this compound's effects on 3T3-L1 adipocytes.

Experimental Protocols

3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound

  • 6-well or 12-well cell culture plates

Protocol:

  • Preadipocyte Culture (Expansion Phase):

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% Penicillin-Streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells when they reach 70-80% confluency. Do not allow cells to become fully confluent during the expansion phase.

  • Seeding for Differentiation:

    • Seed preadipocytes into the desired culture plates (e.g., 6-well or 12-well) at a density that allows them to reach 100% confluency within 2-3 days.

    • Continue to culture the cells for an additional 2 days post-confluency (Day 0). This growth arrest is critical for efficient differentiation.

  • Adipocyte Differentiation (Day 0):

    • Prepare Differentiation Medium I (MDI): DMEM with 10% FBS, 1% Penicillin-Streptomycin, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin.

    • For the experimental group, add this compound to the MDI at the desired concentrations (e.g., 0.1, 1.0, 10.0 µM). Include a vehicle control (e.g., DMSO).

    • Aspirate the old medium from the post-confluent cells and add the appropriate MDI.

  • Maturation Phase (Day 2 onwards):

    • After 2 days (Day 2), aspirate the MDI and replace it with Differentiation Medium II: DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin (with or without this compound).

    • On Day 4, and every 2 days thereafter, replace the medium with fresh Differentiation Medium II.

    • Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 5-7 and are fully differentiated by Day 8-10.

Oil Red O Staining and Quantification of Lipid Accumulation

This protocol is used to visualize and quantify the intracellular lipid droplets in differentiated 3T3-L1 adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes in culture plates

  • PBS

  • 10% Formalin in PBS

  • Oil Red O stock solution (0.5 g in 100 ml isopropanol)

  • Oil Red O working solution (6 ml stock solution + 4 ml distilled water, filtered)

  • Isopropanol (B130326) (100%)

  • Microplate reader

Protocol:

  • Fixation:

    • Aspirate the culture medium and gently wash the cells twice with PBS.

    • Add 10% formalin to each well to fix the cells and incubate for 30 minutes at room temperature.

    • Remove the formalin and wash the cells twice with distilled water.

  • Staining:

    • Add enough Oil Red O working solution to cover the cell monolayer and incubate for 30 minutes at room temperature.

    • Aspirate the Oil Red O solution and wash the cells 3-4 times with distilled water until the excess stain is removed.

  • Visualization:

    • Add a small amount of PBS to the wells to prevent the cells from drying out.

    • Visualize the stained lipid droplets under a microscope and capture images.

  • Quantification:

    • After imaging, completely remove the water from the wells.

    • Add 100% isopropanol to each well to elute the stain from the lipid droplets.

    • Incubate for 10 minutes at room temperature with gentle shaking.

    • Transfer the isopropanol-stain solution to a 96-well plate.

    • Measure the absorbance at 510 nm using a microplate reader. Use isopropanol as a blank.

Glucose Uptake Assay

This assay measures the rate of glucose transport into mature 3T3-L1 adipocytes.

Materials:

  • Mature 3T3-L1 adipocytes in culture plates

  • Krebs-Ringer Phosphate (KRP) buffer

  • 2-deoxy-D-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Insulin

  • This compound

  • Cytochalasin B (as a negative control for glucose transport)

  • Scintillation counter or fluorescence plate reader

Protocol:

  • Preparation:

    • On the day of the assay (Day 8-10 of differentiation), wash the cells twice with warm PBS.

    • Serum-starve the cells by incubating them in DMEM without serum for 2-3 hours.

  • Treatment:

    • Wash the cells twice with KRP buffer.

    • Pre-incubate the cells with or without insulin (e.g., 100 nM) and/or this compound at various concentrations for 30 minutes at 37°C.

  • Glucose Uptake:

    • Initiate glucose uptake by adding KRP buffer containing 2-deoxy-D-[3H]-glucose or 2-NBDG.

    • Incubate for 5-10 minutes at 37°C.

    • To terminate the uptake, add ice-cold KRP buffer containing cytochalasin B.

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular tracer.

  • Measurement:

    • Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.

    • If using a radioactive tracer, transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • If using a fluorescent analog, measure the fluorescence of the lysate using a fluorescence plate reader.

    • Normalize the glucose uptake to the total protein content of each well.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is for quantifying the mRNA levels of target genes in response to this compound treatment.

Materials:

  • Mature 3T3-L1 adipocytes treated with this compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., PPARγ, C/EBPα, GLUT4, Adiponectin) and a housekeeping gene (e.g., β-actin, GAPDH)

  • qPCR instrument

Protocol:

  • RNA Extraction:

    • Lyse the cells directly in the culture plate and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.

    • Perform the qPCR reaction using a thermal cycler with the appropriate cycling conditions.

    • Include no-template controls to check for contamination.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Protein Expression Analysis by Western Blot

This protocol is for detecting and quantifying the protein levels of target molecules.

Materials:

  • Mature 3T3-L1 adipocytes treated with this compound

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies against target proteins (e.g., PPARγ, GLUT4, Adiponectin) and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control.

Application Notes & Protocols for Quantification of Thiazolidinediones in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Method 1: HPLC with UV Detection for Pioglitazone (B448)

This method is adapted from a validated procedure for the quantification of pioglitazone in human plasma and is suitable for pharmacokinetic studies.[1][2][3]

Experimental Protocol

1. Sample Preparation: Protein Precipitation [2]

  • To 500 µL of human plasma in a microcentrifuge tube, add a suitable internal standard (e.g., Rosiglitazone or another appropriate thiazolidinedione).

  • Add 500 µL of a precipitating agent, such as perchloric acid or acetonitrile (B52724), to the plasma sample.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and inject a portion (typically 20 µL) into the HPLC system.

2. Chromatographic Conditions [1][2]

ParameterCondition
Column C18 (e.g., ODS column), 250 mm x 4.6 mm, 5 µm
Mobile Phase Mixture of phosphate (B84403) buffer, methanol, and acetonitrile. A typical composition is a mixture of phosphate buffer, methanol, acetonitrile, and 12 M perchloric acid (54:33:12:1, v/v/v/v).[2] Another option is a mixture of acetonitrile and 0.1 M ammonium (B1175870) acetate (B1210297) (41:59) with the pH adjusted to 4.10.[1]
Flow Rate 1.0 mL/min
Detection UV at 269 nm[2]
Injection Volume 20 µL
Retention Time Under these conditions, the retention time for pioglitazone is approximately 5.2 to 7.91 minutes.[1][2]

Quantitative Data Summary for Pioglitazone Method

ParameterResult
Linearity Range 50 - 2000 ng/mL[2]
Correlation Coefficient (r²) > 0.998[1]
Lower Limit of Quantification (LOQ) 44.2 ng/mL[2]
Intra-day Precision (%CV) < 5%[2]
Inter-day Precision (%CV) < 5%[2]
Recovery > 79%[1]

Experimental Workflow for HPLC-UV Method

cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample is Add Internal Standard plasma->is precip Add Precipitating Agent is->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC System supernatant->hplc detect UV Detector hplc->detect data Data Acquisition detect->data cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample is Add Internal Standard plasma->is extract Liquid-Liquid Extraction is->extract evap Evaporate to Dryness extract->evap recon Reconstitute evap->recon hplc HPLC System recon->hplc detect Fluorescence Detector hplc->detect data Data Acquisition detect->data Englitazone This compound PPARg PPARγ This compound->PPARg RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->Gene activates Response Increased Insulin Sensitivity Gene->Response

References

Application Notes & Protocols: Preparation of Englitazone for Oral Gavage in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Englitazone is a hypoglycemic agent belonging to the thiazolidinedione (glitazone) class of drugs[1]. Its primary mechanism of action involves acting as an agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating adipocyte differentiation and glucose homeostasis[2]. By activating PPARγ, this compound alters the transcription of genes involved in carbohydrate and lipid metabolism, ultimately leading to improved insulin (B600854) sensitivity[3][4]. Like many compounds in its class, this compound is characterized by poor water solubility, presenting a significant challenge for achieving consistent and reliable dosing in preclinical rodent studies.

This document provides detailed protocols for the preparation and administration of this compound for oral gavage in rodent models, designed for researchers in pharmacology and drug development. The following sections outline recommended vehicle formulations, step-by-step preparation procedures, and a standardized protocol for oral gavage administration.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for this compound relevant to rodent studies.

ParameterValueSpeciesSource(s)
Drug Class Thiazolidinedione (Glitazone)N/A[1]
Molar Mass 353.44 g/mol N/A[1]
Mechanism of Action PPARγ AgonistN/A[2]
Reported Oral Dose 5 - 50 mg/kg/dayMouse (ob/ob)[5]
Reported Oral Dose 50 mg/kg/dayRat (nondiabetic)[6]
Recommended Gavage Volume Max. 10 mL/kg (e.g., 0.2 mL for a 20g mouse)Mouse[7][8]
Recommended Gavage Volume Max. 10-20 mL/kgRat[9]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension in 0.5% CMC-Na

This protocol is suitable for creating a stable suspension, a common method for administering water-insoluble compounds.

Materials and Equipment:

  • This compound powder

  • Sodium Carboxymethyl Cellulose (CMC-Na)

  • Sterile, purified water (e.g., Milli-Q or equivalent)

  • Mortar and pestle (optional, for particle size reduction)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Glass beaker or flask

  • Spatula

  • Graduated cylinder

Methodology:

  • Calculate Required Quantities: Determine the total volume of suspension needed based on the number of animals, the dose (mg/kg), and the dosing volume (mL/kg). Prepare a slight overage (e.g., 10-20%) to account for transfer losses.

    • Example Calculation: For a 25g mouse at a 50 mg/kg dose with a 10 mL/kg dosing volume:

      • Dose per mouse = 50 mg/kg * 0.025 kg = 1.25 mg

      • Volume per mouse = 10 mL/kg * 0.025 kg = 0.25 mL

      • Required concentration = 1.25 mg / 0.25 mL = 5 mg/mL

  • Prepare the 0.5% CMC-Na Vehicle:

    • Weigh the required amount of CMC-Na (e.g., 0.5 g for 100 mL of vehicle).

    • Heat approximately half of the required volume of purified water to ~60-70°C.

    • Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.

    • Once dispersed, add the remaining volume of room temperature water and continue to stir until the CMC-Na is fully dissolved and the solution is clear and uniform. Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension:

    • Accurately weigh the required amount of this compound powder. For improved suspension quality, the powder can be gently triturated with a mortar and pestle to ensure a fine, uniform particle size.

    • Add a small amount of the prepared 0.5% CMC-Na vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension.

    • Maintain stirring for at least 15-30 minutes.

  • Storage and Use:

    • This suspension should be prepared fresh daily.

    • Store at 2-8°C if not used immediately and bring to room temperature before dosing.

    • Continuously stir the suspension using a magnetic stirrer during dose administration to ensure each animal receives a uniform concentration.

Protocol 2: Preparation of this compound in a Co-Solvent/Surfactant Vehicle

For compounds that are particularly difficult to suspend, a vehicle containing co-solvents and surfactants can improve solubility and stability.

Materials and Equipment:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Glass vials or beaker

  • Pipettes

Methodology:

  • Calculate Required Quantities: As described in Protocol 1, determine the target concentration (mg/mL) needed for your study.

  • Prepare the Vehicle: A commonly used vehicle for poorly soluble compounds is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [10].

    • In a clean glass vessel, combine the required volumes of DMSO, PEG300, and Tween-80.

    • Mix thoroughly until a homogenous solution is formed.

  • Dissolve/Suspend this compound:

    • Weigh the required amount of this compound powder and add it to the co-solvent/surfactant mixture.

    • Vortex or stir until the compound is fully dissolved or finely dispersed. Gentle warming or sonication may be required, but care must be taken to avoid compound degradation.

    • Slowly add the saline to the mixture while stirring continuously. The final solution may be a clear solution or a fine suspension, depending on the final concentration.

  • Storage and Use:

    • This formulation should also be prepared fresh before use.

    • If a suspension is formed, keep it under constant agitation during dosing to ensure homogeneity.

Protocol: Oral Gavage Administration in Rodents

This protocol provides a standardized procedure for oral gavage in mice and rats, emphasizing animal welfare and procedural accuracy.

Materials and Equipment:

  • Prepared this compound formulation

  • Appropriately sized syringes (1-3 mL)

  • Animal scale for accurate weight measurement

  • Properly sized gavage needles (stainless steel, ball-tipped)[7][9].

    • Mice: 20-22 gauge, 1-1.5 inches long.

    • Rats: 16-18 gauge, 2-3 inches long.

  • Personal Protective Equipment (PPE)

Methodology:

  • Preparation:

    • Accurately weigh the animal immediately before dosing to calculate the precise volume to be administered[7]. The maximum recommended volume should not be exceeded[7][9].

    • Draw the calculated volume of the this compound formulation into the syringe. Ensure the formulation is homogenous by inverting or vortexing the stock solution immediately before drawing the dose.

  • Animal Restraint:

    • Restrain the rodent firmly but gently, ensuring the head and body are in a straight line to straighten the esophagus[7]. For mice, this can be achieved by scruffing the loose skin on the neck and back.

  • Needle Insertion:

    • To confirm the correct insertion depth, measure the gavage needle externally from the corner of the animal's mouth to the last rib; do not insert the needle further than this point[7].

    • Gently insert the ball-tipped needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the back of the pharynx[11].

    • Allow the animal to swallow the needle as it is gently advanced down the esophagus. Never force the needle. If resistance is met or the animal shows signs of distress (e.g., coughing, cyanosis), withdraw the needle immediately and reassess[9].

  • Substance Administration:

    • Once the needle is correctly positioned in the esophagus, administer the substance slowly and steadily over 2-3 seconds[11].

  • Post-Administration:

    • After administration, remove the needle smoothly in the same path it was inserted.

    • Return the animal to its home cage and monitor it for at least 15 minutes for any adverse signs, such as difficulty breathing, lethargy, or leakage of the substance from the mouth or nose[9]. Monitor the animal again after 24 hours[7].

Visualizations

Signaling Pathway

Englitazone_Pathway cluster_cell Adipocyte / Myocyte cluster_effects Metabolic Effects This compound This compound PPARg PPARγ (Nuclear Receptor) This compound->PPARg Binds & Activates PPRE PPRE (Gene Promoter Region) PPARg->PPRE Heterodimerizes with RXR & Binds RXR RXR RXR->PPRE Transcription Gene Transcription (Target Genes) PPRE->Transcription Adiponectin ↑ Adiponectin Transcription->Adiponectin TNFa ↓ TNF-α Transcription->TNFa FFA ↓ Free Fatty Acids Transcription->FFA GLUT4 ↑ GLUT4 Expression Transcription->GLUT4 Insulin_Sensitivity Improved Insulin Sensitivity Adiponectin->Insulin_Sensitivity TNFa->Insulin_Sensitivity FFA->Insulin_Sensitivity GLUT4->Insulin_Sensitivity

This compound's PPARγ signaling pathway. (Max-width: 760px)
Experimental Workflow

Gavage_Workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_post Phase 3: Follow-up Calc 1. Calculate Dose & Concentration Vehicle 2. Prepare Vehicle (e.g., 0.5% CMC) Calc->Vehicle Formulation 3. Prepare this compound Suspension Vehicle->Formulation Dose_Prep 4. Prepare Individual Doses Formulation->Dose_Prep Weigh 5. Weigh Animal Dose_Prep->Weigh Restrain 6. Restrain Animal Weigh->Restrain Gavage 7. Perform Oral Gavage Restrain->Gavage Monitor1 8. Immediate Post-Dose Monitoring (15 min) Gavage->Monitor1 Monitor2 9. Long-Term Monitoring (e.g., 24h) Monitor1->Monitor2 Endpoint 10. Experimental Endpoint (e.g., Blood Glucose) Monitor2->Endpoint Data 11. Data Analysis Endpoint->Data

Workflow for this compound oral gavage studies. (Max-width: 760px)

References

Application Notes and Protocols for Assessing Englitazone's Insulin-Sensitizing Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the insulin-sensitizing activity of Englitazone, a member of the thiazolidinedione (TZD) class of drugs. This compound enhances insulin (B600854) sensitivity primarily by acting as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism.[1][2]

Overview of In Vitro Assays

A panel of in vitro assays is crucial for characterizing the insulin-sensitizing effects of this compound. These assays, primarily utilizing the 3T3-L1 preadipocyte cell line, allow for the investigation of key molecular and cellular events modulated by the compound. The recommended assays include:

  • Adipocyte Differentiation Assay: To determine the ability of this compound to promote the differentiation of preadipocytes into mature, insulin-responsive adipocytes.

  • Glucose Uptake Assay: To quantify the direct effect of this compound on glucose transport in mature adipocytes, a hallmark of improved insulin sensitivity.

  • PPARγ Activation Assay: To confirm the direct interaction and activation of the PPARγ nuclear receptor by this compound.

  • Gene Expression Analysis: To measure changes in the expression of key genes involved in insulin signaling and adipogenesis, such as GLUT4, Adiponectin, and Leptin.

  • Kinase Activity Assay (PI3K-Akt Pathway): To assess the phosphorylation status of key proteins in the insulin signaling cascade downstream of the insulin receptor.

Data Presentation

The following tables summarize expected quantitative data from in vitro assays with this compound. It is important to note that while this compound is a known potent PPARγ agonist, specific dose-response data in the public domain is limited. Therefore, representative data from other well-characterized TZDs like Rosiglitazone and Pioglitazone are included for illustrative purposes and should be determined experimentally for this compound.

Table 1: PPARγ Transactivation Assay

CompoundCell LineAssay TypeEC50 (nM)Fold Activation (vs. Control)
This compoundHEK293TLuciferase Reporter~30-100 (Expected)Strong Agonist (Expected)
RosiglitazoneVariousLuciferase Reporter30-50~10-15
PioglitazoneVariousLuciferase Reporter100-500~8-12

Table 2: Glucose Uptake Assay in 3T3-L1 Adipocytes

TreatmentThis compound Conc. (µM)Glucose Uptake (fold increase over basal)
Basal01.0
Insulin (100 nM)05.0 - 8.0
This compound11.5 - 2.5
This compound + Insulin (100 nM)18.0 - 12.0
This compound102.5 - 4.0
This compound + Insulin (100 nM)1012.0 - 18.0

Table 3: Gene Expression Analysis in 3T3-L1 Adipocytes (Relative Fold Change)

GeneThis compound (1 µM)This compound (10 µM)
GLUT4 (Slc2a4)1.5 - 2.52.5 - 4.0
Adiponectin (Adipoq)2.0 - 4.04.0 - 8.0
Leptin (Lep)1.5 - 3.03.0 - 6.0
PPARγ (Pparg)1.2 - 1.81.5 - 2.5

Experimental Protocols

Adipocyte Differentiation Assay

This protocol describes the differentiation of 3T3-L1 preadipocytes into mature adipocytes, followed by the assessment of lipid accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with 10% Bovine Calf Serum (BCS)

  • Differentiation Medium I (DMI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

  • Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.

  • This compound stock solution (in DMSO)

  • Oil Red O staining solution

  • Formalin (10%)

  • Isopropanol (B130326)

Protocol:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% BCS until they reach confluence.

  • Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with DMI containing the desired concentrations of this compound or vehicle control (DMSO).

  • Medium Change (Day 2): After 48 hours, replace the DMI with DMII containing this compound or vehicle.

  • Maturation (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and continue to culture for an additional 4-6 days, replacing the medium every 2 days.

  • Oil Red O Staining:

    • Wash cells with PBS and fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with water and visualize lipid droplets under a microscope.

  • Quantification: For quantitative analysis, elute the Oil Red O stain with isopropanol and measure the absorbance at 510 nm.

Glucose Uptake Assay

This protocol measures the rate of glucose transport into differentiated 3T3-L1 adipocytes using a radiolabeled glucose analog.

Materials:

  • Differentiated 3T3-L1 adipocytes (from protocol 3.1)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin solution

  • This compound stock solution

  • 2-deoxy-D-[³H]glucose

  • Cytochalasin B

  • Scintillation fluid and counter

Protocol:

  • Serum Starvation: Wash differentiated 3T3-L1 adipocytes with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Pre-incubation: Wash cells with KRH buffer and incubate with KRH buffer containing this compound or vehicle for 30 minutes.

  • Insulin Stimulation: Add insulin (e.g., 100 nM final concentration) to the appropriate wells and incubate for 20 minutes.

  • Glucose Uptake: Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose. For non-specific uptake control, add cytochalasin B. Incubate for 5-10 minutes.

  • Termination: Stop the assay by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis and Measurement: Lyse the cells with NaOH or SDS solution and measure the incorporated radioactivity using a scintillation counter.

PPARγ Transactivation Assay

This assay measures the ability of this compound to activate the PPARγ receptor using a luciferase reporter gene.

Materials:

  • HEK293T or other suitable host cells

  • Expression vector for GAL4-PPARγ-LBD (Ligand Binding Domain)

  • Luciferase reporter vector with a GAL4 upstream activation sequence (UAS)

  • Transfection reagent

  • This compound stock solution

  • Luciferase assay system

Protocol:

  • Cell Transfection: Co-transfect host cells with the GAL4-PPARγ-LBD expression vector and the luciferase reporter vector.

  • Compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a reference PPARγ agonist (e.g., Rosiglitazone).

  • Incubation: Incubate the cells for 18-24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize luciferase activity to a co-transfected control (e.g., Renilla luciferase) and plot the dose-response curve to determine the EC50.

Gene Expression Analysis by qRT-PCR

This protocol quantifies the changes in mRNA levels of target genes in response to this compound treatment.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • This compound stock solution

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., GLUT4, Adiponectin, Leptin, PPARγ) and a housekeeping gene (e.g., GAPDH, β-actin).

Protocol:

  • Cell Treatment: Treat differentiated 3T3-L1 adipocytes with this compound or vehicle for a specified time (e.g., 24-48 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, specific primers, and a suitable qPCR master mix.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Visualizations

Englitazone_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Insulin Receptor Insulin Receptor IRS IRS Insulin Receptor->IRS Phosphorylates GLUT4 Vesicle GLUT4 Vesicle GLUT4 Transporter GLUT4 Transporter GLUT4 Vesicle->GLUT4 Transporter Fuses with Membrane Glucose Uptake Glucose Uptake GLUT4 Transporter->Glucose Uptake Insulin Insulin Insulin->Insulin Receptor Binds This compound This compound PPARg PPARg This compound->PPARg Binds & Activates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt/PKB Akt/PKB PIP3->Akt/PKB Activates AS160 AS160 Akt/PKB->AS160 Inhibits AS160->GLUT4 Vesicle Promotes Translocation RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to Target Genes GLUT4 Adiponectin Leptin PPRE->Target Genes Regulates Transcription Target Genes->GLUT4 Vesicle Increases Expression Experimental_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Functional Assays cluster_2 Mechanism of Action A Seed 3T3-L1 Preadipocytes B Grow to Confluence A->B C Induce Differentiation (DMI + this compound) B->C D Mature Adipocytes C->D E Glucose Uptake Assay D->E F Gene Expression (qRT-PCR) D->F G Protein Analysis (Western Blot) D->G J J E->J Insulin Sensitivity Data F->J G->J H PPARγ Transactivation Assay H->J I This compound Treatment I->C I->H

References

Application Notes and Protocols: Establishing an Englitazone-Treated Cell Culture Model of Insulin Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin (B600854) resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues like adipose, skeletal muscle, and liver to insulin. In vitro models of insulin resistance are invaluable tools for studying the molecular mechanisms underlying this condition and for the screening and development of insulin-sensitizing drugs. Englitazone, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in adipogenesis and glucose metabolism. Activation of PPARγ by this compound leads to improved insulin sensitivity.

These application notes provide a detailed protocol for establishing a cell culture model of insulin resistance in 3T3-L1 adipocytes using chronic high-dose insulin exposure. Subsequently, a methodology for treating these insulin-resistant cells with this compound and assessing the restoration of insulin sensitivity is described. The primary endpoints for assessing insulin sensitivity are glucose uptake and the phosphorylation of Akt (Protein Kinase B), a key node in the insulin signaling pathway.

Key Experimental Workflow

G cluster_0 Phase 1: Cell Culture and Differentiation cluster_1 Phase 2: Induction of Insulin Resistance cluster_2 Phase 3: this compound Treatment & Analysis A Culture 3T3-L1 Preadipocytes B Induce Differentiation (MDI Medium) A->B 2 days post-confluence C Mature Adipocytes B->C ~8-10 days D Induce Insulin Resistance (High Insulin, 24h) C->D E Insulin-Resistant (IR) Adipocytes D->E F Treat with this compound (e.g., 24h) E->F G Assess Insulin Sensitivity F->G H Glucose Uptake Assay (2-NBDG) G->H Endpoint 1 I Western Blot (p-Akt/Total Akt) G->I Endpoint 2

Figure 1: Experimental workflow for establishing and analyzing an this compound-treated insulin-resistant cell model.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from experiments performed according to the protocols described below. This data illustrates the expected outcomes when establishing insulin resistance and subsequently treating with this compound.

Table 1: 2-NBDG Glucose Uptake Assay Results

Treatment GroupInsulin Stimulation (100 nM)Mean Fluorescence Intensity (MFI)Fold Change (vs. Control Basal)
Control Adipocytes -15001.0
+60004.0
Insulin-Resistant (IR) Adipocytes -16001.1
+24001.6
IR Adipocytes + this compound (10 µM) -18001.2
+48003.2

Table 2: Western Blot Analysis of Akt Phosphorylation

Treatment GroupInsulin Stimulation (100 nM)p-Akt (Ser473) / Total Akt RatioFold Change (vs. Control Basal)
Control Adipocytes -0.11.0
+0.88.0
Insulin-Resistant (IR) Adipocytes -0.11.0
+0.252.5
IR Adipocytes + this compound (10 µM) -0.151.5
+0.656.5

Signaling Pathways

Insulin Signaling Pathway

The canonical insulin signaling pathway leading to glucose uptake is primarily mediated by the PI3K/Akt cascade. Insulin binding to its receptor triggers a series of phosphorylation events, leading to the activation of Akt. Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane, facilitating glucose entry into the cell. In a state of insulin resistance, this pathway is impaired.

G cluster_0 Insulin Signaling cluster_1 Insulin Resistance Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt GLUT4_vesicle GLUT4 Vesicle pAkt->GLUT4_vesicle Promotes GLUT4_pm GLUT4 Translocation GLUT4_vesicle->GLUT4_pm Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake Chronic_Insulin Chronic High Insulin Desensitization Receptor Desensitization/ Downregulation Chronic_Insulin->Desensitization Inhibition Inhibitory Phosphorylation Chronic_Insulin->Inhibition Desensitization->IR Inhibition->IRS

Figure 2: The PI3K/Akt insulin signaling pathway and points of impairment in insulin resistance.
This compound Mechanism of Action

This compound acts as a PPARγ agonist. PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to changes in gene expression that ultimately enhance insulin sensitivity.

G cluster_0 This compound Action This compound This compound PPARg PPARγ (in nucleus) This compound->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds to Gene_Expression Altered Gene Expression PPRE->Gene_Expression Adiponectin ↑ Adiponectin Gene_Expression->Adiponectin TNFa ↓ TNF-α Gene_Expression->TNFa FFA_uptake ↑ Fatty Acid Uptake Gene_Expression->FFA_uptake Insulin_Sensitivity Improved Insulin Sensitivity Adiponectin->Insulin_Sensitivity TNFa->Insulin_Sensitivity FFA_uptake->Insulin_Sensitivity

Figure 3: Mechanism of action of this compound as a PPARγ agonist.

Experimental Protocols

Protocol 1: Differentiation of 3T3-L1 Preadipocytes into Mature Adipocytes

This protocol describes the chemical induction of 3T3-L1 preadipocytes into mature, insulin-responsive adipocytes.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, 10% Bovine Calf Serum (BCS), and 1% Penicillin-Streptomycin (P/S) (Growth Medium)

  • DMEM with high glucose, 10% Fetal Bovine Serum (FBS), and 1% P/S (Differentiation Medium Base)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin (bovine)

  • Oil Red O staining solution

Procedure:

  • Cell Seeding: Culture 3T3-L1 preadipocytes in Growth Medium. Seed cells in the desired culture plates (e.g., 6-well or 12-well plates) and grow to 100% confluence.

  • Contact Inhibition: Maintain the confluent cells for an additional 2 days in Growth Medium to ensure growth arrest.

  • Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium Base supplemented with 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

  • Insulin Treatment (Day 2): After 48 hours, remove the MDI medium and replace it with Differentiation Medium Base containing only 10 µg/mL insulin.

  • Maturation (Day 4 onwards): After another 48 hours, replace the medium with fresh Differentiation Medium Base. Continue to culture the cells, replacing the medium every 2 days.

  • Mature Adipocytes (Day 8-10): By day 8-10, the cells should appear as mature adipocytes, characterized by the accumulation of lipid droplets. Differentiation can be confirmed by Oil Red O staining.

Protocol 2: Induction of Insulin Resistance

This protocol describes the induction of insulin resistance in mature 3T3-L1 adipocytes.

Materials:

  • Mature 3T3-L1 adipocytes (from Protocol 1)

  • DMEM with high glucose and 10% FBS

  • Insulin

Procedure:

  • On day 8-10 of differentiation, replace the culture medium with fresh DMEM containing 10% FBS and a high concentration of insulin (e.g., 100 nM).

  • Incubate the cells for 24 hours to induce a state of insulin resistance.

Protocol 3: this compound Treatment

Materials:

  • Insulin-resistant 3T3-L1 adipocytes (from Protocol 2)

  • DMEM with high glucose and 10% FBS

  • This compound

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • After the 24-hour insulin resistance induction period, remove the high-insulin medium.

  • Wash the cells gently with sterile PBS.

  • Add fresh DMEM with 10% FBS containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) as a control.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

Protocol 4: 2-NBDG Glucose Uptake Assay

This protocol measures glucose uptake using the fluorescent glucose analog, 2-NBDG.

Materials:

  • Treated 3T3-L1 adipocytes

  • Krebs-Ringer Phosphate (KRP) buffer (or serum-free, glucose-free DMEM)

  • 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

  • Insulin

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Serum Starvation: After this compound treatment, wash the cells with PBS and incubate in serum-free DMEM for 2-4 hours.

  • Insulin Stimulation: Wash the cells with KRP buffer. Add KRP buffer with or without 100 nM insulin and incubate for 30 minutes at 37°C.

  • 2-NBDG Incubation: Add 2-NBDG to a final concentration of 50-100 µM to each well and incubate for 30-60 minutes at 37°C.

  • Stop Reaction: Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Analysis: Lyse the cells and measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm). Alternatively, detach the cells and analyze by flow cytometry in the FITC channel.

Protocol 5: Western Blot for p-Akt (Ser473) and Total Akt

This protocol details the detection of phosphorylated and total Akt levels as a measure of insulin signaling.

Materials:

  • Treated 3T3-L1 adipocytes

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: rabbit anti-p-Akt (Ser473) and rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Cell Lysis: After the desired treatments (including a final acute insulin stimulation of 100 nM for 15-30 minutes for stimulated samples), place the culture plates on ice. Wash cells with ice-cold PBS and add ice-cold RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply ECL reagents and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Akt.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Calculate the ratio of p-Akt to total Akt.

Application Notes and Protocols for Studying Englitazone's Long-Term Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study the long-term effects of Englitazone, a member of the thiazolidinedione (TZD) class of drugs. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and safety of this compound and related compounds.

Introduction

This compound is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity.[1] Like other TZDs, this compound improves insulin sensitivity and is being investigated for the treatment of type 2 diabetes and other metabolic disorders.[2] Long-term studies in relevant animal models are critical for understanding the full therapeutic potential and identifying any potential adverse effects of chronic this compound administration.

Recommended Animal Models

The selection of an appropriate animal model is crucial for obtaining relevant and translatable data. For studying the long-term effects of this compound, the following models are recommended:

  • Genetically Diabetic and Obese Models:

    • ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and insulin resistance. They are a well-established model for studying the anti-diabetic effects of insulin-sensitizing agents.[2]

    • db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a phenotype similar to ob/ob mice. They are also widely used for studying type 2 diabetes.

    • Zucker Diabetic Fatty (ZDF) Rats: These rats exhibit obesity, hyperlipidemia, and progressive insulin resistance, eventually leading to overt diabetes.

  • Diet-Induced Obesity (DIO) Models:

    • C57BL/6J Mice on a High-Fat Diet: This is a commonly used model to induce obesity, insulin resistance, and other features of the metabolic syndrome, closely mimicking the human condition.

Data Presentation

The following tables summarize quantitative data from a representative study investigating the effects of this compound in an animal model.

Table 1: Effects of 11-Day this compound Treatment on Plasma Parameters in ob/ob Mice [2]

ParameterVehicle Control (Mean ± SEM)This compound (50 mg/kg/day) (Mean ± SEM)
Plasma Glucose (mM)22.2 ± 1.414.0 ± 1.9
Plasma Insulin (nM)7.57 ± 0.671.64 ± 0.60
Nonesterified Fatty Acids (µM)1813 ± 86914 ± 88
Glycerol (mM)9.20 ± 0.984.94 ± 0.03
Triglycerides (g/L)1.99 ± 0.251.03 ± 0.11
Cholesterol (mM)6.27 ± 0.963.87 ± 0.57

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

This compound exerts its effects by binding to and activating PPARγ. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, and inflammation.[3]

PPAR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg_inactive Inactive PPARγ This compound->PPARg_inactive Binds to PPARg_active Active PPARγ PPARg_inactive->PPARg_active Activation RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Activation Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates mRNA mRNA Gene_Transcription->mRNA Protein Proteins mRNA->Protein Translation Metabolic_Effects Metabolic Effects (e.g., ↑ Insulin Sensitivity, ↓ Glucose, ↓ Lipids) Protein->Metabolic_Effects Leads to

Caption: PPARγ Signaling Pathway Activation by this compound.

Experimental Workflow for a Long-Term this compound Study

The following diagram outlines a typical workflow for a long-term (e.g., 3-6 months) study of this compound in a diet-induced obesity mouse model.

Long_Term_Study_Workflow Start Start: Acclimatization of Mice (e.g., C57BL/6J, 6-8 weeks old) Diet Dietary Intervention: High-Fat Diet (HFD) vs. Control Diet (e.g., 8-12 weeks) Start->Diet Grouping Randomization into Treatment Groups: 1. HFD + Vehicle 2. HFD + this compound (e.g., 10-50 mg/kg/day) 3. Control Diet + Vehicle Diet->Grouping Treatment Chronic Drug Administration (e.g., 12-24 weeks via oral gavage or medicated diet) Grouping->Treatment Monitoring In-Life Monitoring: - Body Weight (weekly) - Food/Water Intake (weekly) - Fasting Blood Glucose (bi-weekly) - Glucose/Insulin Tolerance Tests (monthly) Treatment->Monitoring Endpoint Terminal Endpoint: - Blood Collection (cardiac puncture) - Tissue Harvesting (liver, adipose, muscle, etc.) Treatment->Endpoint Analysis Ex-Vivo Analyses: - Plasma Biomarkers (lipids, insulin, etc.) - Histopathology of Tissues - Gene Expression Analysis (qPCR, RNA-seq) - Protein Analysis (Western Blot, ELISA) Endpoint->Analysis

References

Application Note: Lentiviral shRNA Knockdown for the Target Validation of Englitazone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Englitazone is a hypoglycemic agent belonging to the thiazolidinedione (TZD) or "glitazone" class of drugs, known for its antihyperglycemic activity.[1][2] Like other members of its class, this compound's primary molecular target is the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a ligand-activated nuclear transcription factor.[3][4] PPARγ is a master regulator of adipogenesis, fatty acid storage, and glucose metabolism.[5] Activation of PPARγ by agonists like this compound enhances insulin (B600854) sensitivity and promotes glucose utilization in peripheral tissues.[3]

Target validation is a critical step in drug development to confirm that a drug's therapeutic effects are mediated through its intended molecular target.[6] Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and widely adopted technique for this purpose.[7] By specifically silencing the gene encoding the putative target, researchers can determine if the loss of the protein phenocopies the pharmacological effects of the compound.[6]

This application note provides a detailed protocol for using lentiviral shRNA to validate PPARγ as the functional target of this compound in a relevant cell model. The principle is to compare the cellular phenotype and downstream signaling events in cells with silenced PPARγ to those treated with this compound. A high degree of similarity in the outcomes provides strong evidence for on-target drug activity.[6]

Principle of the Method

Lentiviral vectors are used to introduce shRNA constructs into target cells. These vectors can efficiently transduce a wide variety of cell types, including non-dividing cells, and integrate into the host genome, leading to stable, long-term suppression of the target gene.[8][9]

Once inside the cell, the shRNA is processed by the cell's native RNA interference (RNAi) machinery. The Dicer enzyme cleaves the shRNA hairpin into a short double-stranded small interfering RNA (siRNA). This siRNA is then loaded into the RNA-Induced Silencing Complex (RISC). The antisense strand of the siRNA guides RISC to the messenger RNA (mRNA) of the target gene (PPARγ). This leads to the cleavage and subsequent degradation of the PPARγ mRNA, resulting in reduced PPARγ protein expression.[6]

The validation of this compound's target is achieved if the phenotype of the PPARγ gene knockdown closely mimics the phenotype observed with this compound treatment.[6]

PPARγ Signaling Pathway and Experimental Overview

This compound, as a PPARγ agonist, diffuses into the cell and binds to the ligand-binding domain of PPARγ in the nucleus. This binding event causes a conformational change that leads to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARγ-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in glucose and lipid metabolism, such as Glucose Transporter Type 4 (GLUT4) and Fatty Acid Binding Protein 4 (FABP4), ultimately leading to improved insulin sensitivity.[3][5][10]

Caption: PPARγ signaling pathway activated by this compound.

The experimental workflow for target validation involves generating lentiviral particles with shRNA against PPARγ, transducing these into cells, confirming knockdown, and then performing functional assays to compare the effects of knockdown with the effects of this compound treatment.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_val Phase 3: Validation & Analysis shRNA_Design 1. Design shRNA Constructs (shPPARγ & shScramble) Lenti_Production 2. Lentiviral Particle Production (in HEK293T cells) shRNA_Design->Lenti_Production Titration 3. Viral Titer Determination Lenti_Production->Titration Transduction 4. Transduction of Target Cells (e.g., 3T3-L1 preadipocytes) Titration->Transduction Selection 5. Antibiotic Selection (Puromycin) Transduction->Selection Knockdown_Validation 6. Validate PPARγ Knockdown (qRT-PCR & Western Blot) Selection->Knockdown_Validation Functional_Assays 7. Perform Functional Assays (e.g., Glucose Uptake, Adipogenesis) Knockdown_Validation->Functional_Assays Data_Analysis 8. Data Analysis & Comparison Functional_Assays->Data_Analysis Conclusion 9. Conclusion on Target Validation Data_Analysis->Conclusion

Caption: Experimental workflow for lentiviral shRNA target validation.

Experimental Protocols

Protocol 1: Lentiviral Particle Production

This protocol describes the production of lentiviral particles in HEK293T cells using a second-generation packaging system.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Lentiviral transfer plasmid: pLKO.1-puro containing shRNA targeting PPARγ (shPPARγ) or a non-targeting scramble sequence (shScramble)

  • Packaging plasmid: psPAX2

  • Envelope plasmid: pMD2.G

  • 10 cm cell culture dishes

Procedure:

  • Day 1: Plate 4 x 10⁶ HEK293T cells in a 10 cm dish. Cells should be ~70-80% confluent at the time of transfection.[8]

  • Day 2: In a sterile tube, prepare the transfection cocktail for each dish:

    • Mix 10 µg of pLKO.1 transfer plasmid (shPPARγ or shScramble), 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.[8]

    • In a separate tube, add 30 µL of transfection reagent to 500 µL of Opti-MEM.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.[8]

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3 (16-18h post-transfection): Carefully replace the medium with 10 mL of fresh, pre-warmed DMEM with 10% FBS.

  • Day 4 (48h post-transfection): Harvest the virus-containing supernatant into a sterile conical tube. Add 10 mL of fresh medium to the plate.

  • Day 5 (72h post-transfection): Harvest the supernatant again and pool it with the collection from Day 4.

  • Centrifuge the pooled supernatant at 3000 x g for 15 minutes at 4°C to pellet cell debris.

  • Filter the supernatant through a 0.45 µm sterile filter.

  • Aliquot the viral particles and store them at -80°C. For long-term storage, avoid repeated freeze-thaw cycles.

Protocol 2: Cell Line Transduction and Selection

This protocol is for transducing a target cell line (e.g., 3T3-L1 preadipocytes) and selecting for stable integrants.

Materials:

  • Target cells (e.g., 3T3-L1)

  • Complete growth medium

  • Lentiviral particles (shPPARγ and shScramble)

  • Hexadimethrine bromide (Polybrene)

  • Puromycin

Procedure:

  • Day 1: Plate 1 x 10⁵ target cells per well in a 6-well plate.

  • Day 2: Ensure cells are ~60-70% confluent. Remove the medium and add 1 mL of fresh medium containing Polybrene at a final concentration of 8 µg/mL.[8]

  • Add the desired amount of lentiviral particles. It is recommended to test a range of Multiplicity of Infection (MOI) to optimize transduction efficiency for each new cell line.[11]

  • Incubate for 18-24 hours at 37°C.[8]

  • Day 3: Remove the virus-containing medium and replace it with 2 mL of fresh complete growth medium.

  • Day 4: Begin antibiotic selection. Replace the medium with fresh medium containing puromycin. The optimal concentration (typically 1-5 µg/mL) must be determined beforehand with a kill curve for the specific cell line.[8]

  • Replace the selective medium every 2-3 days until resistant colonies are visible (approximately 7-10 days).

  • Expand the pool of resistant cells for subsequent validation experiments.

Protocol 3: Validation of PPARγ Knockdown

Confirm the reduction of PPARγ expression at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qRT-PCR)

  • Isolate total RNA from shPPARγ and shScramble transduced cells using a commercial kit.

  • Synthesize cDNA from 1 µg of total RNA.

  • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the PPARγ gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[8]

  • Calculate the relative expression of PPARγ mRNA using the 2-ΔΔCt method.[12]

B. Western Blot

  • Lyse shPPARγ and shScramble cells and quantify total protein concentration.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against PPARγ overnight at 4°C.

  • Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH).[8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity using densitometry software.

Protocol 4: Functional Assays for Target Validation

Compare the effects of PPARγ knockdown with this compound treatment in the parental or shScramble control cells.

A. Glucose Uptake Assay (e.g., using 2-NBDG)

  • Plate shPPARγ, shScramble, and parental cells in 96-well plates.

  • Differentiate cells into adipocytes if using a preadipocyte line like 3T3-L1.

  • Treat shScramble and parental cells with a predetermined optimal concentration of this compound (e.g., 1 µM) for 24-48 hours. Leave one set of wells untreated as a control.

  • Starve cells in glucose-free medium for 2 hours.

  • Stimulate cells with insulin (e.g., 100 nM) for 30 minutes.

  • Add a fluorescent glucose analog (e.g., 2-NBDG) and incubate for 1 hour.

  • Wash cells and measure fluorescence using a plate reader. Compare the insulin-stimulated glucose uptake across all conditions.

B. Adipocyte Differentiation Assay (Oil Red O Staining)

  • Plate 3T3-L1 preadipocytes (parental, shScramble, shPPARγ) and grow to confluence.

  • Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX).

  • For the treatment group, include this compound in the differentiation medium for the parental and shScramble cells.

  • After 8-10 days, fix the cells and stain with Oil Red O solution to visualize lipid droplet accumulation.

  • Wash the cells, elute the dye with isopropanol, and measure the absorbance at ~510 nm to quantify lipid content.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: shRNA Sequences for PPARγ Knockdown

Construct Name Target Sequence (5' -> 3') Source/Reference
shPPARγ-1 GCACTATGGAGTTCATGCTT Example Sequence
shPPARγ-2 GAGCCCTTTACCACAATCTG Example Sequence

| shScramble | CCTAAGGTTAAGTCGCCCTC | Example Sequence |

Table 2: Validation of PPARγ Knockdown Efficiency

Cell Line Relative PPARγ mRNA Expression (Fold Change vs. shScramble) Relative PPARγ Protein Level (% of shScramble)
shScramble 1.00 ± 0.09 100% ± 8.5%
shPPARγ-1 0.22 ± 0.04 25% ± 5.1%
shPPARγ-2 0.31 ± 0.06 34% ± 6.3%

Data are presented as mean ± SD from three independent experiments.

Table 3: Comparison of Functional Assay Results (Insulin-Stimulated Glucose Uptake)

Cell Line / Treatment Glucose Uptake (Relative Fluorescence Units) Fold Change vs. Untreated Control
Parental (Untreated) 15,430 ± 1,210 1.00
Parental + this compound (1 µM) 28,150 ± 2,340 1.82
shScramble (Untreated) 14,980 ± 1,550 0.97
shScramble + this compound (1 µM) 27,550 ± 2,180 1.78
shPPARγ-1 (Untreated) 15,050 ± 1,390 0.98
shPPARγ-1 + this compound (1 µM) 16,230 ± 1,620 1.05

Data are presented as mean ± SD.

Table 4: Expression of PPARγ Target Gene (FABP4) after Differentiation

Cell Line / Treatment Relative FABP4 mRNA Expression (Fold Change vs. Undifferentiated)
shScramble 25.6 ± 3.1
shScramble + this compound 45.2 ± 4.5
shPPARγ-1 5.8 ± 0.9
shPPARγ-1 + this compound 6.5 ± 1.2

Data are presented as mean ± SD.

Interpretation of Results

  • Successful Knockdown: The data in Table 2 should confirm a significant reduction in both PPARγ mRNA and protein levels in cells transduced with shPPARγ constructs compared to the shScramble control. An efficiency of >70% is generally considered effective.[13]

  • Phenocopying the Drug Effect: The primary goal is to show that silencing PPARγ prevents the effects of this compound. In Table 3, this compound treatment significantly increases insulin-stimulated glucose uptake in control cells (Parental and shScramble). In shPPARγ cells, this effect is blunted or absent, indicating that PPARγ is required for this compound to exert its function.

  • Downstream Target Gene Expression: Similarly, Table 4 shows that this compound enhances the expression of the PPARγ target gene FABP4 during adipocyte differentiation in control cells. This effect is significantly diminished in the PPARγ knockdown cells.

Conclusion

The lentiviral shRNA knockdown system provides a robust and reliable method for validating the molecular targets of pharmacological compounds. The protocols and examples detailed in this application note outline a comprehensive strategy to confirm that the biological effects of this compound are dependent on its interaction with PPARγ. This validation is a cornerstone of preclinical drug development, providing confidence in the mechanism of action and guiding further therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Englitazone Solubility Challenges in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Englitazone in in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a precipitate after adding my this compound stock solution to the cell culture medium. What is the likely cause?

A1: Precipitation of hydrophobic compounds like this compound in aqueous cell culture media is a common challenge. The primary reasons for this include:

  • Low Aqueous Solubility: this compound is inherently poorly soluble in water-based solutions like cell culture media.

  • "Solvent Shock": Rapidly diluting a concentrated stock solution (typically in DMSO) into the aqueous medium can cause the compound to "crash out" of the solution.

  • High Final Concentration: The intended final concentration of this compound in your experiment may surpass its solubility limit in the culture medium.

  • Improper Mixing: Inadequate or delayed mixing upon adding the stock solution can lead to localized high concentrations, triggering precipitation.

  • Temperature Fluctuations: Shifting media from cold storage to a warm incubator can decrease the solubility of some components, leading to precipitation.

  • Interaction with Media Components: Salts, proteins, and other supplements present in the cell culture media can interact with this compound, reducing its solubility.

Q2: What is the best solvent to dissolve this compound for in vitro studies?

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, typically below 0.5% (v/v) . Many researchers aim for a final DMSO concentration of 0.1% or less to minimize any potential off-target effects.

Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A4: To prevent precipitation, follow these best practices:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM to 50 mM). This minimizes the volume of DMSO added to your culture.

  • Pre-warm the Media: Before adding the this compound stock, warm your cell culture medium to the experimental temperature (usually 37°C).

  • Use a Step-wise Dilution: Instead of adding the concentrated stock directly to your final culture volume, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the rest of your culture.

  • Add Drop-wise While Swirling: Add the this compound stock solution drop-by-drop to the pre-warmed medium while gently swirling the flask or plate. This ensures rapid and even dispersion.

  • Sonication: If you still observe a precipitate in your stock solution, gentle sonication in a water bath for a few minutes can help to dissolve it.

Q5: My this compound solution appears cloudy. Is it precipitation or contamination?

A5: Cloudiness can indicate either fine particulate precipitation or microbial contamination. To distinguish between the two, examine a small sample under a microscope. Bacterial or fungal contamination will typically show distinct microbial shapes, whereas a chemical precipitate may appear as amorphous particles or crystals. If contamination is suspected, discard the culture and review your sterile technique.

Data Presentation: Solubility of Related Thiazolidinediones

While specific quantitative solubility data for this compound is limited, the following table provides data for a related and well-studied thiazolidinedione, Pioglitazone, which can serve as a useful reference.

CompoundSolventSolubility
Pioglitazone (hydrochloride)DMSO~20 mg/mL
Pioglitazone (hydrochloride)Dimethylformamide (DMF)~20 mg/mL
Pioglitazone (hydrochloride)1:5 solution of DMSO:PBS (pH 7.2)~0.15 mg/mL
Pioglitazone (free base)Water0.039 mM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Calculate the required mass of this compound: Determine the mass of this compound powder needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is approximately 353.44 g/mol .

  • Weigh this compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube to achieve the desired concentration.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 5-10 minutes.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Adipocyte Differentiation using this compound (Example with 3T3-L1 cells)

This protocol provides a general guideline for using this compound to induce the differentiation of 3T3-L1 preadipocytes into adipocytes. Concentrations may need to be optimized for your specific cell line and experimental goals.

Materials:

  • 3T3-L1 preadipocytes

  • DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Differentiation Medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin) containing:

  • Insulin Medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin, and 10 µg/mL Insulin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes into 6-well plates and culture until they reach confluence.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with Differentiation Medium containing this compound.

  • Medium Change (Day 2): After 48 hours, replace the Differentiation Medium with Insulin Medium containing this compound.

  • Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and continue to culture for several more days, changing the medium every 2 days. Lipid droplet formation should be visible under a microscope.

  • Analysis: At the desired time point (e.g., Day 8-12), cells can be fixed and stained with Oil Red O to visualize lipid accumulation, or lysed for gene expression analysis of adipogenic markers (e.g., PPARγ, aP2).

Mandatory Visualizations

PPAR-γ Signaling Pathway

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPAR-γ This compound->PPARg Binds & Activates PPARg_RXR PPAR-γ / RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR CoRepressor Co-repressor Complex CoRepressor->PPARg_RXR Dissociates PPRE PPRE (PPAR Response Element) PPARg_RXR->PPRE Binds CoActivator Co-activator Complex PPARg_RXR->CoActivator Recruits TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Adipogenesis Adipogenesis TargetGenes->Adipogenesis GlucoseMetabolism Improved Glucose Metabolism TargetGenes->GlucoseMetabolism AntiInflammatory Anti-inflammatory Effects TargetGenes->AntiInflammatory

Caption: this compound activates the PPAR-γ signaling pathway.

Experimental Workflow: Preparing this compound for Cell Culture

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_treatment Cell Treatment weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex/Sonicate to dissolve dissolve->vortex aliquot 4. Aliquot and Store at -20°C vortex->aliquot warm_media 5. Pre-warm Cell Culture Medium to 37°C aliquot->warm_media add_dropwise 6. Add Stock Drop-wise while Swirling warm_media->add_dropwise final_dilution 7. Final Dilution in Culture Vessel add_dropwise->final_dilution treat_cells 8. Treat Cells final_dilution->treat_cells

Caption: Workflow for preparing this compound for in vitro experiments.

Troubleshooting Logic for this compound Precipitation

troubleshooting_logic start Precipitate Observed? check_stock Check Stock Solution: Is it clear? start->check_stock Yes no_precipitate No Precipitate: Proceed with Experiment start->no_precipitate No sonicate_stock Sonicate Stock Solution check_stock->sonicate_stock No check_final_conc Check Final Concentration: Is it too high? check_stock->check_final_conc Yes prepare_fresh Prepare Fresh Stock sonicate_stock->prepare_fresh lower_conc Lower Final Concentration check_final_conc->lower_conc Yes check_dilution Review Dilution Method: Pre-warmed media? Drop-wise addition? check_final_conc->check_dilution No lower_conc->no_precipitate optimize_dilution Optimize Dilution Protocol check_dilution->optimize_dilution Yes, method can be improved check_dilution->no_precipitate No, method is optimal optimize_dilution->no_precipitate prepare_fresh->check_stock

Caption: A logical guide to troubleshooting this compound precipitation.

Potential off-target effects of Englitazone in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers using Englitazone in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known primary and secondary targets of this compound?

This compound is a member of the thiazolidinedione (TZD) class of drugs, primarily known as a potent agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism. However, like other TZDs, this compound is known to have off-target effects that are independent of PPARγ activation. Documented off-target effects include interactions with ion channels and interference with intracellular signaling pathways.

Q2: What are the reported off-target effects of this compound on ion channels?

This compound has been shown to inhibit the activity of ATP-sensitive potassium (KATP) channels and calcium-activated non-selective cation (NSCa) channels in insulin-secreting cell lines. This inhibition is concentration-dependent and occurs at micromolar concentrations.

Q3: How does this compound affect cellular metabolism beyond its PPARγ-mediated effects?

In hepatocytes, this compound has been observed to inhibit glucagon-stimulated glycogenolysis and gluconeogenesis. This is thought to occur through a mechanism that may involve the activation of cAMP phosphodiesterase and inhibition of hormonally-mediated calcium influx. These effects on intracellular signaling can alter the metabolic state of the cell independently of PPARγ transcriptional regulation.

Q4: Can this compound interfere with common assay readouts?

Yes, like many small molecules, this compound has the potential to interfere with certain assay technologies. For instance, its chemical structure may lead to autofluorescence, which can be a confounding factor in fluorescence-based assays. It is crucial to include appropriate controls to account for potential assay artifacts.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Unexpected changes in cell membrane potential or intracellular calcium levels. This compound may be inhibiting KATP or NSCa channels in your cell type.- Perform control experiments using known inhibitors of these channels to see if similar effects are observed.- Use patch-clamp electrophysiology or calcium imaging to directly measure the effect of this compound on ion channel activity and calcium dynamics.- If these effects are confounding your primary endpoint, consider using a different PPARγ agonist with a known and different off-target profile for comparison.
Observed effects on glucose metabolism are inconsistent with PPARγ activation alone. This compound might be directly interfering with cAMP or calcium signaling pathways in your cells, as seen in hepatocytes.- Measure intracellular cAMP levels and calcium concentrations in response to this compound treatment.- Use pharmacological tools to modulate cAMP and calcium signaling to dissect the contribution of these pathways to the observed metabolic effects.
High background or false positives in fluorescence-based assays. This compound may be autofluorescent at the excitation and emission wavelengths used in your assay.- Run a control experiment with this compound in cell-free assay medium to measure its intrinsic fluorescence.- If autofluorescence is significant, consider using a different fluorescent dye with spectral properties that do not overlap with this compound's fluorescence or switch to a non-fluorescence-based detection method (e.g., luminescence or colorimetric).
Cell viability is unexpectedly low. This compound, at high concentrations, may induce cytotoxicity through off-target mechanisms.- Perform a dose-response curve for cytotoxicity using a standard assay (e.g., MTT or LDH release) to determine the cytotoxic concentration range in your specific cell line.- Ensure that the concentrations used in your experiments are below the cytotoxic threshold.
Variability in experimental results between different batches of this compound. The purity and stability of the this compound compound can affect its activity.- Purchase this compound from a reputable supplier and obtain a certificate of analysis for each batch.- Store the compound under the recommended conditions (typically protected from light and moisture) to prevent degradation.- Prepare fresh stock solutions for each experiment.

Quantitative Data Summary

The following tables summarize the known quantitative data for the off-target effects of this compound.

Table 1: Inhibition of Ion Channels by this compound in CRI-G1 Insulin-Secreting Cells

Target Ion Channel IC50 Value (µM) Assay Type
ATP-sensitive potassium (KATP) channel8Whole-cell patch clamp
Calcium-activated non-selective cation (NSCa) channel10Inside-out patch clamp

Table 2: Effects of this compound on Hepatocyte Signaling

Cellular Process Effect This compound Concentration Cell Type
Glucagon-stimulated glycogenolysisInhibitionNot specifiedRat Hepatocytes
Glucagon-stimulated gluconeogenesisInhibitionNot specifiedRat Hepatocytes
Hormonally-mediated Ca2+ influxInhibitionNot specifiedRat Hepatocytes

Key Experimental Protocols

1. Whole-Cell Patch Clamp for KATP Channel Activity

This protocol is adapted for investigating the effect of this compound on KATP channels in an insulin-secreting cell line.

  • Cell Preparation: Plate cells on glass coverslips and allow them to adhere.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 0.1 ATP (pH 7.2 with KOH).

  • Recording:

    • Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell membrane potential at -70 mV.

    • Record baseline KATP currents.

    • Perfuse the cells with the external solution containing various concentrations of this compound.

    • Record the changes in KATP current in the presence of this compound.

    • Wash out the drug to observe the reversibility of the effect.

  • Data Analysis: Measure the current amplitude before and after drug application to determine the percentage of inhibition. Fit the concentration-response data to a Hill equation to calculate the IC50 value.

2. Intracellular Calcium Imaging

This protocol can be used to assess the effect of this compound on intracellular calcium dynamics.

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading:

    • Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.

    • Wash the cells to remove the excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.

    • Record baseline fluorescence.

    • Add this compound at the desired concentration and continue recording the fluorescence changes over time.

    • As a positive control, add a known calcium-mobilizing agent (e.g., ATP or thapsigargin) at the end of the experiment.

  • Data Analysis: Quantify the changes in fluorescence intensity or the ratio of emissions at different wavelengths (for ratiometric dyes like Fura-2) to determine the relative changes in intracellular calcium concentration.

3. cAMP Measurement Assay

This protocol is designed to measure changes in intracellular cAMP levels in response to this compound.

  • Cell Preparation: Plate cells in a multi-well plate and grow to near confluence.

  • Assay Procedure (using a competitive immunoassay kit):

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Treat the cells with this compound at various concentrations for the desired time. Include a positive control (e.g., Forskolin) and a vehicle control.

    • Lyse the cells to release intracellular cAMP.

    • Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit (e.g., ELISA or HTRF-based).

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to determine the cAMP concentration in the cell lysates. Compare the cAMP levels in this compound-treated cells to the control cells.

Visualizations

Englitazone_Off_Target_Signaling cluster_cytosol Cytosol KATP KATP Channel NSCa NSCa Channel Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx This compound This compound This compound->KATP Inhibits This compound->NSCa Inhibits This compound->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Activates? cAMP cAMP Glucagon_Response Inhibition of Glucagon Response PDE->cAMP Degrades

Caption: Potential PPARγ-independent signaling pathways affected by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Controls Verify Positive and Negative Controls Start->Check_Controls Check_Compound Assess Compound Purity, Stability, and Concentration Check_Controls->Check_Compound Consider_Off_Target Consider Known Off-Target Effects Check_Compound->Consider_Off_Target Ion_Channel Ion Channel Inhibition? Consider_Off_Target->Ion_Channel Signaling_Interference Signaling Pathway Interference? Consider_Off_Target->Signaling_Interference Assay_Artifact Assay Artifact? Consider_Off_Target->Assay_Artifact Ion_Channel->Signaling_Interference No Perform_EC Perform Electrophysiology Ion_Channel->Perform_EC Yes Signaling_Interference->Assay_Artifact No Perform_Ca_Imaging Perform Calcium Imaging Signaling_Interference->Perform_Ca_Imaging Yes (Ca2+) Measure_cAMP Measure cAMP Levels Signaling_Interference->Measure_cAMP Yes (cAMP) Run_Autofluorescence Check for Autofluorescence Assay_Artifact->Run_Autofluorescence Yes Modify_Protocol Modify Experimental Protocol or Interpretation Assay_Artifact->Modify_Protocol No Perform_EC->Modify_Protocol Perform_Ca_Imaging->Modify_Protocol Measure_cAMP->Modify_Protocol Orthogonal_Assay Use Orthogonal Assay Run_Autofluorescence->Orthogonal_Assay Orthogonal_Assay->Modify_Protocol

Caption: A logical workflow for troubleshooting unexpected results with this compound.

Experimental_Workflow_Off_Target_ID Start Start: Hypothesis of Off-Target Effect Literature Literature Review for This compound & other TZDs Start->Literature Select_Assay Select Appropriate Cell-Based Assay Literature->Select_Assay Dose_Response Perform Dose-Response Experiment Select_Assay->Dose_Response Cytotoxicity Concurrent Cytotoxicity Assay Select_Assay->Cytotoxicity Data_Analysis Analyze Data & Calculate IC50/EC50 Dose_Response->Data_Analysis Cytotoxicity->Data_Analysis Validate Validate with Orthogonal Assay (e.g., different readout) Data_Analysis->Validate Conclusion Conclusion on Off-Target Effect Confirmation Validate->Conclusion

Caption: A general experimental workflow for identifying and characterizing off-target effects.

Managing fluid retention side effect of Englitazone in animal models

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Englitazone Animal Studies

Welcome to the technical support center for researchers utilizing this compound and other thiazolidinediones (TZDs) in animal models. This resource provides targeted guidance on managing and troubleshooting the common side effect of fluid retention.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced fluid retention?

A1: this compound, as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, primarily causes fluid retention by increasing sodium and water reabsorption in the kidneys.[1][2] The main (though debated) mechanism involves the activation of PPARγ receptors in the collecting ducts of the nephron.[3][4] This activation is thought to upregulate the epithelial sodium channel (ENaC), leading to increased sodium retention, which in turn causes water to be reabsorbed into the bloodstream, expanding plasma volume.[1][5][6][7] Some evidence also points to effects on the proximal tubules and changes in vascular permeability as contributing factors.[1][3][8][9]

Q2: What are the typical signs of fluid retention in rodent models (mice, rats)?

A2: The most common signs include a rapid increase in body weight, a decrease in hematocrit (the proportion of red blood cells in the blood) due to plasma volume expansion, and potentially reduced urine output and sodium excretion.[3][10][11][12] In some cases, peripheral or pulmonary edema may be observed, though this is less common.[3] Changes in hematocrit are often used as a surrogate marker for plasma volume expansion.[3][13]

Q3: Is fluid retention a universal side effect for all TZDs?

A3: Yes, fluid retention is considered a class effect of thiazolidinediones.[7][13] While your research focuses on this compound, data from more widely studied TZDs like Pioglitazone and Rosiglitazone are highly relevant, as they share the same core mechanism of action and side effect profile.[1][3]

Q4: How can fluid retention be pharmacologically managed or mitigated in an experimental setting?

A4: The most targeted approach is the co-administration of an epithelial sodium channel (ENaC) inhibitor, such as amiloride (B1667095).[1][6] Studies have shown that amiloride can effectively prevent or reverse TZD-induced fluid retention in animal models and humans by directly blocking the site of sodium reabsorption in the collecting duct.[1][6][7][13] While loop diuretics like furosemide (B1674285) have been tried, they are often less effective.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Excessive or Rapid Weight Gain (>5% in one week) High-dose this compound effect; pronounced fluid retention.1. Confirm Fluid Retention: Measure hematocrit or plasma volume to confirm hemodilution. A significant drop in hematocrit suggests plasma volume expansion.[3][10] 2. Dose Adjustment: Consider reducing the this compound dose if experimentally permissible. 3. Co-administer Amiloride: Introduce amiloride to the treatment regimen to counteract ENaC-mediated sodium retention.[6][13]
High Variability in Fluid Retention Between Animals Genetic differences in PPARγ expression or sensitivity; variations in baseline hydration or renal function.1. Increase Sample Size: Ensure your experimental groups are large enough to account for biological variability. 2. Acclimatize Animals: Allow for a sufficient acclimatization period with controlled access to food and water to establish a stable baseline. 3. Use Genetically Homogeneous Strains: Whenever possible, use inbred strains to minimize genetic variability.
No Fluid Retention Observed When Expected Dose of this compound is too low; insensitive animal strain or sex; measurement technique lacks precision.1. Verify Dose: Double-check dose calculations and administration protocol. 2. Review Literature: Confirm that the chosen animal model (strain, sex, age) is known to exhibit fluid retention with TZDs. Some studies note differences between male and female rats.[1] 3. Refine Measurements: Ensure your methods for measuring body weight and blood parameters are precise and consistent. Use a sensitive scale and standardized blood collection techniques.
Animal Health Concerns (Lethargy, Labored Breathing) Severe fluid retention leading to potential pulmonary edema or congestive heart failure.[1][3]1. Immediate Veterinary Consultation: This is a critical adverse event. Seek immediate advice from veterinary staff. 2. Discontinue TZD: Stop this compound administration for the affected animal. 3. Consider Diuretic Intervention: Under veterinary guidance, administration of a diuretic like amiloride may be warranted.[13]

Key Experimental Protocols

Protocol 1: Assessment of Plasma Volume Expansion via Hematocrit

This protocol uses changes in hematocrit as a reliable surrogate for plasma volume expansion.[3]

  • Baseline Blood Sample: Prior to initiating this compound treatment, collect a small blood sample (e.g., 50-100 µL) from each animal via a standard method like tail vein or saphenous vein sampling.[14]

  • Blood Collection: Collect blood into micro-hematocrit capillary tubes.

  • Centrifugation: Centrifuge the tubes in a micro-hematocrit centrifuge for 5-10 minutes.

  • Measurement: Read the packed cell volume (PCV) as a percentage of the total volume using a hematocrit reader card.

  • Follow-up Samples: Collect subsequent blood samples at specified time points after this compound administration (e.g., Day 3, 7, 14).

  • Calculation: Calculate the percentage change from baseline for each animal. A statistically significant decrease in hematocrit indicates hemodilution and plasma volume expansion.[7]

Protocol 2: Measurement of Plasma Volume using Evans Blue Dye

This is a more direct method for quantifying plasma volume.[3]

  • Anesthesia: Anesthetize the animal according to your approved institutional protocol.

  • Catheterization: If not already done, place a catheter in a suitable blood vessel (e.g., jugular vein or carotid artery) for injection and sampling.[15]

  • Baseline Sample: Withdraw a small volume of blood (~100 µL) to serve as a blank for spectrophotometry.[15]

  • Injection: Slowly inject a precise, known volume of Evans Blue dye solution (e.g., 0.5% in saline) intravenously. Record the exact amount.

  • Circulation Time: Allow the dye to circulate for a specific period (e.g., 5-10 minutes) to ensure complete mixing in the plasma.[15]

  • Post-Injection Sample: Withdraw a second blood sample of the same volume as the baseline.

  • Sample Processing: Centrifuge both blood samples to separate the plasma.

  • Analysis: Measure the absorbance of the plasma samples in a spectrophotometer at ~620 nm. Use the baseline plasma sample to zero the instrument.

  • Calculation: Determine the concentration of the dye in the post-injection sample by comparing its absorbance to a standard curve. Plasma Volume (mL) = (Amount of dye injected) / (Concentration of dye in plasma).

Quantitative Data Summary

The following tables summarize representative data on the effects of TZDs and the impact of amiloride co-treatment. Note: These are example values based on published findings and may vary based on the specific TZD, dose, and animal model.

Table 1: Effect of TZD (e.g., Rosiglitazone) on Hematocrit [7]

Treatment GroupBaseline Hematocrit (%)Final Hematocrit (%)Mean Change (%)
Placebo45.245.0-0.2
Rosiglitazone45.543.1-2.4
Rosiglitazone + Amiloride45.345.30.0
Statistically significant decrease (p<0.05) compared to baseline and placebo.

Table 2: Effect of TZD (e.g., Rosiglitazone) on Body Weight and Urine Output in Rats [3]

ParameterControl GroupRosiglitazone Group
Body Weight Change (Day 3) +1.5%+4.5%
Urine Volume (24h) 25 mL19.5 mL (-22%)
Urine Sodium Excretion (24h) 2.5 mEq1.4 mEq (-44%)

Visualizations: Pathways and Workflows

Signaling Pathway of TZD-Induced Fluid Retention

The following diagram illustrates the proposed molecular mechanism by which this compound and other TZDs lead to fluid retention in the kidney's collecting duct.

TZD_Fluid_Retention cluster_blood Bloodstream cluster_cell Collecting Duct Cell cluster_lumen Tubular Lumen (Urine) This compound This compound (TZD) PPARg PPARγ Receptor (Cytoplasm) This compound->PPARg Binds & Activates Nucleus Nucleus PPARg->Nucleus Translocates ENaC_Channel ENaC Channel (Apical Membrane) Nucleus->ENaC_Channel Upregulates Expression ENaC_Gene ENaC Gene (Scnn1g) ENaC_Channel->PPARg Na+ Reabsorption Na_Ion Na+ H2O H₂O H2O->Na_Ion Water Follows (Osmosis)

Caption: Mechanism of TZD-induced sodium and water reabsorption in the kidney.

Experimental Workflow for Assessing Fluid Retention

This workflow outlines the key steps for an experiment designed to investigate and manage this compound-induced fluid retention.

Experimental_Workflow cluster_treatment Treatment Phase (e.g., 14 days) Start Start: Acclimatize Animals (7 days) Baseline Baseline Measurements (Body Weight, Hematocrit) Start->Baseline Grouping Randomize into Groups Baseline->Grouping G1 Group 1: Vehicle Control Grouping->G1 G2 Group 2: This compound Grouping->G2 G3 Group 3: This compound + Amiloride Grouping->G3 Monitoring Daily Monitoring (Body Weight, Clinical Signs) G1->Monitoring G2->Monitoring G3->Monitoring Midpoint Midpoint Sampling (e.g., Day 7 Hematocrit) Monitoring->Midpoint Terminal Terminal Data Collection (Final Weight, Plasma Volume, Urine) Midpoint->Terminal Analysis Data Analysis & Comparison Terminal->Analysis

Caption: Workflow for a study on managing this compound-induced fluid retention.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting unexpected results related to fluid retention.

Troubleshooting_Tree Start Unexpected Result Observed? Excess Is weight gain excessive and/or hematocrit drop severe? Start->Excess Yes None Is there NO evidence of fluid retention? Start->None No CheckDose Verify this compound dose and formulation. Excess->CheckDose Yes ConsiderAmiloride Action: Co-administer Amiloride. CheckDose->ConsiderAmiloride CheckModel Verify animal model (strain, sex) sensitivity. None->CheckModel Yes CheckAssay Verify assay precision (scale, centrifuge). CheckModel->CheckAssay IncreaseDose Action: Consider a dose-response study. CheckAssay->IncreaseDose

Caption: A decision tree for troubleshooting fluid retention experiment outcomes.

References

Technical Support Center: Preclinical Studies on Englitazone-Induced Weight Gain

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Englitazone and its metabolic effects. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of this compound-induced weight gain in preclinical models. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced weight gain in our animal models?

A1: this compound, as a thiazolidinedione (TZD), is a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] Activation of PPARγ in adipose tissue is a key driver of its insulin-sensitizing effects.[3] However, this activation also leads to two primary side effects contributing to weight gain:

  • Increased Adipogenesis: this compound promotes the differentiation of pre-adipocytes into mature, lipid-storing adipocytes. This leads to an increase in the number of fat cells, particularly smaller, more insulin-sensitive adipocytes, and an expansion of adipose tissue mass.[1][4]

  • Fluid Retention: TZDs, including this compound, can cause fluid retention, which contributes to a rapid increase in body weight.[5][6] This is often observed as peripheral edema in clinical settings and can be measured as an increase in total body water or extracellular fluid volume in preclinical models.

Q2: We are observing significant weight gain in our this compound-treated group compared to controls. How can we differentiate between increased adiposity and fluid retention?

A2: It is crucial to dissect the components of weight gain. Here’s a troubleshooting guide:

Parameter Methodology Expected Outcome with this compound Troubleshooting Tips
Body Composition Quantitative Nuclear Magnetic Resonance (qNMR) or Dual-energy X-ray absorptiometry (DEXA)Increased fat mass and potentially increased lean mass (due to fluid).Ensure proper calibration and consistent animal positioning. For qNMR, ensure animals are acclimated to the restraint tubes to minimize stress.
Adipose Tissue Mass Dissection and weighing of major fat pads (e.g., epididymal, retroperitoneal, subcutaneous) at study termination.Increased weight of individual fat pads.Be consistent in the anatomical landmarks used for dissection to ensure reproducibility.
Adipocyte Morphology Histological analysis (H&E staining) of adipose tissue sections.Increased number of small adipocytes; potential decrease in the average adipocyte size.Ensure proper fixation and processing of adipose tissue to avoid artifacts. Use automated image analysis software for unbiased quantification.
Fluid Retention Time-Domain Nuclear Magnetic Resonance (TD-NMR) for free fluid measurement or bioimpedance spectroscopy.Increased percentage of free fluid or extracellular fluid volume.[7][8]Establish a stable baseline before drug administration. Ensure consistent hydration status of animals before measurement.
Hematocrit Measurement from blood samples.A decrease in hematocrit can indicate hemodilution due to fluid retention.Collect blood at consistent time points and use standardized collection methods.

Q3: Are there established preclinical models that are more susceptible to this compound-induced weight gain?

A3: Yes, certain models are predisposed to exhibit this side effect more prominently:

  • Genetically Obese Models: Models like the Zucker fatty (fa/fa) rat and ob/ob mice are hyperphagic and insulin-resistant, providing a robust background to study adipogenesis-related weight gain.[1][9]

  • High-Fat Diet (HFD)-Induced Obesity Models: Feeding rodents a high-fat diet induces obesity and insulin (B600854) resistance, mimicking a common human condition. These models are highly responsive to the adipogenic effects of TZDs.

Q4: What are potential strategies to mitigate this compound-induced weight gain in our preclinical studies?

A4: Several strategies can be explored, primarily focusing on combination therapies:

  • Metformin (B114582) Co-administration: Metformin is known to have weight-neutral or modest weight-loss effects.[6][10][11] Preclinical studies combining metformin with TZDs have shown potential to attenuate weight gain.

  • GLP-1 Receptor Agonist Co-administration: Glucagon-like peptide-1 (GLP-1) receptor agonists promote weight loss through mechanisms like delayed gastric emptying and increased satiety.[12][13][14] Their combination with a TZD is a promising approach to counteract weight gain.

  • Selective PPARγ Modulation: Research suggests that the two PPARγ isoforms, PPARγ1 and PPARγ2, may have differential roles in therapeutic efficacy versus side effects. Developing compounds with selective activity towards one isoform could potentially separate the desired insulin sensitization from unwanted weight gain.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies on TZDs, which can be used as a reference for expected outcomes with this compound.

Table 1: Effects of Pioglitazone (B448) on Body Weight and Adipose Tissue in High-Fat Fed Rats

Treatment Group Duration Change in Body Weight (g) Reference
High-Fat Diet (Control)7 weeksΔ100.5 ± 25.1[15]
Pioglitazone (30 mg/kg/day)7 weeksΔ127.8 ± 39.5[15]
NO-1886 (100 mg/kg/day)7 weeksΔ85.3 ± 22.4[15]
Pioglitazone + NO-18867 weeksΔ76.0 ± 16.8*[15]

*P<0.05 vs. Pioglitazone alone

Table 2: Effects of Combination Therapy on Weight Change in Clinical Studies

Treatment Group Duration Mean Weight Change (kg) Reference
Metformin + Sulfonylurea + Insulin2 years+4.1[9]
Metformin + Pioglitazone + Exenatide2 years-1.2[9]
Insulin6 months+1.7 ± 0.7[16]
Insulin + Pioglitazone6 months+4.9 ± 4.5[16]

Experimental Protocols

Protocol 1: Assessment of Adipocyte Size and Number

  • Tissue Collection and Fixation:

    • At the end of the study, carefully dissect epididymal or retroperitoneal fat pads.

    • Fix tissue in 10% neutral buffered formalin for 24-48 hours.

    • Process the tissue and embed in paraffin.

  • Histology:

    • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • Image Acquisition:

    • Capture high-resolution images of the stained sections using a light microscope equipped with a digital camera.

  • Image Analysis:

    • Utilize open-source software like ImageJ or QuPath for semi-automated analysis.[2][17]

    • Set a threshold to distinguish adipocytes from the background.

    • Use the "analyze particles" function to measure the area of individual adipocytes.

    • Calculate the diameter assuming a circular shape.

    • Determine the distribution of adipocyte sizes and the average adipocyte size and number per unit area.

Protocol 2: Measurement of Extracellular Fluid Volume using Time-Domain Nuclear Magnetic Resonance (TD-NMR)

  • Acclimation:

    • Acclimate the animals to the TD-NMR instrument and restraint tubes for several days prior to the experiment to minimize stress-induced variations.

  • Baseline Measurement:

    • Obtain a baseline measurement of the percentage of free fluid for each animal before the initiation of this compound treatment.

  • Treatment and Measurement:

    • Administer this compound as per the study design.

    • At specified time points (e.g., daily, weekly), place the conscious animal in the restraint tube and insert it into the TD-NMR instrument.

    • The instrument will provide a rapid measurement of fat mass, lean mass, and free fluid.

  • Data Analysis:

    • Compare the change in the percentage of free fluid in the this compound-treated group to the vehicle-treated control group over time. A significant increase indicates fluid retention.[3][7]

Signaling Pathways and Experimental Workflows

Englitazone_Mechanism This compound This compound PPARg PPARγ This compound->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (PPARγ Response Element) RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription initiates Adipogenesis Adipogenesis Gene_Transcription->Adipogenesis Fluid_Retention Fluid Retention Gene_Transcription->Fluid_Retention Insulin_Sensitization Insulin Sensitization Gene_Transcription->Insulin_Sensitization (beneficial effect) Weight_Gain Weight Gain Adipogenesis->Weight_Gain Fluid_Retention->Weight_Gain

Mitigation_Strategy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Animal_Model Select Animal Model (e.g., HFD-fed mice) Group_Allocation Randomize into Groups Animal_Model->Group_Allocation Control Vehicle Control Group_Allocation->Control Englitazone_Tx This compound Group_Allocation->Englitazone_Tx Combination_Tx This compound + Mitigating Agent Group_Allocation->Combination_Tx Body_Weight Weekly Body Weight Control->Body_Weight Food_Intake Daily Food Intake Control->Food_Intake Englitazone_Tx->Body_Weight Englitazone_Tx->Food_Intake Combination_Tx->Body_Weight Combination_Tx->Food_Intake Body_Comp Body Composition (qNMR/DEXA) Body_Weight->Body_Comp Fluid_Vol Fluid Volume (TD-NMR) Body_Weight->Fluid_Vol Adipose_Analysis Adipose Tissue (Dissection & Histology) Body_Weight->Adipose_Analysis Metabolic_Tests Metabolic Tests (GTT, ITT) Body_Weight->Metabolic_Tests

References

Cytochrome P450 metabolism of Englitazone and potential drug interactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the cytochrome P450 (CYP) metabolism of Englitazone and its potential for drug-drug interactions.

Disclaimer: Direct experimental data on the metabolism of this compound is limited. The information provided is largely extrapolated from data on other thiazolidinediones (TZDs), such as Rosiglitazone (B1679542) and Pioglitazone, and should be used as a guide for designing and troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: Which Cytochrome P450 enzymes are likely responsible for the metabolism of this compound?

Based on studies of other thiazolidinediones, this compound is likely primarily metabolized by CYP2C8 , with a minor contribution from CYP2C9 .[1][2][3] For instance, Rosiglitazone is mainly metabolized by CYP2C8 and to a lesser extent by CYP2C9.[1][3] Similarly, Pioglitazone is metabolized by CYP2C8 and CYP3A4.[1][2]

Q2: What are the expected major metabolic pathways for this compound?

The primary metabolic pathways for this compound are expected to be hydroxylation and N-demethylation , similar to other TZDs like Rosiglitazone.[3][4] These reactions are catalyzed by CYP enzymes and result in more polar metabolites that can be more easily excreted.

Q3: What are the potential drug interactions I should be aware of when working with this compound?

Given its probable metabolism by CYP2C8, this compound's plasma concentrations could be affected by co-administration of CYP2C8 inhibitors or inducers.

  • CYP2C8 Inhibitors: Drugs that inhibit CYP2C8, such as gemfibrozil (B1671426) , may increase this compound plasma levels, potentially leading to an enhanced pharmacological effect or adverse events.[1][2]

  • CYP2C8 Inducers: Conversely, CYP2C8 inducers like rifampicin could decrease this compound plasma concentrations, possibly reducing its efficacy.[1][2]

Q4: Does this compound have the potential to inhibit or induce CYP enzymes?

While direct data for this compound is unavailable, Rosiglitazone has been shown to cause moderate inhibition of CYP2C8 (IC50 = 18 μM) and weak inhibition of CYP2C9 (IC50 = 50 μM).[4] Therefore, it is plausible that this compound could also exhibit inhibitory effects on these enzymes at sufficient concentrations. Some TZDs, like Troglitazone (B1681588), have been shown to induce CYP3A4.[5] Researchers should consider evaluating the potential of this compound to both inhibit and induce key CYP isoforms.

Troubleshooting Guides

Problem 1: Inconsistent metabolic rates of this compound in human liver microsomes (HLMs).

  • Possible Cause 1: Genetic Polymorphisms in CYP2C8.

    • Troubleshooting: The activity of CYP2C8 can vary significantly between individuals due to genetic polymorphisms (e.g., CYP2C8*3 allele).[6] This can lead to variability in the rate of this compound metabolism. It is recommended to use a pool of HLMs from multiple donors to average out the effects of individual genetic variations. If using single-donor HLMs, genotyping the donors for CYP2C8 variants can help in interpreting the results.

  • Possible Cause 2: Substrate Inhibition.

    • Troubleshooting: Some drugs can inhibit their own metabolism at high concentrations. To investigate this, perform kinetic studies over a wide range of this compound concentrations to determine if substrate inhibition occurs. If so, use lower, pharmacologically relevant concentrations in subsequent experiments.

  • Possible Cause 3: Instability of this compound in the incubation mixture.

    • Troubleshooting: Assess the chemical stability of this compound under the experimental conditions (buffer, pH, temperature) in the absence of microsomes and NADPH to ensure that the observed loss of the parent drug is due to metabolic activity.

Problem 2: Difficulty in identifying the specific CYP isoforms responsible for this compound metabolism.

  • Possible Cause: Multiple enzymes contributing to metabolism.

    • Troubleshooting:

      • Recombinant Human CYP Enzymes: Use a panel of recombinant human CYP enzymes (especially CYP2C8, CYP2C9, and CYP3A4) to screen for their ability to metabolize this compound. This will provide a clear indication of which individual isoforms are involved.

      • Chemical Inhibition Studies: In pooled HLMs, use selective chemical inhibitors for different CYP isoforms to see which ones reduce the metabolism of this compound. For example, use montelukast (B128269) or gemfibrozil for CYP2C8 and sulfaphenazole (B1682705) for CYP2C9.

      • Immunoinhibition Studies: Use antibodies specific to individual CYP isoforms to inhibit their activity in HLMs and observe the effect on this compound metabolism.

Data Presentation

Table 1: Summary of Cytochrome P450 Involvement in the Metabolism of Thiazolidinediones

ThiazolidinedionePrimary Metabolizing CYP(s)Minor Metabolizing CYP(s)Key Metabolic PathwaysRef.
This compound (Predicted) CYP2C8CYP2C9Hydroxylation, N-demethylation-
RosiglitazoneCYP2C8CYP2C9N-demethylation, Hydroxylation[1][3][4]
PioglitazoneCYP2C8, CYP3A4-Hydroxylation, Oxidation[1][2]

Table 2: Inhibitory Potential of Rosiglitazone on CYP Enzymes (as a proxy for this compound)

CYP IsoformInhibitory EffectIC50 (μM)Ki (μM)Type of InhibitionRef.
CYP2C8Moderate18--[4]
CYP2C9Weak50--[4]

Table 3: Known Drug Interactions with Thiazolidinediones (Rosiglitazone/Pioglitazone)

Interacting DrugMechanismEffect on TZD Plasma ConcentrationClinical ImplicationRef.
GemfibrozilCYP2C8 InhibitionIncreasedPotential for enhanced therapeutic effect or toxicity[1][2]
RifampicinCYP2C8 InductionDecreasedPotential for reduced therapeutic efficacy[1][2]

Experimental Protocols

Protocol 1: Determination of this compound Metabolism in Human Liver Microsomes

  • Materials: Pooled human liver microsomes (HLMs), this compound, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), potassium phosphate (B84403) buffer (pH 7.4), and an analytical method for quantifying this compound and its potential metabolites (e.g., LC-MS/MS).

  • Procedure: a. Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO). b. In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5 minutes. c. Add this compound to the incubation mixture at various concentrations (e.g., 0.1 to 50 μM) and briefly pre-incubate. d. Initiate the metabolic reaction by adding the NADPH regenerating system. e. Incubate at 37°C with shaking. f. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. g. Centrifuge to pellet the protein. h. Analyze the supernatant for the disappearance of this compound and the formation of metabolites using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolism from the linear portion of the substrate depletion versus time curve. Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.

Mandatory Visualizations

Englitazone_Metabolism This compound This compound Metabolite1 Hydroxylated Metabolite This compound->Metabolite1 CYP2C8 (Major) CYP2C9 (Minor) Hydroxylation Metabolite2 N-desmethyl Metabolite This compound->Metabolite2 CYP2C8 (Major) CYP2C9 (Minor) N-demethylation

Caption: Predicted metabolic pathway of this compound via CYP2C8 and CYP2C9.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock E Add this compound A->E B Prepare HLM Suspension D Pre-incubate HLMs at 37°C B->D C Prepare NADPH System F Initiate with NADPH C->F D->E E->F G Incubate at 37°C F->G H Stop Reaction (Acetonitrile + IS) G->H I Centrifuge H->I J LC-MS/MS Analysis I->J K Data Interpretation J->K

Caption: Workflow for in vitro metabolism study of this compound.

Drug_Interaction cluster_inhibitor CYP2C8 Inhibitor cluster_inducer CYP2C8 Inducer Inhibitor e.g., Gemfibrozil CYP2C8 CYP2C8 Enzyme Inhibitor->CYP2C8 Inhibits Englitazone_Conc This compound Concentration Inhibitor->Englitazone_Conc Increases Inducer e.g., Rifampicin Inducer->CYP2C8 Induces Inducer->Englitazone_Conc Decreases Metabolites Inactive Metabolites CYP2C8->Metabolites Produces CYP2C8->Englitazone_Conc Decreases This compound This compound This compound->CYP2C8 Metabolized by

Caption: Potential drug interactions with this compound via CYP2C8 modulation.

References

Technical Support Center: Assessing the Cytotoxicity of Englitazone in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the cytotoxicity of Englitazone in primary hepatocytes. Given the limited direct public data on this compound-induced hepatotoxicity, this guide draws upon established principles of in vitro toxicology and the known characteristics of the thiazolidinedione class of compounds.

Troubleshooting Guide

Researchers may encounter various issues during the assessment of this compound's cytotoxicity. This guide provides solutions to common problems in a question-and-answer format.

Issue/Question Potential Cause(s) Recommended Solution(s)
High variability in cell viability results between replicate wells. - Uneven cell seeding.- Edge effects in the microplate.- Inconsistent drug concentration.- Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Verify pipetting accuracy and ensure proper mixing of this compound stock solutions.
Unexpectedly high levels of hepatocyte death in control (vehicle-treated) groups. - Poor quality of primary hepatocytes.- Suboptimal culture conditions.- Cytotoxicity of the vehicle (e.g., DMSO).- Assess initial hepatocyte viability upon receipt; should be >90%.- Ensure proper incubator conditions (37°C, 5% CO2, 95% humidity).- Use a final DMSO concentration of ≤0.1% and run a vehicle-only control.
No dose-dependent cytotoxicity observed at expected concentrations. - this compound may have low cytotoxicity in the tested model.- Insufficient incubation time.- Drug precipitation in the culture medium.- Expand the concentration range of this compound.- Extend the incubation period (e.g., 48 or 72 hours).- Visually inspect the culture medium for precipitates. If observed, consider using a different solvent or a solubilizing agent.
Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). - Different mechanisms of cell death being measured.- Assay interference.- MTT measures metabolic activity, while LDH measures membrane integrity. These can be affected at different stages of cell death. Use multiple assays to get a comprehensive view.- Test for potential interference of this compound with the assay reagents (e.g., colorimetric or fluorescent quenching). Run cell-free controls with the drug and assay reagents.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the assessment of this compound's cytotoxicity in primary hepatocytes.

Q1: What is the expected cytotoxic potential of this compound in primary hepatocytes?

A1: Publicly available data on the specific cytotoxicity of this compound in primary hepatocytes is limited. However, it belongs to the thiazolidinedione class of drugs. The first drug in this class, Troglitazone (B1681588), was withdrawn from the market due to severe hepatotoxicity[1][2][3]. Subsequent drugs in this class, such as Rosiglitazone and Pioglitazone, have shown a much lower incidence of liver injury[1][4]. Therefore, while this compound's potential for cytotoxicity should be carefully evaluated, it is not necessarily expected to be as hepatotoxic as Troglitazone.

Q2: Which in vitro assays are most appropriate for assessing this compound's hepatotoxicity?

A2: A multi-parametric approach is recommended to obtain a comprehensive understanding of potential cytotoxicity.[5][6] Commonly used assays include:

  • Cell Viability Assays: Such as the MTT or MTS assay, which measure metabolic activity.

  • Cytotoxicity Assays: Like the LDH release assay, which quantifies cell membrane damage.

  • Apoptosis Assays: Including caspase-3/7 activity assays to detect programmed cell death.

  • High-Content Imaging: To visualize morphological changes, mitochondrial membrane potential, and oxidative stress.

Q3: What are the potential mechanisms of thiazolidinedione-induced hepatotoxicity?

A3: The mechanisms are not fully understood and may be compound-specific. For Troglitazone, proposed mechanisms include the formation of reactive metabolites, oxidative stress, mitochondrial injury, and immune-mediated responses[7][8]. While some effects of thiazolidinediones are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), hepatotoxicity may be a PPARγ-independent effect[5].

Q4: What cell models are suitable for these studies?

A4: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence[9]. However, their availability and variability can be limitations. Other models include cryopreserved primary hepatocytes and immortalized human hepatocyte cell lines like HepaRG™.

Q5: How should I design my dose-response study for this compound?

A5: It is advisable to use a wide range of concentrations in your initial experiments, for example, from 0.1 µM to 100 µM. A logarithmic or semi-logarithmic dilution series is typically used. The concentrations should bracket the clinically relevant plasma concentrations if known.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the cytotoxicity of this compound in primary hepatocytes.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Primary human hepatocytes

  • Collagen-coated 96-well plates

  • Hepatocyte culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed primary hepatocytes in a collagen-coated 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well.

  • Allow cells to attach and recover for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in hepatocyte culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Primary human hepatocytes cultured in a 96-well plate (as described in the MTT assay protocol)

  • LDH assay kit

  • Microplate reader

Procedure:

  • Treat the hepatocytes with this compound as described in the MTT assay protocol (steps 1-5).

  • At the end of the incubation period, centrifuge the plate at 200 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

Caspase-3/7 Activity Assay for Apoptosis

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Primary human hepatocytes cultured in a 96-well, opaque-walled plate

  • Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Treat the hepatocytes with this compound as described in the MTT assay protocol (steps 1-5), using an opaque-walled plate.

  • At the end of the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix gently by orbital shaking for 1 minute.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence of each well using a luminometer.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Hypothetical MTT Assay Results for this compound in Primary Hepatocytes (48h Incubation)

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Control)1.250.08100
0.11.220.0797.6
11.180.0994.4
101.050.1184.0
500.780.0662.4
1000.450.0536.0

Table 2: Hypothetical LDH Release Assay Results for this compound in Primary Hepatocytes (48h Incubation)

This compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Control)0.150.020
0.10.160.032.1
10.180.026.4
100.250.0421.3
500.480.0570.2
1000.820.07142.6
Max LDH Release0.620.04100

Visualizations

The following diagrams illustrate key workflows and potential signaling pathways.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis thaw Thaw Primary Hepatocytes seed Seed in Collagen-Coated 96-Well Plates thaw->seed prepare_drug Prepare Serial Dilutions of this compound treat_cells Treat Cells for 24, 48, or 72h prepare_drug->treat_cells mtt MTT Assay (Viability) treat_cells->mtt ldh LDH Assay (Cytotoxicity) treat_cells->ldh caspase Caspase-3/7 Assay (Apoptosis) treat_cells->caspase analyze Calculate % Viability/ Cytotoxicity/Apoptosis mtt->analyze ldh->analyze caspase->analyze plot Generate Dose-Response Curves analyze->plot PPAR_Signaling This compound This compound PPARg PPARγ This compound->PPARg activates Hepatotoxicity Hepatotoxicity (Potential PPARγ-independent pathways) This compound->Hepatotoxicity may induce via RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Metabolic_Effects Metabolic Effects (e.g., Insulin Sensitization) Gene_Expression->Metabolic_Effects

References

Optimizing Englitazone dosage to minimize adverse effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Englitazone. The focus is on optimizing in vivo dosage to minimize adverse effects while maintaining therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a member of the thiazolidinedione (TZD) class of drugs and acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that, when activated, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, regulating the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.[1][2][3] This ultimately leads to improved insulin (B600854) sensitivity.

Q2: What are the common adverse effects associated with this compound and other TZDs in vivo?

The most common adverse effects observed with thiazolidinediones in animal models include weight gain, fluid retention (edema), and potential hemodilution (a decrease in hematocrit).[4][5][6] These effects are generally dose-dependent.[6] While this compound is part of this class, specific quantitative data on its adverse effect profile at various doses is not extensively available in public literature.

Q3: How can I monitor for fluid retention in my animal models?

Fluid retention can be assessed by monitoring several parameters:

  • Body Weight: A rapid increase in body weight that is not attributable to normal growth can be an indicator of fluid retention.[4][7]

  • Hematocrit: A decrease in hematocrit can suggest hemodilution as a result of increased plasma volume.[4]

  • Physical Observation: Visually inspect animals for signs of edema, such as swelling in the limbs or abdomen.

  • Plasma Volume Measurement: Techniques such as the Evans blue dye dilution method can be used to quantify changes in plasma volume.[4]

Q4: What is a typical starting dose for this compound in preclinical studies?

Based on published studies with other TZDs and early studies on this compound, a starting dose in the range of 5-10 mg/kg/day administered orally is often used in rodent models.[8] However, the optimal starting dose should be determined based on the specific animal model and the objectives of the study. A dose-ranging study is highly recommended to determine the optimal therapeutic dose with minimal side effects for your specific experimental conditions.

Troubleshooting Guides

Issue 1: Unexpectedly High Incidence of Edema and Weight Gain

Possible Cause 1: Dosage is too high.

  • Solution: Reduce the dosage of this compound. It is recommended to perform a dose-response study to identify the minimal effective dose that does not cause significant fluid retention. The relationship between TZD dosage and fluid retention is often dose-dependent.[6]

Possible Cause 2: Animal model is particularly sensitive to TZD-induced fluid retention.

  • Solution: Consider using a different animal strain or model that may be less prone to this side effect. If that is not possible, more frequent monitoring of body weight and hydration status is crucial.

Possible Cause 3: Diet and housing conditions.

  • Solution: Ensure that the sodium content in the animal diet is standardized and not excessively high, as this can exacerbate fluid retention. Maintain consistent environmental conditions (temperature, humidity) as these can influence fluid balance.

Issue 2: High Variability in Efficacy or Adverse Effects Between Animals

Possible Cause 1: Inconsistent drug administration.

  • Solution: Ensure precise and consistent oral gavage technique. Verify the formulation of this compound to ensure it is homogenous and the dose administered is accurate for each animal's body weight.

Possible Cause 2: Genetic variability within the animal colony.

  • Solution: If using an outbred stock, consider switching to an inbred strain to reduce genetic variability.

Possible Cause 3: Differences in food and water consumption.

  • Solution: Monitor and record food and water intake for each animal, as this can influence drug absorption and overall health status, potentially impacting experimental outcomes.

Data Presentation

Table 1: Illustrative Dose-Response Data for this compound Efficacy in a db/db Mouse Model (8 weeks)

Disclaimer: The following data is illustrative and based on typical results for thiazolidinediones. Actual results for this compound may vary and should be determined experimentally.

Dosage (mg/kg/day)Change in Blood Glucose (%)Change in Plasma Insulin (%)
0 (Vehicle)+5%+2%
5-15%-20%
10-25%-35%
25-38%-50%
50-40%-52%

Table 2: Illustrative Dose-Response Data for this compound Adverse Effects in a db/db Mouse Model (8 weeks)

Disclaimer: The following data is illustrative and based on typical results for thiazolidinediones. Actual results for this compound may vary and should be determined experimentally.

Dosage (mg/kg/day)Change in Body Weight (%)Change in Hematocrit (%)Incidence of Visible Edema
0 (Vehicle)+2%-1%0/10
5+4%-3%1/10
10+8%-6%3/10
25+15%-12%7/10
50+18%-15%9/10

Experimental Protocols

Protocol 1: In Vivo Dose-Ranging Study for Efficacy and Adverse Effects
  • Animal Model: Utilize a relevant diabetic animal model (e.g., db/db mice, Zucker diabetic fatty rats).

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 5, 10, 25, 50 mg/kg/day this compound) with a sufficient number of animals per group (n=8-10).

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).

  • Efficacy Monitoring:

    • Measure blood glucose and plasma insulin levels at baseline and at regular intervals throughout the study.

    • Perform glucose and insulin tolerance tests at the end of the study.

  • Adverse Effect Monitoring:

    • Record body weight twice weekly.

    • Collect blood samples at baseline and at the end of the study for hematocrit measurement.

    • Perform daily visual inspections for signs of edema.

  • Data Analysis: Analyze the dose-response relationship for both efficacy and adverse effect parameters to determine the optimal therapeutic window.

Protocol 2: Assessment of Fluid Retention (Edema)
  • Body Weight Measurement: Record the body weight of each animal at the same time each day to monitor for rapid increases.

  • Hematocrit Measurement:

    • Collect a small volume of blood (e.g., from the tail vein) into a heparinized capillary tube.

    • Centrifuge the tube and measure the packed cell volume as a percentage of the total volume. A significant decrease from baseline indicates hemodilution.

  • Plasma Volume Determination (Evans Blue Dye Method):

    • Administer a known concentration of Evans blue dye intravenously.

    • After a set time for circulation (e.g., 10 minutes), collect a blood sample.

    • Measure the concentration of the dye in the plasma spectrophotometrically.

    • Calculate the plasma volume based on the dilution of the dye. An increase in plasma volume compared to control animals indicates fluid retention.[4]

  • Edema Scoring (Visual):

    • Visually inspect the paws, limbs, and abdomen for swelling.

    • Use a semi-quantitative scoring system (e.g., 0 = no swelling, 1 = mild, 2 = moderate, 3 = severe) to grade the edema.

Mandatory Visualizations

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Systemic Effects This compound This compound PPARg_inactive PPARγ This compound->PPARg_inactive Binds & Activates PPARg_active PPARγ PPARg_inactive->PPARg_active RXR_inactive RXR RXR_active RXR RXR_inactive->RXR_active PPRE PPRE PPARg_active->PPRE Heterodimerizes with RXR Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Binds to DNA Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Gene_Transcription->Glucose_Uptake Lipid_Metabolism Modulation of Lipid Metabolism Gene_Transcription->Lipid_Metabolism Inflammation ↓ Inflammation Gene_Transcription->Inflammation Fluid_Retention ↑ Fluid Retention (Adverse Effect) Gene_Transcription->Fluid_Retention

Caption: this compound activates the PPARγ signaling pathway.

Experimental_Workflow start Start: Select Animal Model (e.g., db/db mice) groups Randomize into Dose Groups (Vehicle, 5, 10, 25, 50 mg/kg/day) start->groups admin Daily Oral Administration (4-8 weeks) groups->admin monitoring Monitor Efficacy & Adverse Effects admin->monitoring efficacy Efficacy Assessment: - Blood Glucose - Plasma Insulin monitoring->efficacy adverse Adverse Effect Assessment: - Body Weight - Hematocrit - Edema Scoring monitoring->adverse analysis Dose-Response Analysis efficacy->analysis adverse->analysis optimal_dose Determine Optimal Therapeutic Dose analysis->optimal_dose

Caption: Workflow for in vivo dose optimization of this compound.

Troubleshooting_Logic issue Issue: High Incidence of Edema cause1 Possible Cause: Dosage Too High? issue->cause1 cause2 Possible Cause: Sensitive Animal Model? issue->cause2 cause3 Possible Cause: High Sodium Diet? issue->cause3 solution1 Solution: Reduce Dosage / Perform Dose-Response Study cause1->solution1 solution2 Solution: Consider Different Strain / Increase Monitoring cause2->solution2 solution3 Solution: Standardize Diet cause3->solution3

Caption: Troubleshooting logic for managing this compound-induced edema.

References

Troubleshooting unexpected results in Englitazone signaling pathway studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in Englitazone signaling pathway studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a member of the thiazolidinedione (TZD) class of drugs and acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[1][2] PPARγ is a nuclear receptor that, upon activation, heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in glucose and lipid metabolism, and insulin (B600854) signaling.[3]

Q2: What are the known downstream effects of this compound-mediated PPARγ activation?

Activation of PPARγ by this compound leads to several downstream effects, primarily aimed at improving insulin sensitivity.[1] These include:

  • Increased glucose uptake: this compound enhances the uptake of glucose in adipose and muscle tissues.[4]

  • Regulation of adipogenesis: It promotes the differentiation of preadipocytes into mature adipocytes, which can store fatty acids, thereby reducing circulating lipid levels.

  • Modulation of gene expression: It alters the expression of genes involved in lipid metabolism, leading to a decrease in plasma triglycerides and non-esterified fatty acids.[5][6]

  • Insulin sensitization: By these mechanisms, this compound and other TZDs act as insulin sensitizers, making the body's cells more responsive to insulin.[1]

Q3: What are potential off-target effects of this compound that could lead to unexpected results?

While this compound primarily targets PPARγ, researchers should be aware of potential off-target effects or "biased signaling" that can produce unexpected experimental outcomes.[7][8] Thiazolidinediones have been associated with side effects such as weight gain, fluid retention, and in some cases, congestive heart failure and bone fractures.[9][10][11] These effects may arise from the modulation of pathways other than the primary PPARγ-mediated signaling cascade. Additionally, some studies suggest that certain effects of TZDs might be independent of PPARγ activation.[3][9] It is also important to consider that the specific cellular context and the recruitment of different coactivators can lead to varied biological responses.[7]

Troubleshooting Guides

This section provides guidance on common experimental issues encountered during the study of this compound's signaling pathways.

Issue 1: Inconsistent or No Activation of Downstream Insulin Signaling Pathways (e.g., Akt phosphorylation)

Potential Cause & Troubleshooting Steps:

  • Suboptimal this compound Concentration or Incubation Time:

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type.

  • Poor Cell Health or Low Receptor Expression:

    • Solution: Ensure cells are healthy and not overgrown before treatment. Verify the expression of PPARγ and key insulin signaling proteins (e.g., Insulin Receptor, IRS-1, Akt) in your cell model.

  • Issues with Western Blotting for Phosphorylated Proteins:

    • Solution: This is a common and critical step. Refer to the detailed Western Blot troubleshooting guide below.

Troubleshooting Guide: Western Blot for Phosphorylated Proteins

Question: My Western blot for phosphorylated Akt (p-Akt) shows a weak or no signal after this compound treatment, but I expect to see an increase.

Answer: Detecting phosphorylated proteins can be challenging due to their low abundance and the transient nature of phosphorylation. Here are key troubleshooting steps:

Experimental Workflow for Western Blot Analysis of Phosphorylated Proteins:

cluster_0 Sample Preparation cluster_1 SDS-PAGE & Transfer cluster_2 Immunoblotting cluster_3 Detection a Cell Lysis on Ice b Add Phosphatase & Protease Inhibitors a->b c Quantify Protein Concentration b->c d Denature at 95°C for 5 min c->d e Run SDS-PAGE d->e f Transfer to PVDF Membrane e->f g Block with 5% BSA in TBST f->g h Incubate with Primary Antibody (p-Akt) g->h i Wash with TBST h->i j Incubate with Secondary Antibody i->j k Wash with TBST j->k l Add ECL Substrate k->l m Image Chemiluminescence l->m

A standard workflow for Western blotting of phosphorylated proteins.

Detailed Troubleshooting Steps:

Potential Problem Recommended Solution Citation
Sample Degradation Always keep samples on ice and use pre-chilled buffers. Add phosphatase and protease inhibitors to your lysis buffer immediately before use.[12]
Low Abundance of Phosphorylated Protein Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for your protein of interest before running the Western blot. Use a highly sensitive chemiluminescent substrate for detection.[13]
Inefficient Antibody Binding Optimize the primary antibody concentration and incubation time. Ensure the antibody is specific for the phosphorylated form of the protein.[13]
High Background Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for blocking instead of milk, as casein in milk is a phosphoprotein and can cause high background. Wash the membrane thoroughly with TBST.[14]
Inconsistent Results To normalize for loading variations, probe the same blot for the total (pan) form of the protein after stripping or on a parallel blot. This allows you to determine the ratio of phosphorylated to total protein.[12][13][14]
Incorrect Buffer Composition Avoid using phosphate-buffered saline (PBS) as the phosphate (B84403) ions can interfere with the binding of phospho-specific antibodies. Use Tris-based buffers like TBST for all washing and antibody dilution steps.[13]
Issue 2: Unexpected Gene Expression Results from RT-qPCR

Potential Cause & Troubleshooting Steps:

  • Poor RNA Quality or Contamination:

    • Solution: Assess RNA integrity using a bioanalyzer or gel electrophoresis. Ensure your 260/280 ratio is ~2.0 and the 260/230 ratio is between 2.0-2.2. Treat RNA samples with DNase to remove any contaminating genomic DNA.[15]

  • Inefficient Reverse Transcription or PCR Inhibition:

    • Solution: Use a high-quality reverse transcriptase and optimize the amount of input RNA. PCR inhibitors can be carried over from the RNA isolation step; try diluting your cDNA to see if this improves amplification.[16][17]

  • Suboptimal Primer Design:

    • Solution: Ensure primers are specific to your target gene and do not form hairpins or self-dimers. Whenever possible, design primers that span an exon-exon junction to avoid amplification of genomic DNA.[16] Perform a melt curve analysis to check for a single, specific product.[18]

Logical Flow for Troubleshooting RT-qPCR:

start Unexpected RT-qPCR Result q1 Check RNA Quality (260/280, 260/230, Integrity) start->q1 a1 Re-isolate RNA q1->a1 Poor q2 Review Primer Design (Specificity, Dimers, Melt Curve) q1->q2 Good a1->q1 a2 Redesign Primers q2->a2 Poor q3 Assess Controls (No Template, No RT) q2->q3 Good a2->q2 a3 Identify Source of Contamination q3->a3 Contamination q4 Optimize Reaction (Annealing Temp, Template Dilution) q3->q4 Good a4 Run Gradient PCR or Dilution Series q4->a4 Suboptimal end Reliable Result q4->end Optimized a4->q4

A decision-making workflow for troubleshooting RT-qPCR experiments.

Issue 3: Variable or Unresponsive Results in Cell-Based Insulin Signaling Assays

Potential Cause & Troubleshooting Steps:

  • Inappropriate Assay Choice:

    • Solution: Different assays measure different aspects of insulin signaling (e.g., glucose uptake, glycogen (B147801) synthesis, receptor phosphorylation).[19] Ensure the chosen assay is appropriate for the specific downstream effect of this compound you wish to measure. For direct measurement of insulin receptor activation, an assay measuring receptor phosphorylation is suitable.[20][21]

  • Cell Line Variability:

    • Solution: The response to this compound can be highly dependent on the cell line used. Adipocytes (like 3T3-L1) and myocytes are common models.[19] Ensure your chosen cell line expresses the necessary components of the PPARγ and insulin signaling pathways.

  • Assay Conditions Not Optimized:

    • Solution: Optimize cell seeding density, serum starvation conditions, and the concentrations of both insulin and this compound.

This compound Signaling Pathway and Downstream Assays:

cluster_assays Relevant Cell-Based Assays This compound This compound PPARg PPARγ This compound->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Metabolic_Changes Improved Insulin Sensitivity Gene_Expression->Metabolic_Changes Glucose_Uptake Glucose Uptake Assay Metabolic_Changes->Glucose_Uptake Glycogen_Synthesis Glycogen Synthesis Assay Metabolic_Changes->Glycogen_Synthesis Lipogenesis Lipogenesis Assay Metabolic_Changes->Lipogenesis IR_Phospho Insulin Receptor Phosphorylation Assay Metabolic_Changes->IR_Phospho

The this compound signaling pathway and its connection to various cell-based assays.

Quantitative Data Summary

The following table summarizes quantitative data from a study on the effects of this compound in ob/ob mice, a model for type 2 diabetes.[5][6]

Table 1: Effects of this compound Treatment (50 mg/kg for 11 days) in ob/ob Mice

ParameterVehicle ControlThis compound Treated% Change
Plasma Glucose (mM)22.2 ± 1.414.0 ± 1.9-36.9%
Plasma Insulin (nM)7.57 ± 0.671.64 ± 0.60-78.3%
Plasma Triglycerides (g/L)1.99 ± 0.251.03 ± 0.11-48.2%
Nonesterified Fatty Acids (µM)1813 ± 86914 ± 88-49.6%

Data are presented as mean ± SEM.[5][6]

Detailed Experimental Protocols

Protocol 1: In Vitro 2-Deoxy-D-Glucose Transport Assay in 3T3-L1 Adipocytes

This protocol is adapted from studies evaluating the insulin-mimetic and insulin-enhancing actions of this compound.[5]

  • Cell Culture: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes.

  • Treatment: Treat differentiated 3T3-L1 adipocytes with the desired concentration of this compound (e.g., 30 µM) for 24 to 48 hours.

  • Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free DMEM.

  • Assay Initiation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Glucose Uptake: Add KRH buffer containing 2-deoxy-D-[³H]glucose and incubate for a defined period (e.g., 5-10 minutes).

  • Assay Termination: Stop the uptake by washing the cells rapidly with ice-cold PBS.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Normalization: Determine the total protein concentration in each sample to normalize the glucose uptake values (e.g., nmol/min/mg protein).

Protocol 2: Cell-Based Insulin Receptor Phosphorylation Assay

This protocol is based on methods for assessing the biological activity of insulin and its analogs.[20][21]

  • Cell Culture: Plate cells overexpressing the human insulin receptor (e.g., CHO-IR) in a 96-well plate.

  • Treatment: Treat cells with this compound for a predetermined time, followed by stimulation with a sub-maximal concentration of insulin. Include appropriate controls (vehicle, insulin alone, this compound alone).

  • Fixation and Permeabilization: Fix the cells with formaldehyde (B43269) and permeabilize with a detergent like Triton X-100.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 3% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody specific for the phosphorylated form of the insulin receptor β-subunit.

  • Secondary Antibody Incubation: Wash and incubate with a labeled secondary antibody (e.g., HRP-conjugated or fluorescently-labeled).

  • Detection: For HRP-conjugated antibodies, add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader. For fluorescent antibodies, measure the fluorescence intensity.

  • Data Analysis: Quantify the signal relative to control wells to determine the effect of this compound on insulin-stimulated receptor phosphorylation.

References

Technical Support Center: Validating Englitazone's Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Englitazone. The focus is on designing and interpreting control experiments to validate the specificity of this compound as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a member of the thiazolidinedione (TZD) class of drugs and functions as a potent and selective agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in adipogenesis (fat cell differentiation) and the regulation of glucose and lipid metabolism. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.[1][2][3][4]

Q2: Why is it crucial to perform control experiments to validate this compound's specificity for PPARγ?

Validating the specificity of this compound for PPARγ is essential to ensure that the observed biological effects are indeed mediated by the intended target and not due to off-target interactions. Thiazolidinediones have been reported to have PPARγ-independent effects.[5] For instance, this compound has been shown to inhibit KATP and calcium-activated non-selective cation (NSCa) channels.[6][7] Rigorous control experiments are necessary to dissect these potential off-target effects from the PPARγ-mediated therapeutic actions, ensuring accurate interpretation of experimental results and guiding further drug development.

Q3: What are the essential positive and negative controls for an experiment investigating the effects of this compound?

To ensure the validity of your experimental findings with this compound, a comprehensive set of controls is necessary.

Control Type Purpose Examples
Positive Control To confirm that the experimental system is responsive to PPARγ activation.A well-characterized PPARγ agonist such as Rosiglitazone or Pioglitazone.
Vehicle Control To account for any effects of the solvent used to dissolve this compound.The solvent used for this compound (e.g., DMSO) at the same final concentration.
Negative Controls To demonstrate that the observed effects are specific to PPARγ activation by this compound.1. PPARγ Antagonist: A compound that blocks PPARγ activation (e.g., GW9662, BADGE).2. Inactive Analog: A structurally similar molecule to this compound that does not activate PPARγ (if available).3. Genetic Knockdown/Knockout: Cells or animals where the PPARγ gene is silenced (siRNA) or deleted (CRISPR/Cas9).

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results with this compound treatment.

Possible Cause: This could be due to off-target effects, issues with compound stability, or variability in the experimental system.

Troubleshooting Steps:

  • Confirm On-Target Action:

    • Co-treatment with a PPARγ Antagonist: Perform experiments where cells are treated with this compound in the presence and absence of a specific PPARγ antagonist like GW9662. A reversal of the this compound-induced effect by the antagonist strongly suggests a PPARγ-dependent mechanism.

    • Genetic Validation: Use siRNA to transiently knockdown PPARγ expression or a CRISPR/Cas9-generated PPARγ knockout cell line. If the effect of this compound is diminished or absent in these cells compared to control cells, it confirms the involvement of PPARγ.

  • Evaluate Compound Integrity:

    • Verify the purity and stability of your this compound stock.

    • Prepare fresh solutions for each experiment.

  • Standardize Experimental Conditions:

    • Ensure consistent cell passage numbers, seeding densities, and treatment durations.

    • Monitor for any signs of cytotoxicity at the concentrations of this compound used.

Issue 2: How to design an experiment to differentiate between PPARγ-dependent and -independent effects of this compound.

Experimental Workflow:

experimental_workflow cluster_analysis Analysis A Control Cells (e.g., 3T3-L1 Adipocytes) T1 Vehicle A->T1 Treat T2 This compound A->T2 Treat T3 This compound + GW9662 (PPARγ Antagonist) A->T3 Treat T4 Positive Control (e.g., Rosiglitazone) A->T4 Treat B PPARγ Knockdown/Knockout Cells (siRNA or CRISPR) B->T1 Treat B->T2 Treat C Measure Downstream Effects: - Gene Expression (e.g., aP2, CD36, Adiponectin) - Protein Levels - Metabolic Assays (e.g., glucose uptake) T1->C Analyze T2->C Analyze T3->C Analyze T4->C Analyze

Caption: Experimental workflow for validating this compound's specificity.

Interpretation of Expected Outcomes:

Condition Control Cells PPARγ Knockdown/Knockout Cells Interpretation
This compound Effect ObservedNo Effect or Significantly Reduced EffectThe effect is PPARγ-dependent.
This compound Effect ObservedEffect Still ObservedThe effect is likely PPARγ-independent (off-target).
This compound + GW9662 Effect of this compound is Blocked-The effect is PPARγ-dependent.

Experimental Protocols

Protocol 1: PPARγ Antagonism with GW9662
  • Cell Culture: Plate your target cells (e.g., 3T3-L1 preadipocytes) at the desired density and allow them to adhere overnight.

  • Pre-treatment with Antagonist: Pre-incubate the cells with GW9662 (a typical concentration range is 1-10 µM) for 1-2 hours before adding this compound.[8][9][10][11][12]

  • This compound Treatment: Add this compound to the media containing GW9662 at the desired concentration. Include control wells with vehicle, this compound alone, and GW9662 alone.

  • Incubation: Incubate for the desired experimental duration.

  • Analysis: Harvest cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blot, or functional assays).

Protocol 2: siRNA-mediated Knockdown of PPARγ in 3T3-L1 Cells

This protocol is adapted from established methods for siRNA transfection in 3T3-L1 cells.[2][5][13][14][15]

  • siRNA Preparation: Resuspend lyophilized PPARγ-targeting siRNA and a non-targeting control siRNA according to the manufacturer's instructions to create a stock solution.

  • Transfection Reagent Preparation: Dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.

  • siRNA-Lipid Complex Formation: In a separate tube, dilute the siRNA in serum-free medium. Combine the diluted siRNA and diluted transfection reagent and incubate at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells cultured in antibiotic-free medium.

  • Incubation: Incubate the cells for 24-48 hours to allow for gene knockdown.

  • Confirmation of Knockdown: Harvest a subset of cells to confirm PPARγ knockdown by qPCR or Western blot.

  • This compound Treatment: Once knockdown is confirmed, treat the cells with this compound and relevant controls as described in your experimental plan.

  • Analysis: Perform your desired downstream analysis.

Protocol 3: CRISPR/Cas9-mediated Knockout of PPARγ

Generating a stable PPARγ knockout cell line using CRISPR/Cas9 provides a robust model for specificity studies.[6][7][16][17][18]

  • Guide RNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting a critical exon of the PPARγ gene into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmid into your target cells.

  • Selection and Clonal Isolation: Select for transfected cells (e.g., using antibiotic resistance or FACS) and perform single-cell cloning to isolate individual colonies.

  • Screening and Validation: Screen the individual clones for PPARγ knockout by genomic DNA sequencing, qPCR, and Western blot to confirm the absence of the gene and protein.

  • Experimental Use: Once a validated PPARγ knockout clone is established, it can be used in parallel with the wild-type parental cell line for this compound treatment experiments.

Signaling Pathways and Visualizations

PPARγ Signaling Pathway in Adipocytes

This compound, as a PPARγ agonist, initiates a signaling cascade that ultimately alters the expression of genes involved in lipid and glucose metabolism.

Caption: Simplified PPARγ signaling pathway activated by this compound.

Logical Flow for Specificity Validation

This diagram illustrates the logical steps to confirm that the observed effects of this compound are mediated through PPARγ.

logic_flow Start Observe Biological Effect with this compound Treatment Question1 Is the effect blocked by a PPARγ antagonist (e.g., GW9662)? Start->Question1 Question2 Is the effect absent in PPARγ knockdown/knockout cells? Question1->Question2 Yes Conclusion_Independent Effect is PPARγ-Independent (Off-Target) Question1->Conclusion_Independent No Conclusion_Dependent Effect is PPARγ-Dependent Question2->Conclusion_Dependent Yes Question2->Conclusion_Independent No

Caption: Decision tree for validating this compound's specificity.

References

Mitigating experimental variability in Englitazone-treated animal cohorts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating experimental variability when working with Englitazone-treated animal cohorts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent oral hypoglycemic agent belonging to the thiazolidinedione (TZD) class of drugs.[1] Its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is highly expressed in adipose tissue.[2][3][4] Activation of PPARγ regulates the transcription of a network of genes involved in glucose and lipid metabolism, adipocyte differentiation, and inflammation, ultimately leading to improved insulin (B600854) sensitivity.[3][4]

Q2: What are the expected metabolic effects of this compound in animal models of insulin resistance?

In animal models of non-insulin-dependent diabetes mellitus (NIDDM), such as ob/ob mice, this compound administration has been shown to dose-dependently lower plasma glucose and insulin levels.[5] It also reduces plasma triglycerides, nonesterified fatty acids, and cholesterol.[5] These effects are often observed without causing frank hypoglycemia.[5][6]

Q3: What are common sources of experimental variability in this compound studies?

Several factors can contribute to variability in animal studies with this compound, including:

  • Drug Formulation and Administration: Inconsistent drug formulation, leading to poor solubility and variable absorption, can be a major source of variability.[7][8] The route and technique of administration (e.g., oral gavage, intraperitoneal injection) also significantly impact drug exposure and, consequently, the experimental outcome.[5][9][10][11]

  • Animal Model Characteristics: The choice of animal strain can influence the metabolic phenotype and response to treatment.[12] For instance, differences in fat distribution and the severity of hepatic steatosis have been observed between ob/ob and db/db mice.[12]

  • Experimental Procedures: Variations in procedures such as glucose tolerance tests (GTTs) and insulin tolerance tests (ITTs), including fasting duration and blood sampling techniques, can introduce significant variability.[13]

  • Environmental Factors: Stress induced by handling and procedures like oral gavage can be a confounding variable, affecting physiological parameters like plasma corticosterone (B1669441) levels.[5]

Troubleshooting Guides

Issue 1: High Variability in Blood Glucose Measurements

Question: We are observing significant variability in baseline and post-treatment blood glucose levels within the same cohort. What could be the cause and how can we mitigate this?

Answer:

High variability in blood glucose can stem from several factors. Here's a troubleshooting guide:

  • Fasting Duration: Inconsistent fasting times can lead to variations in baseline glucose.

    • Recommendation: Standardize the fasting period. For mice, a 6-hour fast is often recommended to see differences in basal glucose concentrations between diet groups.[13] Ensure all animals are fasted for the exact same duration before blood sampling.

  • Blood Sampling Technique: The method of blood collection can influence results.

    • Recommendation: Use a consistent and minimally stressful blood sampling technique. The tail vein or saphenous vein are common sites for repeated small volume sampling in mice.[14][15][16] Warming the tail can improve blood flow.[14]

  • Animal Stress: Stress from handling or the experimental environment can elevate blood glucose.

    • Recommendation: Handle animals gently and consistently. Allow for an acclimatization period before starting experiments. For procedures known to cause stress, such as oral gavage, consider refinements like precoating the gavage needle with sucrose (B13894) to reduce animal resistance.[5]

Issue 2: Inconsistent or Unexpected Results in Glucose Tolerance Tests (GTTs)

Question: Our GTT results are not showing the expected improvement in glucose clearance in the this compound-treated group, or the results are highly variable. What should we check?

Answer:

Inconsistent GTT results can be frustrating. Consider the following troubleshooting steps:

  • Drug Administration: Improper administration can lead to incorrect dosing.

    • Oral Gavage Technique: Ensure proper oral gavage technique to avoid administration into the trachea or causing esophageal trauma.[17][18] Using a flexible gavage tube may reduce complications.[17]

    • Intraperitoneal (IP) Injection Technique: IP injections have a reported failure rate, with the substance sometimes being injected into the gut or subcutaneous tissue.[9][10][11][19] This can lead to outliers and increased variability.[9][11] Ensure proper needle placement in the lower abdominal quadrant.

  • Glucose Dose and Administration:

    • Recommendation: The dose of glucose administered is critical. For mice, a dose of 2 g/kg is often used to effectively challenge glucose clearance.[13] Ensure the glucose solution is at an appropriate concentration and administered accurately based on the animal's body weight.

  • Data Interpretation:

    • Recommendation: If you observe an animal with a GTT curve that is drastically different from the rest of the group, consider it a potential outlier. This could be due to a failed injection.[9] Statistical methods for identifying and handling outliers may be appropriate, but should be pre-defined in your experimental plan.

Issue 3: Poor Oral Bioavailability and Inconsistent Drug Exposure

Question: We suspect that the oral bioavailability of our this compound formulation is low and variable. How can we improve this?

Answer:

This compound, like other TZDs, can have poor aqueous solubility, which is a primary reason for low oral bioavailability.[7][8] Here are some strategies to address this:

  • Formulation Strategies:

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase the surface area for dissolution, thereby enhancing solubility.[7]

    • Solid Dispersions: Dispersing the drug in a hydrophilic carrier can convert it from a crystalline to a more soluble amorphous state.[7]

    • Liquisolid Compacts: Dissolving the drug in a non-volatile liquid vehicle and then converting it into a dry powder can improve the dissolution rate.[7][20]

  • Vehicle Selection:

    • Recommendation: The choice of vehicle for administration is crucial. For preclinical studies with poorly soluble compounds, oil-based formulations or self-emulsifying drug delivery systems (SEDDS) can significantly improve oral exposure.[21]

Data Presentation

Table 1: Effect of this compound on Plasma Parameters in ob/ob Mice

ParameterVehicle-Treated ControlThis compound (50 mg/kg/day)
Plasma Glucose (mM)22.2 ± 1.414.0 ± 1.9
Plasma Insulin (nM)7.57 ± 0.671.64 ± 0.60
Nonesterified Fatty Acids (µM)1813 ± 86914 ± 88
Triglycerides (g/L)1.99 ± 0.251.03 ± 0.11
Cholesterol (mM)6.27 ± 0.963.87 ± 0.57
Data presented as mean ± SEM. Data extracted from a study in ob/ob mice treated for 11 days.[5]

Table 2: Recommended Maximum Injection Volumes in Mice and Rats

RouteMouse (ml/kg)Rat (ml/kg)
Intravenous (IV)55
Intraperitoneal (IP)1010
Subcutaneous (SC)105
Oral (PO)1010
Adapted from preclinical research guidelines.[22]

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) in Mice
  • Animal Preparation: Fast mice for 6 hours with free access to water.[13]

  • Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein to measure basal glucose levels.

  • Glucose Administration: Administer a 20% D-glucose solution orally via gavage at a dose of 2 g/kg body weight.[13]

  • Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.[13]

  • Glucose Measurement: Measure blood glucose concentrations at each time point using a glucometer.

  • Data Analysis: Plot blood glucose concentration versus time and calculate the area under the curve (AUC) to assess glucose tolerance.

Intraperitoneal Insulin Tolerance Test (ITT) in Mice
  • Animal Preparation: Fast mice for 4-6 hours with free access to water.

  • Baseline Blood Sample: Obtain a baseline blood sample (t=0) from the tail vein.

  • Insulin Administration: Administer human insulin via intraperitoneal injection at a dose of 0.75 U/kg body weight.

  • Blood Sampling: Collect blood samples at 15, 30, 60, and 90 minutes post-insulin injection.

  • Glucose Measurement: Measure blood glucose concentrations at each time point.

  • Data Analysis: Plot the percentage decrease in blood glucose from baseline to assess insulin sensitivity.

Mandatory Visualization

Englitazone_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Binds & Activates RXR RXR PPRE PPRE RXR->PPRE Binds to PPARg->RXR Heterodimerizes with Transcription Gene Transcription PPRE->Transcription TargetGenes Target Genes (e.g., GLUT4, Adiponectin) Metabolic_Effects Improved Insulin Sensitivity Decreased Blood Glucose Transcription->TargetGenes Leads to Expression of Transcription->Metabolic_Effects Modulates

Caption: this compound activates PPARγ, leading to gene transcription and improved metabolic control.

Experimental_Workflow_GTT start Start fasting Fast Animals (6h) start->fasting baseline Baseline Blood Sample (t=0) fasting->baseline gavage Oral Gavage with Glucose (2g/kg) baseline->gavage sampling Serial Blood Sampling (15, 30, 60, 90, 120 min) gavage->sampling analysis Glucose Measurement & AUC Calculation sampling->analysis end End analysis->end

Caption: Standardized workflow for conducting an Oral Glucose Tolerance Test (OGTT).

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions issue High Experimental Variability formulation Inconsistent Formulation issue->formulation administration Improper Administration issue->administration procedure Variable Experimental Procedure issue->procedure animal_factors Animal Model Differences issue->animal_factors optimize_formulation Optimize Drug Formulation (e.g., Nanosuspension) formulation->optimize_formulation standardize_admin Standardize Administration Technique administration->standardize_admin standardize_protocol Standardize Protocols (e.g., Fasting, Sampling) procedure->standardize_protocol select_model Careful Animal Model Selection animal_factors->select_model

Caption: Logical approach to troubleshooting experimental variability in this compound studies.

References

Validation & Comparative

Englitazone vs. Pioglitazone: A Comparative Efficacy Study in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the therapeutic efficacy of two thiazolidinedione (TZD) class anti-diabetic agents, Englitazone and Pioglitazone, based on available preclinical data from rat and mouse models of insulin (B600854) resistance and diabetes. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these compounds.

Mechanism of Action: PPARγ Agonism

Both this compound and Pioglitazone exert their therapeutic effects by acting as potent agonists of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, as well as in liver, muscle, and heart cells.[1] Activation of PPARγ by these drugs leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[2][3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[2][4] This binding modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to enhanced insulin sensitivity.[2][5]

The key downstream effects of PPARγ activation by this compound and Pioglitazone include:

  • Increased Insulin Sensitivity: They enhance glucose uptake and utilization in peripheral tissues like adipose tissue and skeletal muscle.[5]

  • Adipocyte Differentiation: They promote the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thus reducing lipotoxicity.[6]

  • Modulation of Adipokines: They increase the production of adiponectin, a hormone that improves insulin sensitivity, and decrease the expression of inflammatory cytokines like TNF-α, which contribute to insulin resistance.[5]

  • Hepatic Glucose Production: They can reduce the output of glucose from the liver.[5]

Signaling Pathway Diagram

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Adipocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Thiazolidinediones Thiazolidinediones PPARg_RXR_inactive PPARγ / RXR Thiazolidinediones->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPARγ / RXR Heterodimer PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE PPARg_RXR_active->PPRE Binds Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Hepatic Glucose Output ↑ Adiponectin Target_Genes->Metabolic_Effects Leads to

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Comparative Efficacy Data

The following tables summarize the quantitative data from preclinical studies. A direct comparative study in a rat model of glucocorticoid-induced insulin resistance provides the most direct evidence, supplemented by data from individual studies in other relevant rodent models.

Table 1: Direct Comparison in a Rat Model of Glucocorticoid-Induced Insulin Resistance

This study investigated the ability of this compound and Pioglitazone to prevent insulin resistance induced by dexamethasone (B1670325) in rats.[7]

ParameterDexamethasone ControlDexamethasone + this compound (50 mg/kg/d)Dexamethasone + Pioglitazone (10 mg/kg/d)
Fasting Serum Glucose ElevatedDecreasedDecreased
Fasting Serum Insulin ElevatedDecreasedDecreased
Insulin-Stimulated 2-Deoxyglucose Uptake in Soleus Muscle Decreased to 35% of controlIncreased by 57% vs. Dexamethasone ControlIncreased by 74% vs. Dexamethasone Control

Note: Specific numerical values for glucose and insulin were not provided in the abstract, only the directional change.

Table 2: Efficacy of this compound in a Mouse Model of Genetic Obesity (ob/ob Mice)

This study evaluated the effects of this compound in hyperglycemic and hyperinsulinemic ob/ob mice over 11 days.[8]

ParameterVehicle ControlThis compound (50 mg/kg/day)
Plasma Glucose 22.2 ± 1.4 mM14.0 ± 1.9 mM
Plasma Insulin 7.57 ± 0.67 nM1.64 ± 0.60 nM
Plasma Triglycerides 1.99 ± 0.25 g/L1.03 ± 0.11 g/L
Plasma Cholesterol 6.27 ± 0.96 mM3.87 ± 0.57 mM
Plasma Nonesterified Fatty Acids 1813 ± 86 µM914 ± 88 µM
Table 3: Efficacy of Pioglitazone in a Rat Model of Streptozotocin (B1681764) (STZ)-Induced Diabetes

This study assessed the effects of Pioglitazone in STZ-induced diabetic rats over a period of time.[9][10]

ParameterSTZ-Diabetic ControlSTZ-Diabetic + Pioglitazone
Fasting Blood Glucose 343.86 mg/dL179.86 mg/dL
Fasting Insulin 6.31 µU/mLNot specified, but HOMA-IR improved
Total Cholesterol 173.34 mg/dL92.65 mg/dL
Triglycerides 156.8 mg/dL66.86 mg/dL
HDL-C 22.38 mg/dL43.6 mg/dL
LDL-C 136.5 mg/dL39.51 mg/dL

Experimental Protocols

Glucocorticoid-Induced Insulin Resistance Model
  • Animal Model: Male rats.

  • Induction of Insulin Resistance: Rats were treated with 0.1 mg/day of dexamethasone for 6 to 7 days to induce a state of insulin resistance, characterized by elevated fasting glucose and insulin levels.[7]

  • Drug Administration: Concurrently with dexamethasone treatment, rats were administered either Pioglitazone (10 mg/kg/day) or this compound (50 mg/kg/day).[7]

  • Efficacy Assessment:

    • Fasting Blood Samples: Blood was collected after a fasting period to measure serum glucose and insulin concentrations.[7]

    • Glucose Uptake Assay: Insulin-stimulated glucose uptake was measured in isolated soleus muscles using radiolabeled 2-deoxyglucose to assess peripheral insulin sensitivity.[7]

Streptozotocin (STZ)-Induced Diabetes Model

This protocol describes a common method for inducing a model of type 2 diabetes in rats, combining a high-fat diet with a low dose of STZ.[11]

  • Animal Model: Male Wistar or Sprague-Dawley rats.[12]

  • Induction of Insulin Resistance: Rats are fed a high-fat diet (HFD; approximately 45-60% of calories from fat) for a period of 2-4 weeks to induce insulin resistance and obesity.[11]

  • Induction of Hyperglycemia: After the HFD period, rats receive a single intraperitoneal (i.p.) injection of a low dose of streptozotocin (STZ), typically 30-40 mg/kg, dissolved in a citrate (B86180) buffer.[11] This dose is designed to cause partial destruction of pancreatic β-cells, impairing insulin secretion without causing the severe hyperglycemia characteristic of type 1 diabetes models.[11]

  • Confirmation of Diabetes: Diabetes is typically confirmed 3-7 days after STZ injection by measuring fasting blood glucose levels. A blood glucose concentration >250 mg/dL is a common criterion for inclusion in the study.[13]

  • Drug Administration: Following confirmation of diabetes, animals are randomized into treatment groups and receive daily oral doses of the test compounds (e.g., this compound or Pioglitazone) or vehicle for a predetermined study duration (e.g., 4-8 weeks).

  • Efficacy Assessment:

    • Glycemic Control: Fasting blood glucose and insulin levels are monitored regularly. An oral glucose tolerance test (OGTT) may be performed at the end of the study to assess improvements in glucose disposal.

    • Lipid Profile: Plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C are measured from terminal blood samples.

    • Histopathology: Tissues such as the pancreas, liver, and adipose tissue may be collected for histological analysis to assess β-cell integrity, hepatic steatosis, and adipocyte morphology.

Experimental Workflow Diagram

Experimental_Workflow A Acclimatization of Rats B High-Fat Diet Feeding (2-4 weeks) A->B C Low-Dose STZ Injection (i.p.) B->C D Confirmation of Diabetes (Fasting Blood Glucose >250 mg/dL) C->D E Randomization into Groups (Vehicle, this compound, Pioglitazone) D->E F Daily Oral Drug Administration (4-8 weeks) E->F G Monitoring (Body Weight, Food/Water Intake) F->G H Final Efficacy Assessment F->H I Blood Collection (Glycemic & Lipid Profile) H->I J Oral Glucose Tolerance Test (OGTT) H->J K Tissue Collection (Histopathology) H->K

References

A Comparative Analysis of the Side Effect Profiles of Englitazone and Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two thiazolidinedione (TZD) antidiabetic agents: Englitazone and the more extensively studied Rosiglitazone. While both drugs target the peroxisome proliferator-activated receptor gamma (PPARγ) to improve insulin (B600854) sensitivity, their clinical development and, consequently, the available data on their adverse effects differ significantly. This document summarizes the known side effect profile of Rosiglitazone based on extensive clinical trial data and discusses the anticipated side effects of this compound as a member of the same drug class, acknowledging the limited availability of specific clinical data for the latter.

Executive Summary

Rosiglitazone, a widely studied thiazolidinedione, has a well-documented side effect profile characterized by risks of fluid retention, congestive heart failure, bone fractures, and weight gain. While concerns about an increased risk of myocardial infarction have been a subject of considerable debate and investigation, current consensus suggests a primary concern related to heart failure. In contrast, specific, publicly available, large-scale clinical trial data detailing the side effect profile of this compound is scarce, preventing a direct quantitative comparison. Therefore, the side effect profile of this compound is largely inferred from the known class effects of thiazolidinediones.

Quantitative Comparison of Side Effect Profiles

Due to the limited availability of specific clinical trial data for this compound, a direct quantitative comparison of adverse event rates with Rosiglitazone is not feasible. The following table summarizes the well-documented side effect profile of Rosiglitazone from various clinical trials and meta-analyses. The information for this compound is presented as anticipated class effects, without specific incidence rates.

Side Effect CategoryRosiglitazone: Incidence/RiskThis compound: Anticipated Class Effect
Cardiovascular
Congestive Heart FailureIncreased risk, particularly when used with insulin.Expected to increase the risk of fluid retention and heart failure.
Edema/Fluid RetentionDose-related edema is a common side effect.[1][2]Expected to cause dose-related edema.
Myocardial InfarctionInitial concerns of increased risk from meta-analyses, though subsequent large-scale trials have been less conclusive, the risk of heart failure remains a primary concern.[3]Cardiovascular safety profile is not well-established through extensive clinical trials.
Skeletal
Bone FracturesIncreased risk of fractures, particularly in women, affecting the upper arm, hand, and foot.[3]Expected to increase the risk of bone fractures, especially in women.
Metabolic
Weight GainA common side effect, attributed to both fluid retention and an increase in adipose tissue.[3]Expected to cause weight gain.
HypoglycemiaLow risk when used as monotherapy, but risk increases when combined with sulfonylureas or insulin.[1]Expected to have a low risk of hypoglycemia as monotherapy.
Hepatic
HepatotoxicityRare cases of liver injury have been reported, but it is not considered a significant hepatotoxin compared to Troglitazone.[4]As a TZD, monitoring of liver function is generally recommended.

Signaling Pathways and Mechanisms of Side Effects

The therapeutic and adverse effects of both this compound and Rosiglitazone are primarily mediated through their action as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor.

PPARγ Signaling Pathway

PPARg_Signaling PPARγ Signaling Pathway in Adipocytes and Other Tissues cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Physiological Effects TZD Thiazolidinedione (this compound or Rosiglitazone) PPARg PPARγ TZD->PPARg Binds and Activates PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Forms Heterodimer with RXR RXR RXR->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARg_RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Regulates Insulin_Sens Increased Insulin Sensitivity (Therapeutic Effect) Gene_Transcription->Insulin_Sens Adipogenesis Adipogenesis (Weight Gain) Gene_Transcription->Adipogenesis Fluid_Retention Renal Sodium and Fluid Retention (Edema, Heart Failure) Gene_Transcription->Fluid_Retention Bone_Loss Decreased Osteoblastogenesis (Bone Fractures) Gene_Transcription->Bone_Loss TZD_Side_Effect_Workflow Experimental Workflow for TZD Side Effect Assessment Preclinical Preclinical Toxicology (In vitro & In vivo animal models) Phase1 Phase I Clinical Trials (Safety in healthy volunteers) Preclinical->Phase1 Identifies initial safety signals Phase2 Phase II Clinical Trials (Efficacy and short-term safety in patients) Phase1->Phase2 Determines safe dosage range Phase3 Phase III Clinical Trials (Large-scale, long-term safety and efficacy) Phase2->Phase3 Confirms efficacy and monitors for common adverse events PostMarket Post-Marketing Surveillance (Real-world data collection) Phase3->PostMarket Provides long-term safety data and identifies rare side effects

References

Synergistic Antidiabetic Effects of Englitazone and Metformin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Englitazone, a member of the thiazolidinedione (TZD) class, and metformin (B114582) in preclinical and clinical models of type 2 diabetes. While direct comparative studies on the combination of this compound and metformin are limited, this document extrapolates data from studies on other thiazolidinediones in combination with metformin to elucidate the potential synergistic mechanisms and therapeutic benefits.

Introduction: Complementary Mechanisms of Action

This compound and metformin are oral hypoglycemic agents that address different core pathophysiological defects in type 2 diabetes, making them ideal candidates for combination therapy.[1]

This compound , as a thiazolidinedione, is a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[2] Activation of PPARγ modulates the expression of numerous genes involved in glucose and lipid metabolism, primarily enhancing insulin (B600854) sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[3][4]

Metformin , a biguanide, primarily acts by reducing hepatic glucose production, mainly through the inhibition of gluconeogenesis.[5] It also increases insulin sensitivity in peripheral tissues and enhances glucose utilization in the gut.[5] At the molecular level, metformin's effects are largely mediated through the activation of AMP-activated protein kinase (AMPK).[5]

The distinct yet complementary mechanisms of these two agents—this compound improving insulin sensitivity at the periphery and metformin suppressing hepatic glucose output—provide a strong rationale for their combined use to achieve superior glycemic control.[3]

Preclinical Evidence of Synergy

A study on high-fat diet-fed mice showed that the combination of metformin and pioglitazone (B448) significantly improved insulin sensitivity and glucolipid metabolism.[6] This combination therapy also led to favorable changes in gut microbiota, suggesting a novel dimension to their synergistic action.[6] In diabetic rats, both pioglitazone and metformin individually lowered elevated serum glucose by approximately 30%, with metformin showing a more pronounced effect on hepatic glycogen (B147801) and glucose-6-phosphatase activity, while pioglitazone uniquely normalized renal glycogen content.[7]

This compound Monotherapy in a Preclinical Model

A key study on this compound monotherapy in hyperglycemic, hyperinsulinemic ob/ob mice provides valuable insights into its standalone efficacy, which can be potentiated by metformin.

Table 1: Effects of this compound Monotherapy in ob/ob Mice

ParameterVehicle ControlThis compound (50 mg/kg/day for 11 days)
Plasma Glucose22.2 ± 1.4 mM14.0 ± 1.9 mM
Plasma Insulin7.57 ± 0.67 nM1.64 ± 0.60 nM
Nonesterified Fatty Acids1813 ± 86 µM914 ± 88 µM
Triglycerides1.99 ± 0.25 g/L1.03 ± 0.11 g/L
Cholesterol6.27 ± 0.96 mM3.87 ± 0.57 mM

Source: Data extrapolated from a study on the effects of this compound in ob/ob mice.

Clinical Evidence of Synergy with Thiazolidinedione-Metformin Combinations

Clinical trials combining various thiazolidinediones with metformin have consistently demonstrated superior glycemic control compared to monotherapy.

A randomized, double-blind, placebo-controlled trial evaluated the efficacy of adding a thiazolidinedione to metformin in patients with inadequately controlled type 2 diabetes.[8] The combination therapy resulted in a statistically significant, dose-dependent improvement in glycemic control, insulin sensitivity, and beta-cell function.[8]

Another clinical trial involving the addition of the thiazolidinedione lobeglitazone (B1674985) to patients inadequately controlled with metformin and sitagliptin (B1680988) showed a significant reduction in HbA1c and fasting plasma glucose, along with improvements in markers of insulin resistance and beta-cell function.[9][10]

Table 2: Clinical Efficacy of Thiazolidinedione and Metformin Combination Therapy

Study EndpointMetformin + PlaceboMetformin + Thiazolidinedione (Low Dose)Metformin + Thiazolidinedione (High Dose)
Change in HbA1c from Baseline-0.2%-0.76%-0.98%
Change in Fasting Plasma Glucose (FPG) from Baseline-6 mg/dL-39 mg/dL-54 mg/dL

Source: Data synthesized from clinical trials of metformin and thiazolidinedione combination therapies.[3][8]

Table 3: Efficacy of Adding Lobeglitazone to Metformin and Sitagliptin Therapy (24 Weeks)

ParameterPlacebo + Metformin + SitagliptinLobeglitazone (0.5 mg) + Metformin + Sitagliptin
Change in HbA1c from Baseline+0.02% ± 0.09%-1.00% ± 0.09%
Change in Fasting Plasma Glucose (FPG) from BaselineNot reportedSignificant reduction vs. placebo
Change in HOMA-IR from BaselineNot reportedSignificant improvement vs. placebo

Source: Data from a 52-week, multicentre, randomized, placebo-controlled, phase III clinical trial.[9][10]

Signaling Pathways and Synergistic Mechanisms

The synergistic effects of this compound and metformin can be attributed to their complementary actions on key signaling pathways involved in glucose homeostasis.

cluster_Metformin Metformin cluster_this compound This compound cluster_Synergy Synergistic Outcome Metformin Metformin Mito Mitochondrial Complex I Inhibition Metformin->Mito AMPK ↑ AMPK Activation Mito->AMPK Gluconeo ↓ Hepatic Gluconeogenesis AMPK->Gluconeo GlycemicControl Improved Glycemic Control Gluconeo->GlycemicControl This compound This compound PPARg PPARγ Activation This compound->PPARg GeneExp ↑ Gene Expression (e.g., GLUT4) PPARg->GeneExp InsulinSens ↑ Peripheral Insulin Sensitivity GeneExp->InsulinSens InsulinSens->GlycemicControl

Caption: Synergistic signaling pathways of Metformin and this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design of future studies.

In Vivo Animal Studies
  • Animal Model: Male Zucker diabetic fatty (ZDF) rats or ob/ob mice are commonly used models of type 2 diabetes, exhibiting obesity, insulin resistance, and hyperglycemia.[11] High-fat diet-fed C57BL/6J mice are also a relevant model to induce insulin resistance.[6]

  • Drug Administration: this compound and metformin can be administered orally via gavage once daily for a specified treatment period (e.g., 4-8 weeks).

  • Outcome Measures:

    • Glycemic Control: Fasting blood glucose and HbA1c levels are measured at baseline and at the end of the treatment period.

    • Insulin Sensitivity: Hyperinsulinemic-euglycemic clamps are the gold standard for assessing insulin sensitivity. Alternatively, surrogate markers like HOMA-IR can be calculated from fasting glucose and insulin levels.

    • Lipid Profile: Serum levels of triglycerides, total cholesterol, HDL, and LDL are determined.

    • Gene Expression Analysis: At the end of the study, tissues such as the liver, skeletal muscle, and adipose tissue are harvested for qPCR or Western blot analysis of key genes and proteins in the insulin signaling pathway (e.g., PPARγ, AMPK, GLUT4).

start Start: Select Animal Model (e.g., ob/ob mice) acclimatization Acclimatization (1-2 weeks) start->acclimatization grouping Randomization into Treatment Groups: 1. Vehicle Control 2. Metformin 3. This compound 4. Combination acclimatization->grouping treatment Daily Oral Gavage (4-8 weeks) grouping->treatment monitoring Weekly Monitoring: Body Weight Food/Water Intake treatment->monitoring endpoint Endpoint Measurements: - Blood Glucose, HbA1c - Insulin, Lipids - Tissue Collection monitoring->endpoint analysis Data Analysis: - Statistical Comparison - Gene/Protein Expression endpoint->analysis

Caption: General experimental workflow for in vivo animal studies.

In Vitro Cell-Based Assays
  • Cell Lines: 3T3-L1 adipocytes, L6 myotubes, and HepG2 hepatocytes are commonly used cell lines to study glucose uptake, insulin signaling, and gluconeogenesis.[12]

  • Insulin Resistance Induction: To mimic a diabetic state, insulin resistance can be induced by treating cells with high concentrations of insulin, glucose, or fatty acids for an extended period.[12]

  • Experimental Procedure:

    • Differentiate pre-adipocytes or myoblasts into mature adipocytes or myotubes.

    • Induce insulin resistance as described above.

    • Treat the cells with this compound, metformin, or a combination of both for a specified duration (e.g., 24-48 hours).

    • Assess glucose uptake using a fluorescent glucose analog (e.g., 2-NBDG).

    • Analyze the expression and phosphorylation status of key proteins in the insulin signaling pathway (e.g., IRS-1, Akt, AMPK) via Western blotting.

Conclusion and Future Directions

The combination of this compound and metformin holds significant promise for the management of type 2 diabetes due to their complementary mechanisms of action that target both insulin resistance and hepatic glucose overproduction. While direct comparative data for this compound is limited, the extensive evidence from other thiazolidinediones strongly supports the potential for a potent synergistic effect.

Future research should focus on conducting head-to-head preclinical and clinical studies to quantify the specific synergistic effects of the this compound-metformin combination. Such studies will be crucial for optimizing dosing strategies and fully characterizing the therapeutic potential of this combination therapy in the management of type 2 diabetes.

References

A Comparative Guide to Englitazone's Binding Affinity for the PPARγ Ligand-Binding Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of Englitazone and other key thiazolidinedione (TZD) derivatives to the peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain (LBD). The information presented is supported by experimental data from various sources to facilitate the evaluation of these compounds in drug discovery and development.

Introduction to PPARγ and Thiazolidinediones

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin (B600854) sensitization.[1] It is the primary molecular target for the thiazolidinedione class of drugs, which are potent insulin sensitizers used in the treatment of type 2 diabetes. The binding of a ligand to the PPARγ LBD induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression. The affinity with which a ligand binds to the PPARγ LBD is a critical determinant of its potency and efficacy.

This compound, a member of the thiazolidinedione class, is recognized as a potent PPARγ agonist.[2] This guide aims to contextualize its binding affinity by comparing it with other well-characterized PPARγ agonists: Rosiglitazone (B1679542), Pioglitazone, and Lobeglitazone.

Comparative Binding Affinity Data

The following table summarizes the experimentally determined binding affinities (IC50, Kd, or EC50) of selected thiazolidinediones to the PPARγ LBD. It is important to note that direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions and assay formats.

CompoundBinding AffinityAssay TypeReference
This compound Potent PPARγ agonist; specific IC50/Ki not readily available in cited literature.-[2]
Rosiglitazone Kd = 40 nM; IC50 = 4-12 nM; EC50 = 60 nMRadioligand Binding Assay; Competition Assay; Functional Assay[3][4]
Pioglitazone Lower affinity than RosiglitazoneCompetition Assay[3]
Lobeglitazone EC50 = 137.4 nM (PPARγ); Reported to have 12-fold higher affinity than Rosiglitazone and Pioglitazone in docking studies.Functional Assay; Computational Docking[5]
Ciglitazone EC50 = 3 µMIn vitro PPARγ activation assay[6]

Experimental Protocols

The determination of a compound's binding affinity to the PPARγ LBD is crucial for its validation as a potential therapeutic agent. Several robust experimental methods are employed for this purpose, including competitive binding assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and Surface Plasmon Resonance (SPR).

Competitive Binding Assay (Radioligand)

This traditional and reliable method measures the ability of a test compound to displace a radiolabeled ligand from the PPARγ LBD.

Materials:

  • Purified recombinant human PPARγ LBD

  • Radiolabeled ligand (e.g., [3H]-Rosiglitazone)

  • Test compounds (this compound and other comparators)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM DTT, 10% glycerol)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • A constant concentration of the radiolabeled ligand and purified PPARγ LBD are incubated with varying concentrations of the unlabeled test compound.

  • The reaction is allowed to reach equilibrium.

  • The mixture is then rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

  • The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined and expressed as the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a homogeneous assay format that is well-suited for high-throughput screening of PPARγ ligands.

Materials:

  • GST-tagged human PPARγ LBD

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • A fluorescently labeled PPARγ agonist (e.g., Fluormone™ Pan-PPAR Green, acceptor fluorophore)

  • Test compounds

  • Assay buffer

Procedure:

  • The test compound is incubated with the fluorescently labeled PPARγ agonist.

  • A mixture of the GST-tagged PPARγ LBD and the terbium-labeled anti-GST antibody is then added.

  • When the fluorescent agonist is bound to the PPARγ LBD, the terbium-labeled antibody is brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the terbium donor.

  • A competing test compound will displace the fluorescent agonist, leading to a decrease in the FRET signal.

  • The IC50 value is determined by measuring the concentration-dependent decrease in the FRET signal.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of binding kinetics and affinity.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified recombinant human PPARγ LBD (ligand)

  • Test compounds (analyte)

  • Running buffer (e.g., HBS-EP)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • The purified PPARγ LBD is immobilized onto the surface of the sensor chip.

  • A continuous flow of running buffer is passed over the chip surface to establish a stable baseline.

  • The test compound (analyte) is injected at various concentrations over the immobilized PPARγ LBD.

  • The binding of the analyte to the ligand is detected in real-time as a change in the refractive index at the sensor surface, measured in resonance units (RU).

  • The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.

  • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of koff/kon.

Visualizing the Molecular Interactions and Experimental Processes

To aid in the understanding of the underlying biological processes and experimental designs, the following diagrams have been generated.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Thiazolidinedione (e.g., this compound) PPARg PPARγ Ligand->PPARg Binding PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR CoR Co-repressors CoR->PPARg_RXR Dissociation PPRE PPRE PPARg_RXR->PPRE Binding Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activation CoA Co-activators CoA->PPARg_RXR Recruitment Metabolic_Effects Adipogenesis, Insulin Sensitization, Lipid Metabolism Gene_Transcription->Metabolic_Effects

Caption: PPARγ Signaling Pathway.

Experimental_Workflow cluster_assay Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - PPARγ LBD - Labeled Ligand - Test Compound (this compound) Start->Prepare_Reagents Incubation Incubate Components Prepare_Reagents->Incubation Separation Separate Bound from Free Ligand Incubation->Separation Quantification Quantify Bound Ligand Separation->Quantification Analysis Data Analysis (IC50 determination) Quantification->Analysis End End Analysis->End

Caption: Competitive Binding Assay Workflow.

Conclusion

References

A Head-to-Head Comparison of Englitazone and Other Thiazolidinediones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the therapeutic potential and underlying mechanisms of Englitazone in comparison to other prominent thiazolidinediones (TZDs), including Pioglitazone (B448), Rosiglitazone (B1679542), and the discontinued (B1498344) Troglitazone. This guide provides a comprehensive overview of their comparative efficacy, safety profiles, and the experimental frameworks used for their evaluation.

The thiazolidinedione (TZD) class of oral antidiabetic agents has been a cornerstone in the management of type 2 diabetes mellitus by primarily targeting insulin (B600854) resistance. These agents exert their therapeutic effects through the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the expression of genes involved in glucose and lipid metabolism.[1] While Pioglitazone and Rosiglitazone have been extensively studied and utilized in clinical practice, earlier compounds like this compound have also contributed to the understanding of this drug class. This guide offers a detailed head-to-head comparison of this compound with other TZDs, focusing on quantitative data, experimental methodologies, and the core signaling pathways.

Efficacy and Potency: A Comparative Overview

Direct head-to-head clinical trials comparing this compound with other TZDs are limited. However, preclinical data provides insights into its potential efficacy. In studies using obese, hyperglycemic, and hyperinsulinemic ob/ob mice, this compound demonstrated a dose-dependent reduction in plasma glucose and insulin levels.[2] Administration of this compound at doses of 5-50 mg/kg/day effectively lowered plasma glucose without inducing hypoglycemia.[2]

For comparison, clinical trials with Pioglitazone and Rosiglitazone have shown mean reductions in hemoglobin A1c (HbA1c) of approximately 0.99% and 0.92%, respectively, when compared to placebo.[3]

Table 1: Comparative Efficacy of Thiazolidinediones

ThiazolidinedioneKey Efficacy FindingsModel/Study TypeReference
This compound Dose-dependent reduction in plasma glucose and insulin. At 50 mg/kg for 11 days, plasma glucose decreased from 22.2 mM to 14.0 mM.Preclinical (ob/ob mice)[2]
Pioglitazone Mean HbA1c reduction of -0.99% vs. placebo.Meta-analysis of RCTs[3]
Rosiglitazone Mean HbA1c reduction of -0.92% vs. placebo.Meta-analysis of RCTs[3]
Troglitazone Effective in lowering blood glucose, but withdrawn due to hepatotoxicity.Clinical Use (Discontinued)

Impact on Lipid Profiles

A key differentiator among TZDs is their effect on plasma lipid profiles. While the class generally tends to increase high-density lipoprotein (HDL) cholesterol, their effects on low-density lipoprotein (LDL) cholesterol and triglycerides vary.[4][5]

Preclinical data for this compound in ob/ob mice showed significant reductions in triglycerides and cholesterol after 11 days of treatment at 50 mg/kg.[2] In contrast, clinical studies have demonstrated that Pioglitazone is associated with a decrease in triglycerides, while Rosiglitazone has shown variable effects.[4][6] Both Pioglitazone and Rosiglitazone increase HDL cholesterol.[7] However, Rosiglitazone has been associated with a greater increase in LDL cholesterol compared to Pioglitazone.[7]

Table 2: Comparative Effects of Thiazolidinediones on Lipid Profiles

ThiazolidinedioneEffect on TriglyceridesEffect on HDL CholesterolEffect on LDL CholesterolReference
This compound (1.99 to 1.03 g/L)Not specified (6.27 to 3.87 mM)[2]
Pioglitazone Neutral or slight [4][6][7]
Rosiglitazone Variable (neutral or slight ) [4][7]
Troglitazone Neutral

Note: Data for this compound is from preclinical studies and may not be directly comparable to clinical data for other TZDs.

Safety and Adverse Event Profiles

The clinical use of TZDs has been associated with a range of adverse events, with some being class effects and others specific to individual drugs. The most notable serious adverse event was the hepatotoxicity associated with Troglitazone, which led to its withdrawal from the market. While newer TZDs have a much lower risk of liver injury, other safety concerns remain.

Common side effects for the TZD class include weight gain and fluid retention, which can lead to edema and an increased risk of heart failure.[8] Cardiovascular safety has been a significant point of differentiation between Pioglitazone and Rosiglitazone. Some studies have suggested an increased risk of myocardial infarction with Rosiglitazone, leading to restrictions on its use.[9] In contrast, some evidence suggests that Pioglitazone may be associated with a reduction in certain macrovascular events.[10]

Due to the limited clinical trial data available for this compound, a comprehensive adverse event profile in humans is not well-established. Preclinical studies did not report significant hypoglycemia with this compound treatment.[2]

Table 3: Comparative Safety and Adverse Event Profiles of Thiazolidinediones

Adverse EventThis compoundPioglitazoneRosiglitazoneTroglitazone
Weight Gain Likely (class effect)YesYesYes
Edema/Fluid Retention Likely (class effect)YesYesYes
Heart Failure Risk UnknownIncreased riskIncreased riskIncreased risk
Hepatotoxicity UnknownLow riskLow riskHigh risk (withdrawn)
Cardiovascular Risk UnknownPotential benefitIncreased risk of MI (disputed)
Hypoglycemia (as monotherapy) Low riskLow riskLow riskLow risk

Signaling Pathways and Experimental Workflows

The primary mechanism of action for all thiazolidinediones is the activation of PPARγ. Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[11] This signaling cascade ultimately leads to improved insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

PPAR_gamma_signaling TZD Thiazolidinedione (e.g., this compound) PPARg PPARγ TZD->PPARg Binds & Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Regulates mRNA mRNA Transcription->mRNA Proteins Proteins mRNA->Proteins Effects Metabolic Effects: - Improved Insulin Sensitivity - Glucose Uptake - Lipid Metabolism Proteins->Effects

Thiazolidinedione Signaling Pathway via PPARγ Activation.

To compare the efficacy of different TZDs, a series of in vitro and in vivo experiments are typically performed. A common workflow involves initial screening for PPARγ activation followed by cellular assays for glucose uptake and then in vivo studies in animal models of diabetes.

TZD_Comparison_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models A PPARγ Transactivation Assay (Luciferase Reporter) B Glucose Uptake Assay (e.g., 2-Deoxyglucose in 3T3-L1 Adipocytes) A->B Confirms Cellular Activity C Diabetic Animal Model (e.g., STZ-induced rats or ob/ob mice) B->C Proceed to In Vivo Testing D Measure Glycemic Control (Blood Glucose, HbA1c) C->D E Assess Lipid Profile (Triglycerides, Cholesterol) C->E F Monitor for Adverse Events C->F

Experimental Workflow for Comparing Thiazolidinediones.

Experimental Protocols

PPARγ Transactivation Assay (Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate the PPARγ receptor.

  • Cell Culture: Human embryonic kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Transfection: Cells are transiently transfected with expression vectors for PPARγ and RXR, along with a reporter plasmid containing multiple copies of a PPRE linked to a luciferase gene.

  • Treatment: After 24 hours, cells are treated with varying concentrations of the test compounds (e.g., this compound, Pioglitazone, Rosiglitazone) or a vehicle control.

  • Luciferase Assay: Following a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. The results are typically normalized to a co-transfected control plasmid (e.g., β-galactosidase).

  • Data Analysis: The fold activation of luciferase activity relative to the vehicle control is calculated to determine the potency (EC50) and efficacy of each compound.

2-Deoxyglucose Uptake Assay in 3T3-L1 Adipocytes

This assay measures the effect of TZDs on insulin-stimulated glucose uptake in fat cells.

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes over several days using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).

  • Serum Starvation: Differentiated adipocytes are serum-starved for several hours to establish a baseline state.

  • Treatment: Cells are pre-treated with the TZD compounds for a specified period (e.g., 24-48 hours) to allow for changes in gene expression.

  • Insulin Stimulation: Cells are then stimulated with a submaximal concentration of insulin for a short period (e.g., 30 minutes).

  • Glucose Uptake: Radiolabeled 2-deoxy-D-[³H]glucose is added, and uptake is allowed to proceed for a short time (e.g., 5-10 minutes).

  • Cell Lysis and Scintillation Counting: The reaction is stopped, and cells are washed and lysed. The amount of incorporated radioactivity is measured by liquid scintillation counting.

  • Data Analysis: Glucose uptake is calculated and compared between control and TZD-treated cells, both in the presence and absence of insulin.

Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

This in vivo model is used to evaluate the anti-hyperglycemic effects of TZDs in a state of insulin deficiency.

  • Induction of Diabetes: Male Wistar or Sprague-Dawley rats are administered a single intraperitoneal injection of streptozotocin (STZ), which is toxic to pancreatic β-cells.

  • Confirmation of Diabetes: After a few days, blood glucose levels are measured to confirm the development of hyperglycemia (typically >250 mg/dL).

  • Treatment: Diabetic rats are then treated daily with the TZD compounds or a vehicle control via oral gavage for a period of several weeks.

  • Monitoring: Blood glucose levels and body weight are monitored regularly throughout the study. At the end of the study, blood samples are collected for the measurement of HbA1c, insulin, and lipid profiles.

  • Data Analysis: The changes in glycemic and lipid parameters are compared between the TZD-treated groups and the vehicle-treated diabetic control group.

References

Englitazone: A Comparative Clinical Trial Analysis of Thiazolidinediones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Englitazone and other thiazolidinediones (TZDs), focusing on clinical trial data, outcomes, and experimental methodologies. This compound, an early TZD, was discontinued (B1498344) due to safety concerns, specifically hepatotoxicity. This document compares its profile with Troglitazone (B1681588) (also withdrawn for liver toxicity), Rosiglitazone (B1679542), and Pioglitazone (B448) to provide context on the development and challenges of this drug class.

Mechanism of Action: PPARγ Agonism

Thiazolidinediones act as selective agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in pancreatic beta cells, vascular endothelium, and macrophages.[1][2]

Mechanism Steps:

  • Ligand Binding: TZDs enter the cell and bind to the PPARγ nuclear receptor.[1][3]

  • Heterodimerization: Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[4]

  • PPRE Binding: This PPARγ-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[3][4]

  • Gene Transcription Regulation: This binding modulates the transcription of genes involved in glucose and lipid metabolism.[1][4] Key effects include:

    • Increased expression of genes for glucose uptake (e.g., GLUT4) and fatty acid storage in adipose tissue.[1][3]

    • Altered expression and release of adipokines, such as adiponectin, which improves insulin (B600854) sensitivity in peripheral tissues like muscle and liver.[5]

    • Reduction in free fatty acids, which alleviates insulin resistance.[4]

PPAR_Signaling cluster_cell Adipocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects TZD Thiazolidinedione (this compound, etc.) PPAR PPARγ TZD->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex Forms dimer with RXR RXR RXR->Complex PPRE PPRE (on DNA) Complex->PPRE Binds to Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Gene_Transcription->Glucose_Uptake FFA ↓ Free Fatty Acids Gene_Transcription->FFA

Caption: PPARγ signaling pathway activated by thiazolidinediones.

Comparative Clinical Efficacy

While comprehensive efficacy data for this compound is limited due to its early discontinuation, data from its class members, particularly Rosiglitazone and Pioglitazone, provide a benchmark for the potential therapeutic effects of TZDs. Clinical trials showed that these drugs effectively lower blood glucose and HbA1c levels.[6]

Table 1: Comparison of Glycemic Control among Thiazolidinediones

Drug Monotherapy HbA1c Reduction (%) Monotherapy FPG Reduction (mg/dL) Status
This compound Data not available (Development discontinued) Data not available (Development discontinued) Discontinued
Troglitazone ~0.5 - 1.5% (in trials before withdrawal)[6] Significant reductions reported[6] Withdrawn
Rosiglitazone No significant difference vs. glyburide/repaglinide[7] -0.62% (WMD vs. glyburide/repaglinide)[7] Available (Use Restricted)

| Pioglitazone | +0.46% (WMD vs. glyburide/repaglinide)[7] | No significant difference vs. repaglinide[7] | Available |

Note: Data represents typical findings from various clinical trials. WMD: Weighted Mean Difference. Direct comparison is challenging due to differing trial designs.

Safety and Outcomes: The Decisive Factor

The clinical trajectory of the TZD class has been largely defined by safety concerns, primarily idiosyncratic hepatotoxicity and later, cardiovascular risks.

Hepatotoxicity

The development of this compound was halted due to liver toxicity, a fate shared by the first marketed TZD, Troglitazone.

  • Troglitazone: Approved in 1997, it was withdrawn in 2000 after numerous reports of severe liver injury, including acute liver failure requiring transplantation.[6][8] Over 130 cases of hepatic reactions were reported worldwide, with dozens of deaths.[8][9] The mechanism is thought to involve the formation of toxic metabolites, mitochondrial dysfunction, and oxidant stress, potentially exacerbated by an immune response.[10][11]

  • Rosiglitazone and Pioglitazone: These second-generation TZDs were developed with a presumed better liver safety profile. Clinical data showed that while mild, transient elevations in liver enzymes can occur, the risk of severe, idiosyncratic liver injury is significantly lower than with Troglitazone.[10][12] In a study using a liver-immune microphysiological system, no hepatotoxicity was observed with Rosiglitazone or Pioglitazone at clinically relevant concentrations, unlike with Troglitazone.[11]

Table 2: Comparative Hepatotoxicity Profile

Drug Reported Incidence of Severe Liver Injury Mechanism Hypothesis Regulatory Action
This compound Signal detected in early trials Not fully elucidated, presumed similar to Troglitazone Development Discontinued
Troglitazone Rare but severe (<0.01%), leading to dozens of deaths/transplants[9][11] Toxic metabolites, mitochondrial injury, immune-mediated damage[10] Withdrawn from Market
Rosiglitazone Significantly lower than Troglitazone[12] N/A Remained on Market

| Pioglitazone | Significantly lower than Troglitazone[12] | N/A | Remained on Market |

Hepatotoxicity_Hypothesis cluster_liver Hepatocyte Troglitazone Troglitazone Metabolism Metabolic Activation (e.g., CYP-mediated) Troglitazone->Metabolism Immune_Response Immune Cell Activation (Neutrophils, Macrophages) Troglitazone->Immune_Response Direct/Indirect Activation Metabolites Reactive Metabolites Metabolism->Metabolites Mitochondria Mitochondrial Dysfunction Metabolites->Mitochondria Oxidant_Stress Oxidant Stress Metabolites->Oxidant_Stress Injury Hepatocellular Injury & Necrosis Mitochondria->Injury Oxidant_Stress->Injury Immune_Response->Injury Exacerbates

Caption: Hypothesized mechanisms of Troglitazone-induced liver injury.
Cardiovascular and Other Outcomes

Following the hepatotoxicity issues, the focus shifted to the cardiovascular safety of the remaining TZDs, Rosiglitazone and Pioglitazone. Head-to-head studies revealed important differences.

  • Lipid Profile: Pioglitazone was associated with a more favorable lipid profile, showing a reduction in triglycerides, whereas Rosiglitazone was shown to increase triglycerides and LDL cholesterol.[13]

  • Cardiovascular Events: Large observational studies suggested that Rosiglitazone was associated with a higher risk of mortality and heart failure compared to Pioglitazone.[14][15] One study found a 15% higher mortality rate in Rosiglitazone users compared to Pioglitazone users.[14]

  • Other Adverse Events: Both drugs are associated with side effects such as fluid retention, edema, and weight gain.[5]

Table 3: Comparative Safety of Rosiglitazone and Pioglitazone

Outcome Rosiglitazone Pioglitazone Reference
Triglycerides Increased (~15%) Decreased (~12%) [13]
LDL Cholesterol Increased (significantly) Increased (less than Rosiglitazone) [13]
HDL Cholesterol No significant effect Increased [13]
All-Cause Mortality Higher risk (IRR 1.15 vs. Pioglitazone) Lower risk [14]
Heart Failure Higher risk (IRR 1.13 vs. Pioglitazone) Lower risk [14][15]

| Myocardial Infarction | Trend toward increased risk (non-significant) | Lower risk |[14] |

IRR: Incidence Rate Ratio

Experimental Protocols: A Generalized Approach

Clinical_Trial_Workflow cluster_setup Study Setup & Randomization cluster_treatment Treatment & Follow-up cluster_endpoints Data Collection & Analysis Screening Patient Screening (Type 2 Diabetes, HbA1c >7.5%, etc.) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization (1:1:1...) - TZD Dose 1 - TZD Dose 2 - Active Comparator - Placebo Informed_Consent->Randomization Treatment_Period Double-Blind Treatment Period (e.g., 24-52 weeks) Randomization->Treatment_Period Follow_Up Follow-up Visits (Weeks 4, 12, 24, etc.) Treatment_Period->Follow_Up Primary_Endpoint Primary Endpoint Analysis (Change in HbA1c from Baseline) Follow_Up->Primary_Endpoint Secondary_Endpoints Secondary Endpoints - FPG, Lipids - Body Weight, BP Follow_Up->Secondary_Endpoints Safety_Monitoring Safety Monitoring - Liver Function Tests (ALT, AST) - Adverse Event Reporting (Edema, etc.) Follow_Up->Safety_Monitoring

Caption: Generalized workflow for a thiazolidinedione clinical trial.

Key Methodological Components:

  • Study Design: Typically randomized, double-blind, placebo- and/or active-controlled parallel-group studies.[7][16]

  • Patient Population: Adults with type 2 diabetes mellitus with inadequate glycemic control (e.g., HbA1c between 7.5% and 11.0%) despite diet and exercise or treatment with another anti-diabetic agent.

  • Interventions: Patients are randomized to receive different fixed doses of the investigational TZD, a placebo, or an active comparator (e.g., a sulfonylurea like glyburide).[7]

  • Primary Efficacy Endpoint: The primary outcome is typically the change in HbA1c from baseline to the end of the treatment period (e.g., 24 or 52 weeks).[7]

  • Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose (FPG), lipid profiles (total cholesterol, LDL, HDL, triglycerides), and measures of insulin resistance.[7][13]

  • Safety Assessments: Rigorous monitoring of adverse events, with a specific focus on liver function tests (ALT, AST), edema, weight gain, and cardiovascular events.[7]

Conclusion

The story of this compound and the broader TZD class offers critical insights for drug development. While the core mechanism of PPARγ agonism proved effective for glycemic control, off-target effects and idiosyncratic toxicities presented major hurdles. The failure of this compound and Troglitazone due to hepatotoxicity underscored the importance of subtle structural differences between molecules in the same class. Furthermore, the subsequent differentiation between Rosiglitazone and Pioglitazone based on cardiovascular outcomes highlights the necessity of long-term safety and comparative effectiveness studies. For researchers, the TZD class serves as a compelling case study in balancing efficacy with safety and the complex, often unpredictable, nature of drug-target interactions in diverse patient populations.

References

Comparative Analysis of Gene Expression Changes Induced by Englitazone and Pioglitazone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the molecular impacts of two potent PPARγ agonists, with a focus on Pioglitazone due to the current availability of experimental data.

Preface

Therefore, this guide will present a detailed analysis of the well-documented gene expression changes induced by Pioglitazone as a representative member of the TZD class. The information presented for Pioglitazone can be largely inferred to be similar for Englitazone, given their shared mechanism of action through PPARγ activation. This guide aims to be a valuable resource for researchers, scientists, and drug development professionals by providing a thorough understanding of the molecular effects of these compounds, along with detailed experimental protocols and pathway diagrams to facilitate future research, particularly for this compound.

Mechanism of Action: The PPARγ Signaling Pathway

Both this compound and Pioglitazone exert their therapeutic effects by binding to and activating PPARγ.[1][2] PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[3] This binding initiates the transcription of a suite of genes involved in various metabolic processes.

The activation of PPARγ leads to:

  • Enhanced Insulin (B600854) Sensitivity: By upregulating the expression of genes like Glucose Transporter Type 4 (GLUT4), which facilitates glucose uptake into muscle and adipose tissue.[1]

  • Regulation of Lipid Metabolism: By influencing the expression of genes involved in fatty acid uptake, synthesis, and storage.

  • Adipocyte Differentiation: Promoting the maturation of pre-adipocytes into mature fat cells.[4]

  • Anti-inflammatory Effects: By repressing the expression of pro-inflammatory cytokines.[1]

PPAR_Signaling_Pathway Ligand This compound / Pioglitazone PPARg_RXR_inactive PPARγ-RXR (inactive) Ligand->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Translocation PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Diagram 1: PPARγ Signaling Pathway.

Comparative Gene Expression Changes

While a direct, side-by-side comparison of gene expression profiles for this compound and Pioglitazone is not currently possible due to a lack of data for this compound, the following table summarizes the well-documented effects of Pioglitazone on key target genes. It is highly probable that this compound, as a potent PPARγ agonist, regulates a similar set of genes.

Gene CategoryGene NameEffect of PioglitazoneFunctionReference
Glucose Metabolism Glucose Transporter Type 4 (GLUT4 / SLC2A4)UpregulationFacilitates glucose uptake into cells[1]
Adiponectin (ADIPOQ)UpregulationEnhances insulin sensitivity[5]
Lipid Metabolism Fatty Acid Binding Protein 4 (FABP4)UpregulationIntracellular fatty acid transport[6]
CD36UpregulationFatty acid translocase[6]
Lipoprotein Lipase (LPL)UpregulationHydrolyzes triglycerides in lipoproteins[7]
Stearoyl-CoA Desaturase (SCD)UpregulationFatty acid synthesis
Adipogenesis PPARγ Coactivator 1-alpha (PGC-1α / PPARGC1A)UpregulationTranscriptional coactivator for PPARγ[7]
Inflammation Interleukin-6 (IL-6)DownregulationPro-inflammatory cytokine[7]
Tumor Necrosis Factor-alpha (TNF-α)DownregulationPro-inflammatory cytokine[4]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound and Pioglitazone on gene expression in cell culture, based on methodologies reported in Pioglitazone literature.

Cell Culture and Treatment
  • Cell Lines: Commonly used cell lines for studying adipogenesis and metabolism include 3T3-L1 preadipocytes, human adipose-derived stem cells (hADSCs), and HepG2 hepatocytes.

  • Culture Conditions: Cells should be maintained in appropriate media (e.g., DMEM for 3T3-L1 and HepG2) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (for adipocytes): For 3T3-L1 cells, differentiation is typically induced with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

  • Drug Treatment: Prepare stock solutions of this compound and Pioglitazone in a suitable solvent (e.g., DMSO). Treat cells with the desired concentrations of the drugs for a specified period (e.g., 24-72 hours). A vehicle control (DMSO) must be included in all experiments.

RNA Extraction and Quantification
  • RNA Isolation: Total RNA can be extracted from cell lysates using commercially available kits (e.g., RNeasy Mini Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.

  • RNA Quality and Quantity: The concentration and purity of the extracted RNA should be determined using a spectrophotometer (e.g., NanoDrop). RNA integrity can be assessed using an Agilent Bioanalyzer.

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • PCR Amplification: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probes for specific target genes.

    • Data Analysis: Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression using the ΔΔCt method.

  • Microarray Analysis:

    • Sample Preparation: Label the cDNA or cRNA with fluorescent dyes.

    • Hybridization: Hybridize the labeled samples to a microarray chip containing probes for thousands of genes.

    • Scanning and Data Extraction: Scan the microarray chip to detect fluorescence intensity and extract the raw data.

    • Data Analysis: Normalize the data and perform statistical analysis to identify differentially expressed genes.

  • RNA Sequencing (RNA-Seq):

    • Library Preparation: Construct a cDNA library from the RNA samples.

    • Sequencing: Sequence the cDNA library using a next-generation sequencing platform.

    • Data Analysis: Align the sequencing reads to a reference genome and quantify the expression levels of genes. Perform differential expression analysis to identify genes with significant changes in expression.

Experimental_Workflow Cell_Culture Cell Culture (e.g., 3T3-L1, HepG2) Drug_Treatment Drug Treatment (this compound / Pioglitazone) Cell_Culture->Drug_Treatment RNA_Extraction Total RNA Extraction Drug_Treatment->RNA_Extraction Quality_Control RNA Quality & Quantity (Spectrophotometry, Bioanalyzer) RNA_Extraction->Quality_Control Gene_Expression_Analysis Gene Expression Analysis Quality_Control->Gene_Expression_Analysis qRT_PCR qRT-PCR Gene_Expression_Analysis->qRT_PCR Microarray Microarray Gene_Expression_Analysis->Microarray RNA_Seq RNA-Seq Gene_Expression_Analysis->RNA_Seq Data_Analysis Data Analysis (Fold Change, DEGs) qRT_PCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis, Functional Annotation) Data_Analysis->Biological_Interpretation

Diagram 2: Experimental Workflow.

Conclusion

This compound and Pioglitazone are potent PPARγ agonists that play a significant role in regulating gene expression related to glucose and lipid metabolism. While direct comparative gene expression data is currently lacking for this compound, the extensive research on Pioglitazone provides a strong foundation for understanding its likely molecular effects. The information and protocols presented in this guide are intended to facilitate further research into the comparative effects of these two compounds, ultimately contributing to a more comprehensive understanding of their therapeutic potential and mechanisms of action. Future studies employing genome-wide expression profiling of this compound are crucial to fill the existing data gap and enable a direct and detailed comparison with Pioglitazone.

References

Evaluating the long-term safety of Englitazone in comparison to other glitazones

Author: BenchChem Technical Support Team. Date: December 2025

While the experimental drug Englitazone showed early promise in preclinical studies, its development was discontinued, leaving no long-term human safety data available for comparison. This guide, therefore, focuses on the long-term safety profiles of the marketed glitazones, Rosiglitazone (B1679542) and Pioglitazone (B448), and the withdrawn glitazone, Troglitazone, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

The thiazolidinedione (TZD) class of drugs, commonly known as glitazones, revolutionized the treatment of type 2 diabetes by targeting insulin (B600854) resistance through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). However, the history of this drug class has been marked by significant long-term safety concerns, leading to the withdrawal of Troglitazone and restrictions on the use of Rosiglitazone. This guide provides a detailed comparison of the long-term safety of these agents, supported by experimental data and methodologies.

Comparative Safety Profile of Glitazones

The long-term safety of glitazones has been a subject of intense scrutiny, with large-scale clinical trials and meta-analyses revealing distinct risk profiles for each compound. The primary areas of concern have been cardiovascular events, bladder cancer, and hepatotoxicity.

Adverse EventTroglitazoneRosiglitazonePioglitazone
Cardiovascular
Myocardial Infarction (MI)Insufficient long-term dataIncreased risk[1][2][3][4][5][6]No significant increased risk; some studies suggest potential benefit[7][8][9][10][11]
Congestive Heart Failure (CHF)Increased riskSignificant increased risk[1][2][5][7][8][9][10]Increased risk (class effect)[7][8][9][10]
Bladder Cancer No established linkNo established link[12]Increased risk with long-term use and higher doses[12][13][14][15][16]
Hepatotoxicity High risk of severe liver injury (withdrawn from market) [17][18][19][20][21][22][23][24]No significant risk of hepatotoxicityNo significant risk of hepatotoxicity
Bone Fractures Insufficient long-term dataIncreased risk, particularly in womenIncreased risk, particularly in women
Weight Gain Yes (class effect)Yes (class effect)Yes (class effect)
Edema Yes (class effect)Yes (class effect)Yes (class effect)

Experimental Protocols of Key Safety Studies

Understanding the methodologies of the key clinical trials is crucial for interpreting their findings. Below are summaries of the experimental protocols for pivotal studies that evaluated the long-term safety of Rosiglitazone and Pioglitazone.

Rosiglitazone: RECORD Trial (Rosiglitazone Evaluated for Cardiovascular Outcomes in Oral Agent Combination Therapy for Type 2 Diabetes)
  • Objective: To evaluate the cardiovascular safety of rosiglitazone in patients with type 2 diabetes.

  • Study Design: A multicenter, open-label, randomized, non-inferiority trial.

  • Participants: 4,447 patients with type 2 diabetes who were inadequately controlled on metformin (B114582) or a sulfonylurea.

  • Intervention: Patients were randomized to receive either rosiglitazone in addition to their existing therapy (metformin or sulfonylurea) or a combination of metformin and a sulfonylurea.

  • Primary Outcome: The primary endpoint was a composite of cardiovascular hospitalization or cardiovascular death.

  • Duration: The trial had a median follow-up of 5.5 years.

Pioglitazone: PROactive Trial (PROspective pioglitAzone Clinical Trial In macroVascular Events)
  • Objective: To determine the effect of pioglitazone on macrovascular outcomes in high-risk patients with type 2 diabetes.

  • Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 5,238 patients with type 2 diabetes and evidence of macrovascular disease.

  • Intervention: Patients were randomized to receive either pioglitazone (titrated from 15 to 45 mg daily) or a placebo, in addition to their existing glucose-lowering and cardiovascular medications.

  • Primary Outcome: The primary endpoint was a composite of all-cause mortality, non-fatal myocardial infarction, stroke, acute coronary syndrome, endovascular or surgical intervention in the coronary or leg arteries, and amputation above the ankle.

  • Duration: The mean follow-up was 34.5 months.

Visualizing Key Pathways and Concepts

To further elucidate the mechanisms and context of glitazone safety, the following diagrams are provided.

PPAR_gamma_pathway cluster_cell Adipocyte Glitazone Glitazone PPARg PPARg Glitazone->PPARg Binds and activates RXR RXR PPARg->RXR Forms heterodimer PPRE PPRE RXR->PPRE Binds to Target Genes Target Genes PPRE->Target Genes Regulates transcription Metabolic Effects Metabolic Effects Target Genes->Metabolic Effects Leads to Increased Insulin Sensitivity Increased Insulin Sensitivity Metabolic Effects->Increased Insulin Sensitivity Adipocyte Differentiation Adipocyte Differentiation Metabolic Effects->Adipocyte Differentiation Decreased Free Fatty Acids Decreased Free Fatty Acids Metabolic Effects->Decreased Free Fatty Acids

Caption: PPARγ signaling pathway activated by glitazones.

experimental_workflow Patient Population Patient Population Randomization Randomization Patient Population->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Long-term Follow-up Long-term Follow-up Treatment Group->Long-term Follow-up Control Group->Long-term Follow-up Data Collection Data Collection Long-term Follow-up->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Safety Outcomes Safety Outcomes Statistical Analysis->Safety Outcomes

Caption: General workflow of a long-term safety clinical trial.

logical_relationship cluster_glitazones Glitazone Class Troglitazone Troglitazone Hepatotoxicity Hepatotoxicity Troglitazone->Hepatotoxicity Led to withdrawal Rosiglitazone Rosiglitazone Cardiovascular Risk Cardiovascular Risk Rosiglitazone->Cardiovascular Risk Major concern Pioglitazone Pioglitazone Bladder Cancer Risk Bladder Cancer Risk Pioglitazone->Bladder Cancer Risk Identified risk This compound This compound Discontinued Development Discontinued Development This compound->Discontinued Development Likely reason

Caption: Relationship between glitazones and major safety concerns.

References

Englitazone's Nuclear Receptor Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Englitazone, a member of the thiazolidinedione (TZD) class of drugs, is primarily recognized for its potent agonist activity at the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which mediates its insulin-sensitizing effects. However, the potential for cross-reactivity with other nuclear receptors is a critical consideration in drug development, as off-target interactions can lead to unforeseen side effects or reveal novel therapeutic applications. This guide provides a comparative overview of the known cross-reactivity of this compound with other nuclear receptors, supported by available experimental data and detailed methodologies.

Quantitative Analysis of this compound's Nuclear Receptor Interactions

Nuclear ReceptorLigand TypeBinding Affinity (Ki/Kd)Functional Activity (EC50)Notes
PPARγ AgonistHigh AffinityPotent AgonistPrimary therapeutic target for insulin (B600854) sensitization.
PPARα Weak Agonist / InactiveLower affinity than PPARγSignificantly less potent than on PPARγTZDs generally show much weaker activity on PPARα compared to PPARγ.
PPARδ Weak Agonist / InactiveLower affinity than PPARγSignificantly less potent than on PPARγSimilar to PPARα, TZDs exhibit lower potency for PPARδ.
LXR No significant binding reportedNo significant activation reportedLimited data available specifically for this compound.
FXR No significant binding reportedNo significant activation reportedLimited data available specifically for this compound.
RXR No direct binding reportedForms heterodimers with PPARsThis compound's effect is mediated through the PPARγ/RXR heterodimer.
ER No significant binding reportedNo significant activation reportedLimited data available specifically for this compound.
GR No significant binding reportedNo significant activation reportedLimited data available specifically for this compound.
PR No significant binding reportedNo significant activation reportedLimited data available specifically for this compound.
MR No significant binding reportedNo significant activation reportedLimited data available specifically for this compound.
AR No significant binding reportedNo significant activation reportedLimited data available specifically for this compound.

Data for nuclear receptors other than PPAR subtypes for this compound is largely unavailable in public literature, underscoring a gap in the comprehensive selectivity profiling of this compound.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and potential off-target effects of this compound, it is crucial to visualize the signaling pathways of nuclear receptors and the experimental workflows used to assess cross-reactivity.

PPARg_Signaling_Pathway PPARγ Signaling Pathway This compound This compound PPARg PPARγ This compound->PPARg Binds and Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription Initiates Coactivators Co-activators (e.g., PGC-1α, SRC-1) Coactivators->Heterodimer Recruited Corepressors Co-repressors Corepressors->Heterodimer Dissociates Metabolic_Regulation Regulation of Glucose and Lipid Metabolism Transcription->Metabolic_Regulation

Caption: PPARγ signaling pathway activated by this compound.

Experimental_Workflow Experimental Workflow for Nuclear Receptor Cross-Reactivity Screening cluster_0 Primary Screening cluster_1 Secondary/Functional Screening cluster_2 Data Analysis Compound This compound Binding_Assay Radioligand Displacement Assay (Measures Ki) Compound->Binding_Assay Coactivator_Assay TR-FRET Co-activator Assay (Measures EC50 for recruitment) Compound->Coactivator_Assay Data_Analysis Determine Ki, EC50 Selectivity Profile Binding_Assay->Data_Analysis Reporter_Assay Luciferase Reporter Gene Assay (Measures EC50 for transactivation) Coactivator_Assay->Reporter_Assay Confirm Hits Reporter_Assay->Data_Analysis

Caption: Workflow for assessing nuclear receptor cross-reactivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the cross-reactivity of compounds like this compound with nuclear receptors.

Radioligand Displacement Assay

This assay measures the binding affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from a nuclear receptor.

  • Materials:

    • Purified nuclear receptor ligand-binding domain (LBD).

    • Radiolabeled ligand (e.g., [³H]-Rosiglitazone for PPARγ).

    • Test compound (this compound).

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10% glycerol, 10 mM KCl, 1 mM DTT).

    • Scintillation vials and scintillation fluid.

    • Filter plates and vacuum manifold.

  • Procedure:

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

    • In a 96-well plate, add the purified nuclear receptor LBD, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

    • Incubate the plate at 4°C for a specified time to reach equilibrium.

    • Transfer the incubation mixture to a filter plate and wash with ice-cold assay buffer using a vacuum manifold to separate bound from free radioligand.

    • Dry the filters, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC50 value (concentration of test compound that displaces 50% of the radiolabeled ligand) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay

This assay measures the ability of a ligand to promote the interaction between a nuclear receptor and a co-activator peptide, providing a functional measure of agonism (EC50).

  • Materials:

    • GST-tagged nuclear receptor LBD.

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • Fluorescein-labeled co-activator peptide (e.g., from SRC-1 or PGC-1α) (acceptor fluorophore).

    • Test compound (this compound).

    • Assay buffer.

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Add the GST-tagged nuclear receptor LBD and the test compound to the wells of a microplate and incubate.

    • Add a mixture of the Terbium-labeled anti-GST antibody and the Fluorescein-labeled co-activator peptide.

    • Incubate the plate at room temperature to allow for receptor-co-activator binding.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the Terbium donor at ~340 nm and measure emission at ~490 nm (Terbium) and ~520 nm (FRET signal to Fluorescein).

    • Calculate the ratio of the acceptor emission (520 nm) to the donor emission (490 nm).

    • Plot the emission ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate a nuclear receptor and induce the transcription of a reporter gene.

  • Materials:

    • Mammalian cell line (e.g., HEK293T, HepG2).

    • Expression plasmid for the full-length nuclear receptor of interest.

    • Reporter plasmid containing a nuclear receptor response element upstream of a luciferase gene (e.g., PPRE-luc for PPARs).

    • Transfection reagent.

    • Cell culture medium and reagents.

    • Test compound (this compound).

    • Luciferase assay reagent.

  • Procedure:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

    • After an incubation period, replace the medium with fresh medium containing serial dilutions of the test compound.

    • Incubate the cells for 18-24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity (e.g., to total protein concentration or to a co-transfected control reporter like Renilla luciferase).

    • Plot the normalized luciferase activity against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

While this compound is a well-established PPARγ agonist, a comprehensive understanding of its selectivity profile across the nuclear receptor superfamily remains incomplete based on publicly available data. The methodologies outlined in this guide provide a robust framework for researchers to conduct thorough cross-reactivity studies. Such investigations are imperative for a complete safety and efficacy assessment of this compound and to potentially uncover novel therapeutic avenues for this class of compounds. Further research is encouraged to populate the existing data gaps and provide a clearer picture of this compound's interactions with the broader nuclear receptor family.

A meta-analysis of the efficacy of different thiazolidinediones including Englitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of various thiazolidinediones (TZDs), a class of oral antidiabetic drugs that improve insulin (B600854) sensitivity. While commercially available TZDs such as Pioglitazone (B448) and Rosiglitazone have extensive clinical data, this guide also incorporates available preclinical data for Englitazone to offer a broader comparative perspective for research and development purposes. The information presented herein is intended to facilitate an objective comparison of these compounds based on available experimental data.

Mechanism of Action: The PPARγ Pathway

Thiazolidinediones exert their therapeutic effects by acting as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor primarily expressed in adipose tissue, but also found in other tissues like skeletal muscle and liver.[1][2] Activation of PPARγ by a TZD ligand leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

This modulation of gene expression leads to several beneficial effects on glucose and lipid metabolism:

  • Enhanced Insulin Sensitivity: TZDs increase the expression of genes involved in insulin signaling, such as IRS-2, and promote the uptake and storage of fatty acids in adipose tissue.[3] This "fatty acid steal" reduces the levels of circulating free fatty acids, which can otherwise interfere with insulin signaling in muscle and liver.[3]

  • Adipokine Regulation: PPARγ activation favorably alters the secretion of adipokines, hormones produced by fat cells.[1][2] Notably, TZDs increase the production of adiponectin, an insulin-sensitizing hormone with anti-inflammatory properties, while reducing the levels of inflammatory cytokines like TNF-α.[1][3]

  • Glucose Utilization: By improving insulin sensitivity, TZDs enhance glucose uptake and utilization in peripheral tissues, primarily skeletal muscle and adipose tissue, and may also reduce hepatic glucose production.[2]

PPAR_gamma_pathway cluster_cell Adipocyte cluster_nucleus Nucleus cluster_effects Metabolic Effects TZD Thiazolidinedione (e.g., this compound) PPARg PPARγ TZD->PPARg Binds and Activates RXR RXR PPARg->RXR Forms Heterodimer PPRE PPRE RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Modulates Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake Gene_Transcription->Glucose_Uptake Adiponectin ↑ Adiponectin Gene_Transcription->Adiponectin TNFa ↓ TNF-α Gene_Transcription->TNFa

Caption: Thiazolidinedione Signaling Pathway via PPARγ Activation.

Comparative Efficacy of Thiazolidinediones

The following table summarizes the efficacy of this compound based on preclinical data and compares it with the clinical efficacy of other notable thiazolidinediones. It is crucial to note that direct comparisons between preclinical and clinical data have significant limitations due to differences in species, study design, and drug dosages.

Efficacy ParameterThis compound (Preclinical Data)Pioglitazone (Clinical Data)Rosiglitazone (Clinical Data)Troglitazone (Withdrawn)
Glycemic Control
↓ Plasma Glucose22.2 to 14.0 mM in ob/ob mice[1]↓ HbA1c by 0.5-1.5%[4]↓ HbA1c by 0.5-1.5%[5]Effective in lowering blood glucose[6]
↓ Plasma Insulin7.57 to 1.64 nM in ob/ob mice[1]↓ Fasting insulin[4]↓ Fasting insulin↓ Fasting insulin
Lipid Profile
↓ Triglycerides1.99 to 1.03 g/L in ob/ob mice[1]↓ Triglycerides[4][7]Neutral or slight increase in triglycerides[7]Variable effects
↑ HDL-CNot reported↑ HDL-C[4][7]↑ HDL-C[7]Variable effects
↓ LDL-CNot reportedNeutral or slight increase in LDL-C[7]↑ LDL-C[7]Variable effects
↓ Total Cholesterol6.27 to 3.87 mM in ob/ob mice[1]Neutral effect↑ Total CholesterolVariable effects
Insulin Sensitization
↑ Glucose TransportStimulated 2-deoxy-D-glucose transport in 3T3-L1 adipocytes[1]Improved insulin sensitivity (HOMA)[4]Improved insulin sensitivityImproved insulin sensitivity

Note: Data for this compound is from a study in ob/ob mice and is not directly comparable to human clinical trial data for other TZDs.

Experimental Protocols

This compound Efficacy Assessment in an Animal Model (ob/ob Mice)

The preclinical efficacy of this compound was evaluated in a hyperglycemic and hyperinsulinemic ob/ob mouse model, a common animal model for type 2 diabetes.

Methodology:

  • Animal Model: Male ob/ob mice were used for the in vivo experiments.

  • Drug Administration: this compound was administered orally at doses ranging from 5 to 50 mg/kg/day for 11 days.

  • Blood Sampling: Blood samples were collected to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

  • In Vitro Glucose Transport Assay: 3T3-L1 adipocytes were treated with this compound (30 µM), and the uptake of 2-deoxy-D-glucose was measured at 24 and 48 hours to assess insulin-mimetic action.

  • Tissue-Specific Effects: Isolated soleus muscles from treated and control mice were used to measure insulin-stimulated glycolysis and glycogenesis. Adipocytes were used to assess lipogenesis.

Englitazone_Workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_analysis Data Analysis obob_mice ob/ob Mice Model drug_admin Oral this compound (5-50 mg/kg/day for 11 days) obob_mice->drug_admin blood_sampling Blood Sampling drug_admin->blood_sampling tissue_isolation Tissue Isolation (Soleus Muscle, Adipocytes) drug_admin->tissue_isolation plasma_analysis Plasma Analysis (Glucose, Insulin, Lipids) blood_sampling->plasma_analysis muscle_analysis Glycolysis & Glycogenesis Measurement tissue_isolation->muscle_analysis adipocyte_analysis Lipogenesis Measurement tissue_isolation->adipocyte_analysis adipocytes 3T3-L1 Adipocytes englitazone_treatment This compound Treatment (30 µM) adipocytes->englitazone_treatment glucose_uptake 2-Deoxy-D-Glucose Uptake Assay englitazone_treatment->glucose_uptake glucose_transport_analysis Glucose Transport Rate glucose_uptake->glucose_transport_analysis

Caption: Experimental Workflow for Preclinical Evaluation of this compound.
Clinical Efficacy Assessment of Thiazolidinediones (General Protocol)

Clinical trials for thiazolidinediones like Pioglitazone and Rosiglitazone typically follow a randomized, double-blind, placebo-controlled design to assess their efficacy and safety in patients with type 2 diabetes.

General Methodology:

  • Patient Population: Patients with a diagnosis of type 2 diabetes and inadequate glycemic control (e.g., HbA1c > 7.5%) are recruited.

  • Randomization: Participants are randomly assigned to receive the investigational TZD, a placebo, or an active comparator.

  • Treatment Period: The treatment duration typically ranges from 12 to 52 weeks.

  • Primary Efficacy Endpoint: The primary outcome is usually the change in HbA1c from baseline to the end of the treatment period.

  • Secondary Efficacy Endpoints: These often include changes in fasting plasma glucose, fasting insulin, and lipid profiles (triglycerides, HDL-C, LDL-C). Insulin sensitivity is also assessed using methods like the homeostasis model assessment (HOMA).

  • Safety Monitoring: Adverse events, including weight gain, edema, and liver function tests, are monitored throughout the study.

Discussion and Conclusion

The available data indicates that this compound exhibits a pharmacological profile consistent with other thiazolidinediones in a preclinical setting, demonstrating significant improvements in glycemic control and lipid parameters in an animal model of type 2 diabetes.[1] However, the lack of a comprehensive meta-analysis including this compound and the discontinuation of its clinical development limit a direct and robust comparison with clinically approved agents like Pioglitazone and Rosiglitazone.

While Pioglitazone and Rosiglitazone have well-established efficacy in improving glycemic control and insulin sensitivity in humans, they exhibit some differences in their effects on lipid profiles, with Pioglitazone generally showing a more favorable impact on triglycerides and HDL-C.[4][7] Troglitazone, the first TZD to be marketed, was withdrawn due to concerns about hepatotoxicity, a side effect that has not been significantly associated with Pioglitazone or Rosiglitazone.[6]

For researchers and drug development professionals, the preclinical data on this compound may offer insights into structure-activity relationships within the thiazolidinedione class. Future research could explore the unique structural features of this compound to design novel PPARγ modulators with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for such endeavors.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Englitazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Englitazone, a member of the thiazolidinedione class of compounds. Adherence to these guidelines is critical for maintaining a safe and regulatory-compliant laboratory environment.

Regulatory Framework

The disposal of pharmaceutical waste, including research compounds like this compound, is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) sets the primary guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, specific regulations such as "Subpart P" provide healthcare-specific requirements for managing hazardous waste pharmaceuticals, which often serve as a benchmark for laboratory practices.[1] A key principle is the avoidance of environmental contamination by preventing the entry of such chemicals into waterways and soil.[1][2][3]

Prohibited Disposal Methods

To mitigate environmental impact and ensure safety, the following disposal methods for this compound are strictly prohibited in a laboratory setting:

  • Do NOT flush down the drain: Sewage treatment systems are often ill-equipped to filter out complex chemical compounds, leading to environmental contamination.[1]

  • Do NOT dispose of in regular trash: Solid chemical waste should not be placed in regular trash receptacles.[1] While some household pharmaceutical disposal guidelines suggest mixing with undesirable substances, this is not appropriate for a laboratory environment.[1]

  • Do NOT incinerate in-house: Unless your facility is a licensed medical incineration site, in-house incineration of chemical waste is not permitted.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol is a general guideline based on safety data sheets and regulatory best practices. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[1]

Waste Containment and Labeling
  • Original Containers: Whenever possible, leave chemicals in their original containers.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name "this compound" and any relevant hazard warnings.[1]

  • Containment: The waste container must be kept tightly closed and stored in a designated, well-ventilated, and secure area.[1][3] Store it away from incompatible materials, such as strong oxidizing agents.[1]

Spill Management

In the event of a spill, use an inert absorbent material, such as sand or vermiculite, to contain the substance. The absorbed material should then be transferred into a sealed container for disposal.[1]

Professional Disposal

The standard and required method for the disposal of laboratory chemical waste is to engage a licensed, professional waste disposal company.[1] Your institution's EHS department will have established procedures and contracts with such a company. Follow your EHS department's specific instructions for waste pickup and documentation.

Documentation

Maintain meticulous records of the amount of this compound waste generated and the date of its disposal.[1] This documentation is crucial for regulatory compliance and institutional oversight.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Englitazone_Disposal_Workflow cluster_prep Preparation cluster_contain Containment & Labeling cluster_storage Storage cluster_disposal Disposal cluster_spill Spill Contingency A Wear Appropriate PPE B Segregate this compound Waste A->B C Use Labeled, Closed Container B->C D Store in Designated Secure Area C->D E Contact EHS for Pickup D->E F Licensed Waste Disposal Co. E->F G Maintain Disposal Records F->G Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb ContainSpill Place in Sealed Container Absorb->ContainSpill ContainSpill->C

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling Englitazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Englitazone is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE based on general guidelines for handling potent pharmaceutical compounds.

PPE CategoryRecommendation
Hand Protection Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of as contaminated waste after handling.[1]
Eye Protection Use chemical safety goggles or a face shield where splashing is a potential hazard.[2]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.
Body Protection A disposable, low-permeability gown should be worn to prevent skin contact.[1]

Procedural Guidance for Handling this compound

Adherence to a strict, step-by-step procedure is critical for the safe handling of this compound from receipt to disposal.

1. Pre-Operational Checks:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the work area, such as a chemical fume hood or biological safety cabinet, is clean and functioning correctly.

  • Locate the nearest eyewash station and safety shower before beginning work.

2. Operational Protocol:

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a certified chemical fume hood to contain any dust.

  • Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert personnel in the area. Use an appropriate spill kit to absorb and contain the material. Dispose of all contaminated materials as hazardous waste.

3. Post-Operational Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.

  • Waste Disposal: Segregate all waste contaminated with this compound into clearly labeled hazardous waste containers. This includes gloves, gowns, and any disposable equipment.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is a critical step in the safety protocol to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including unused this compound, contaminated PPE, and labware, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_pre Pre-Operation cluster_op Operation cluster_post Post-Operation Verify PPE Verify PPE Prepare Work Area Prepare Work Area Verify PPE->Prepare Work Area Locate Safety Equipment Locate Safety Equipment Prepare Work Area->Locate Safety Equipment Weigh/Aliquot in Hood Weigh/Aliquot in Hood Locate Safety Equipment->Weigh/Aliquot in Hood Prepare Solution Prepare Solution Weigh/Aliquot in Hood->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose via Vendor Dispose via Vendor Segregate Waste->Dispose via Vendor

Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Englitazone
Reactant of Route 2
Englitazone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.